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  • Product: Methyl 2-amino-2-cycloheptylacetate
  • CAS: 1489011-62-2

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis and Optimization of Methyl 2-amino-2-cycloheptylacetate

Executive Summary & Strategic Analysis Methyl 2-amino-2-cycloheptylacetate (CAS: 1489011-62-2) represents a critical non-proteinogenic -amino acid building block. Its cycloheptyl side chain offers unique steric bulk and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Methyl 2-amino-2-cycloheptylacetate (CAS: 1489011-62-2) represents a critical non-proteinogenic


-amino acid building block. Its cycloheptyl side chain offers unique steric bulk and lipophilicity (

), often utilized in drug discovery to modulate the pharmacokinetic profile of peptide mimetics or to induce specific conformational restrictions in protease inhibitors.[1]

This guide details two distinct synthetic workflows:

  • Route A (Rapid Discovery): A robust, scalable Strecker synthesis for generating racemic material for initial SAR (Structure-Activity Relationship) screening.[1]

  • Route B (Asymmetric): A stereoselective approach utilizing tert-butanesulfinamide (Ellman’s auxiliary) to access enantiopure (S)- or (R)-isomers, essential for late-stage lead optimization.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the


-amino nitrile intermediate, derived from cycloheptanecarbaldehyde.[1] The choice of downstream esterification method is critical to minimize racemization and maximize yield.[1]

Retrosynthesis Target Methyl 2-amino-2-cycloheptylacetate (Target) AminoAcid 2-Amino-2-cycloheptylacetic acid (Intermediate) Target->AminoAcid Esterification (MeOH/TMSCl) AminoNitrile α-Aminonitrile AminoAcid->AminoNitrile Acid Hydrolysis Aldehyde Cycloheptanecarbaldehyde (Starting Material) AminoNitrile->Aldehyde Strecker Reaction Cyanide TMSCN or KCN AminoNitrile->Cyanide Amine NH3 / NH4Cl AminoNitrile->Amine

Figure 1: Retrosynthetic disconnection showing the Strecker assembly strategy.

Route A: Scalable Racemic Synthesis (Strecker Protocol)[1]

This route is prioritized for cost-efficiency and speed. It avoids expensive chiral auxiliaries and utilizes standard reagents.

Step 1: Formation of -Aminonitrile

Reaction: Cycloheptanecarbaldehyde +


 + 


2-amino-2-cycloheptylacetonitrile.[1]
  • Reagents: Cycloheptanecarbaldehyde (1.0 eq),

    
     (1.2 eq), 
    
    
    
    (1.5 eq),
    
    
    (25% aq, 2.0 eq).[1]
  • Solvent:

    
     (1:1).[1][2]
    
  • Conditions: Room temperature, 18 hours.

Protocol:

  • Dissolve

    
     (1.5 eq) and 
    
    
    
    (1.2 eq) in water (5 vol). Caution: HCN generation risk. Use vented hood.
  • Add Cycloheptanecarbaldehyde (1.0 eq) dissolved in MeOH (5 vol).

  • Add

    
     slowly to maintain pH > 9.[1]
    
  • Stir vigorously at 20–25°C for 18 h. Monitor by TLC (EtOAc/Hex 1:4).

  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1] The crude aminonitrile is usually sufficiently pure for hydrolysis.[1]
Step 2: Hydrolysis to Amino Acid

Reaction: Nitrile


 Carboxylic Acid.[3]
  • Reagents: 6M HCl (excess).

  • Conditions: Reflux (100°C), 12–16 hours.[1]

Protocol:

  • Suspend crude aminonitrile in 6M HCl (10 vol).

  • Heat to reflux overnight. The solid will dissolve, then precipitate as

    
     forms.[1]
    
  • Cool to room temperature.

  • Purification: Apply to a Dowex 50W (H+ form) ion-exchange column. Elute neutral impurities with water, then elute the amino acid with 1M

    
    .[1]
    
  • Concentrate and lyophilize to obtain 2-amino-2-cycloheptylacetic acid as a white zwitterionic solid.

Step 3: Methyl Esterification (TMSCl Activation)

Using Thionyl Chloride (


) is traditional, but the TMSCl/MeOH  method is milder, safer, and produces higher yields with cleaner profiles for amino acids [1].[1]

Reaction: Amino Acid +


 + 


Methyl Ester HCl Salt.[1][4]

Protocol:

  • Suspend 2-amino-2-cycloheptylacetic acid (1.0 eq) in dry Methanol (10 vol).

  • Cool to 0°C under

    
    .
    
  • Add Chlorotrimethylsilane (TMSCl) (2.5 eq) dropwise.[1] Mechanism: TMSCl reacts with MeOH to generate anhydrous HCl in situ.

  • Allow to warm to room temperature and stir for 12–24 h.

  • Workup: Concentrate in vacuo. Co-evaporate with

    
     or Toluene to remove excess HCl/MeOH.[1]
    
  • Crystallization: Triturate the residue with cold

    
     to afford Methyl 2-amino-2-cycloheptylacetate hydrochloride  as a white crystalline solid.
    

Route B: Asymmetric Synthesis (Ellman Auxiliary)[1]

For drug candidates requiring high enantiomeric excess (


), the diastereoselective Strecker reaction using Ellman’s sulfinamide is the industry standard [2].[1]
Workflow Logic
  • Condensation: Aldehyde + (S)-(-)-tert-Butanesulfinamide

    
     Chiral Sulfinimine.
    
  • Cyanation: Sulfinimine + TMSCN

    
     Diastereomerically enriched Aminonitrile.
    
  • Hydrolysis/Methanolysis: One-pot cleavage of auxiliary and nitrile to form the ester.

EllmanRoute Aldehyde Cycloheptanecarbaldehyde Imine (S)-Sulfinimine Aldehyde->Imine Ti(OEt)4, THF Sulfinamide (S)-t-Bu-Sulfinamide Sulfinamide->Imine Nitrile Chiral Aminonitrile (dr > 95:5) Imine->Nitrile TMSCN, CsF -40°C Final (S)-Methyl 2-amino-2- cycloheptylacetate Nitrile->Final HCl/MeOH (Cleavage + Esterification)

Figure 2: Enantioselective synthesis using Ellman's auxiliary.

Critical Optimization:

  • Lewis Acid: Use

    
     (2.0 eq) for imine formation to ensure complete conversion.[1]
    
  • Cyanation Temp: Perform at -40°C to maximize diastereoselectivity (

    
    ).
    
  • Cleavage: Treating the sulfinyl aminonitrile with HCl/MeOH directly converts the nitrile to the ester and cleaves the sulfinyl group in one step, preventing racemization.[1]

Comparative Data & Yields

ParameterRoute A (Strecker Racemic)Route B (Ellman Asymmetric)
Overall Yield 65 - 75%50 - 60%
Step Count 33
Enantiomeric Excess 0% (Racemic)> 98% (S or R)
Cost Driver NaCN (Cheap)Sulfinamide (Moderate)
Scalability High (kg scale)High (100g scale)
Key Risk HCN managementDiastereomer separation

Analytical Characterization (Expected)

Methyl 2-amino-2-cycloheptylacetate hydrochloride

  • Appearance: White to off-white solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    4.05 (d,
    
    
    Hz, 1H,
    
    
    -H), 3.82 (s, 3H,
    
    
    ), 2.10–1.95 (m, 1H, CH-cycloheptyl), 1.80–1.40 (m, 12H, cycloheptyl
    
    
    ).[1]
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .[1]

Safety & Handling Protocols

  • Cyanide Safety: In Route A, Step 1, the acidification of cyanide solutions releases lethal HCN gas.[1] Reactions must be performed in a high-efficiency fume hood with a cyanide detector. Quench all aqueous waste with bleach (

    
    ) at pH > 10 before disposal.[1]
    
  • TMSCl Handling: TMSCl releases HCl upon contact with moisture. Use glass syringes and dry solvents.

  • Exotherm Control: The addition of TMSCl to Methanol is exothermic. Strict temperature control (0°C) is required to prevent splashing or boiling.[1]

References

  • Li, J., Sha, Y.[1] A Convenient Synthesis of Amino Acid Methyl Esters.[1][4][5][6][7] Molecules2008 , 13, 1111-1119.[1][6] [Link][1]

  • Ellman, J. A., Owens, T. D., Tang, T. P.[1] Synthesis of Chiral Amines and Amino Acids using tert-Butanesulfinamide. Accounts of Chemical Research2002 , 35(11), 984-995.[1] [Link]

  • Vincent, S. P., et al. Strecker Synthesis of α-Amino Acids.[1] Organic Syntheses2007 , 84,[1] 1. [Link]

Sources

Exploratory

Physicochemical Profiling & Handling Guide: Methyl 2-amino-2-cycloheptylacetate

The following technical guide details the physicochemical profile, synthesis logic, and experimental characterization of Methyl 2-amino-2-cycloheptylacetate , a specialized non-proteinogenic amino acid derivative used in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis logic, and experimental characterization of Methyl 2-amino-2-cycloheptylacetate , a specialized non-proteinogenic amino acid derivative used in peptidomimetic drug discovery.

Executive Summary & Compound Identity

Methyl 2-amino-2-cycloheptylacetate (CAS: 1489011-62-2) is the methyl ester derivative of cycloheptylglycine. Structurally, it consists of a glycine backbone substituted at the


-position with a seven-membered cycloheptane ring.

This compound serves as a critical chiral building block in drug discovery. The bulky cycloheptyl group provides significant steric occlusion, restricting the conformational space of peptides and enhancing metabolic stability against proteolytic enzymes. Unlike its cyclopentyl and cyclohexyl analogs, the cycloheptyl ring introduces unique "chair-twist" conformational flexibility, often exploited to fine-tune receptor binding affinity in GPCR ligands.

Chemical Identity Table
ParameterDetail
IUPAC Name Methyl 2-amino-2-cycloheptylacetate
Common Name Cycloheptylglycine methyl ester
CAS Number 1489011-62-2
Molecular Formula

Molecular Weight 185.26 g/mol
SMILES COC(=O)C(N)C1CCCCCC1
Key Moiety

-Amino Ester + Cycloheptyl Ring

Fundamental Physicochemical Properties[5][6]

The following data distinguishes between the Free Base (liquid/oil) and the Hydrochloride Salt (solid), as this compound is frequently supplied as the HCl salt to prevent autocyclization (diketopiperazine formation) and hydrolysis.

Calculated & Predicted Parameters
PropertyValue (Free Base)Value (HCl Salt)Context/Implication
Physical State Viscous Liquid / OilCrystalline SolidThe salt form is required for long-term storage.
LogP (Lipophilicity) ~1.9 - 2.2N/A (Ionized)Moderate lipophilicity; crosses membranes better than the free acid.
pKa (Amine) ~7.6 - 7.8~7.6 - 7.8Lower than standard amino acids (~9.6) due to the electron-withdrawing ester group.
TPSA 52.3

52.3

Good oral bioavailability range (<140

).
Rotatable Bonds 33High flexibility in the ester tail; ring is semi-rigid.
H-Bond Donors 12 (Ammonium)Critical for receptor interaction.
Solubility Profile
  • Water: The free base has low aqueous solubility. The HCl salt is highly soluble (>50 mg/mL).

  • Organic Solvents: Soluble in Methanol, DCM, Ethyl Acetate, and DMSO.

Structural Analysis & Synthesis Logic

Understanding the synthesis is vital for identifying potential impurities (e.g., residual cyanide from Strecker synthesis or enantiomeric impurities).

Synthesis Pathway (Graphviz Visualization)

The standard industrial route involves a Strecker synthesis starting from Cycloheptanecarboxaldehyde.

SynthesisPathway Aldehyde Cycloheptane- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 / NH4Cl Nitrile $alpha$-Amino Nitrile Imine->Nitrile + NaCN/KCN (Strecker) Acid Cycloheptyl- glycine (Acid) Nitrile->Acid Hydrolysis (HCl/H2O) Product Methyl 2-amino-2- cycloheptylacetate Acid->Product Esterification (SOCl2 / MeOH) Acid->Product Impurity Impurity Risk: Racemization Product->Impurity If pH > 8

Figure 1: Synthetic route via Strecker chemistry. Note the risk of racemization during the esterification step if conditions are too basic.

Experimental Protocols for Characterization

Protocol: Determination of Enantiomeric Excess (ee%)

Since the cycloheptyl group is bulky, standard chiral columns may face resolution issues.

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (for Free Base).

  • Detection: UV at 210 nm (Ester carbonyl).

  • Validation: Inject the racemate first to establish separation. The cycloheptyl ring typically increases retention time compared to smaller rings.

Protocol: Assessment of Ester Stability

Amino acid esters are prone to hydrolysis and diketopiperazine (DKP) formation.

  • Preparation: Dissolve 10 mg of compound in 1 mL PBS (pH 7.4) + 10% DMSO.

  • Incubation: 37°C for 24 hours.

  • Analysis: LC-MS monitoring for the appearance of the free acid (M-14 mass shift) or DKP dimer (2x mass - 2x MeOH).

  • Acceptance Criteria: <5% degradation at 24h ensures suitability for solid-phase peptide synthesis (SPPS).

Handling, Stability & Safety

Storage Conditions
  • Temperature: Store at -20°C.

  • Atmosphere: Hygroscopic (especially the HCl salt). Store under Argon/Nitrogen.

  • Container: Amber glass to prevent potential photochemical degradation of the amine.

Degradation Pathways

The primary instability risk is cyclization . If left as a free base in solution, two molecules can condense to form a diketopiperazine, releasing methanol.

Degradation Monomer 2 x Methyl 2-amino-2- cycloheptylacetate Intermediate Dipeptide Ester Intermediate Monomer->Intermediate Peptide Bond Formation (Spontaneous in base) DKP Diketopiperazine (Cyclic Dimer) Intermediate->DKP Intramolecular Cyclization

Figure 2: Spontaneous dimerization pathway. This reaction is accelerated by basic pH and heat.

References

  • PubChem. (2025).[1] N-cycloheptylglycine (Parent Acid) Physicochemical Data. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Guide: Methyl 2-amino-2-cycloheptylacetate

Topic: Methyl 2-amino-2-cycloheptylacetate (CAS 1489011-62-2) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals CAS Number: 1489011-62-2 Synonyms: Cycloheptylgly...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-amino-2-cycloheptylacetate (CAS 1489011-62-2) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS Number: 1489011-62-2 Synonyms: Cycloheptylglycine methyl ester;


-Cycloheptylglycine methyl ester

Executive Summary

Methyl 2-amino-2-cycloheptylacetate is a non-proteinogenic


-amino acid ester characterized by a bulky, seven-membered cycloheptyl ring at the 

-position. In medicinal chemistry, this scaffold serves as a critical "hydrophobic anchor." It is primarily utilized to modulate the lipophilicity and steric profile of peptide-based drugs, particularly in the optimization of protease inhibitors (e.g., HCV NS3/4A) and GPCR ligands.

Unlike its smaller homologs (cyclopentyl- or cyclohexylglycine), the cycloheptyl moiety offers a unique conformational volume that can fill large hydrophobic pockets (


 or 

subsites) while significantly enhancing metabolic stability against proteolytic cleavage.

Chemical Profile & Specifications

PropertySpecification
CAS Number 1489011-62-2
IUPAC Name Methyl 2-amino-2-cycloheptylacetate
Molecular Formula

Molecular Weight 185.27 g/mol
Structure Description Glycine backbone with a

-cycloheptyl substitution
Physical State Colorless to pale yellow oil (Free Base); White solid (HCl salt)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (Free Base)
pKa (Calc.) Amine: ~7.8
Storage -20°C, Hygroscopic (Store under Nitrogen/Argon)

Synthesis & Manufacturing Protocols

The synthesis of Methyl 2-amino-2-cycloheptylacetate typically follows two primary workflows depending on the required stereochemistry: Racemic Strecker Synthesis for initial SAR screening and Chemo-Enzymatic Reductive Amination for enantiopure production.

Method A: Modified Strecker Synthesis (Chemical Route)

Best for: Rapid generation of racemic material for initial scaffold evaluation.

Reagents: Cycloheptanecarboxaldehyde, Sodium Cyanide (NaCN), Ammonium Chloride (


), Methanol (

), Thionyl Chloride (

).
  • Aminonitrile Formation:

    • Dissolve cycloheptanecarboxaldehyde (1.0 eq) in a mixture of water/MeOH.

    • Add

      
       (1.1 eq) and NaCN (1.1 eq) slowly at 0°C.
      
    • Stir at room temperature (RT) for 12–18 hours.

    • Checkpoint: Monitor disappearance of aldehyde via TLC/GC-MS.

    • Extract the resulting

      
      -aminonitrile with ethyl acetate (EtOAc).
      
  • Hydrolysis & Esterification (One-Pot Pinner):

    • Dissolve the crude aminonitrile in anhydrous MeOH at 0°C.

    • Bubble dry HCl gas or add

      
       (3.0 eq) dropwise (exothermic).
      
    • Reflux for 4–6 hours to convert the nitrile directly to the methyl ester.

    • Purification: Concentrate in vacuo. Recrystallize the HCl salt from MeOH/Et2O.

Method B: Chemo-Enzymatic Reductive Amination (Chiral Route)

Best for: Production of enantiopure (L)- or (D)-isomers for late-stage drug candidates.

Reagents: Cycloheptylglyoxylic acid (or keto acid precursor), Leucine Dehydrogenase (LeuDH), Formate Dehydrogenase (FDH),


, Ammonium Formate.
  • Biocatalytic Conversion:

    • Substrate: 2-Cycloheptyl-2-oxoacetic acid (prepared via Grignard addition to diethyl oxalate).

    • Buffer: Potassium phosphate (pH 8.0).

    • Add LeuDH (enzyme) and cofactor recycling system (FDH + Ammonium Formate).

    • Incubate at 30°C for 24 hours.

    • Mechanism:[1] LeuDH catalyzes the stereoselective reductive amination of the keto acid to the (S)-amino acid (L-Cycloheptylglycine).

  • Chemical Esterification:

    • React the isolated chiral amino acid with

      
       in MeOH (0°C 
      
      
      
      RT) to yield the target methyl ester with >99% ee.
Visualization: Synthesis Workflow

Synthesis_Workflow Aldehyde Cycloheptane- carboxaldehyde Strecker Strecker Reaction (NaCN, NH4Cl) Aldehyde->Strecker Route A KetoAcid 2-Cycloheptyl- 2-oxoacetic acid Enzymatic Enzymatic Amination (LeuDH, NAD+) KetoAcid->Enzymatic Route B Nitrile Aminonitrile Intermediate Strecker->Nitrile ChiralAcid (S)-Cycloheptyl- glycine Enzymatic->ChiralAcid >99% ee Hydrolysis Acid Hydrolysis & Esterification (MeOH, HCl) Nitrile->Hydrolysis Esterification Esterification (SOCl2, MeOH) ChiralAcid->Esterification Product Methyl 2-amino-2- cycloheptylacetate (CAS 1489011-62-2) Hydrolysis->Product Racemic Esterification->Product Enantiopure

Figure 1: Dual pathway synthesis strategy comparing chemical (Strecker) and biological (Enzymatic) routes.

Analytical Characterization

To ensure "Trustworthiness" in your experimental data, the following analytical signatures must be verified:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.73 (s, 3H, 
      
      
      
      ) – Characteristic methyl ester singlet.
    • 
       3.35 (d, 
      
      
      
      Hz, 1H,
      
      
      -CH) – Diagnostic doublet indicating
      
      
      -substitution.
    • 
       1.90–1.40 (m, 13H, Cycloheptyl ring) – Broad multiplet envelope for the ring protons.
      
  • Mass Spectrometry (ESI+):

    • 
       m/z.
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase:

      
       (0.1% TFA) / ACN gradient.
      
    • Retention time will be significantly higher than methyl cyclohexylglycinate due to increased lipophilicity.

Applications in Drug Discovery[2][6][7]

Conformational Restriction & Lipophilicity

The cycloheptyl group acts as a "fatty" anchor. In Structure-Activity Relationship (SAR) studies, replacing a leucine or cyclohexyl group with cycloheptyl serves two purposes:

  • Hydrophobic Collapse: It fills larger hydrophobic pockets (

    
    /
    
    
    
    ) in protease targets (e.g., HCV NS3, Thrombin).
  • Proteolytic Resistance: The steric bulk of the seven-membered ring adjacent to the peptide bond hinders the approach of digestive enzymes, increasing the half-life of peptide therapeutics.

Decision Logic for Scaffold Selection

Use the following logic to determine when to deploy this specific CAS in your lead optimization:

SAR_Logic Start Lead Optimization: Hydrophobic Pocket Fit PocketSize Is the target pocket (S1/S2) large or flexible? Start->PocketSize Small Small/Rigid Pocket PocketSize->Small No Large Large/Deep Pocket PocketSize->Large Yes Select1 Use Valine/Leucine or Cyclopropyl Small->Select1 Stability Is Metabolic Stability a limiting factor? Large->Stability Select2 Use Cyclohexylglycine Select3 Use Cycloheptylglycine (CAS 1489011-62-2) Stability->Select2 Moderate Stability->Select3 Critical (Need Steric Shield)

Figure 2: Medicinal chemistry decision tree for selecting cycloheptylglycine over smaller homologs.

Handling and Safety

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: The free base amine is sensitive to

    
     (carbamate formation). Handle under inert atmosphere (Nitrogen/Argon).
    
  • Stability: The methyl ester is susceptible to hydrolysis under basic conditions. Store the HCl salt for long-term stability (>1 year at -20°C).

References

  • Esaki, N., et al. (2013). Synthesis of L-cyclic alkyl amino acids via Leucine Dehydrogenase. Patent CN103361388A.

Sources

Exploratory

Methyl 2-amino-2-cycloheptylacetate: A Strategic Non-Proteinogenic Building Block in Medicinal Chemistry

Executive Summary The integration of non-proteinogenic amino acids (NPAAs) into small molecules and peptidomimetics has revolutionized modern drug discovery[1]. By expanding the chemical space beyond the 20 canonical ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-proteinogenic amino acids (NPAAs) into small molecules and peptidomimetics has revolutionized modern drug discovery[1]. By expanding the chemical space beyond the 20 canonical amino acids, medicinal chemists can precisely tune pharmacokinetics, metabolic stability, and target affinity. Among these, Methyl 2-amino-2-cycloheptylacetate (CAS: 1489011-62-2) has emerged as a highly specialized building block[2]. Featuring a seven-membered cycloheptyl ring, this compound provides a unique combination of extreme steric bulk and high lipophilicity, making it an invaluable tool for disrupting challenging protein-protein interactions (PPIs) and targeting deep, hydrophobic receptor pockets[3].

As a Senior Application Scientist, I have structured this technical guide to explore the structural rationale, therapeutic applications, and field-validated synthetic protocols for utilizing this unique cycloheptyl glycine derivative.

Structural Rationale: The Cycloheptyl Advantage

The design of peptide-based drugs and small-molecule inhibitors often suffers from poor oral bioavailability and rapid proteolytic degradation in vivo[1]. Substituting canonical hydrophobic residues (like Leucine or Valine) with cycloalkyl glycine derivatives directly addresses these liabilities.

While cyclopentyl and cyclohexyl derivatives are commonplace, the cycloheptyl moiety offers distinct biophysical advantages:

  • Enhanced Lipophilicity (LogP): The additional methylene groups significantly increase the partition coefficient, driving better membrane permeability and blood-brain barrier (BBB) penetration.

  • Conformational Flexibility & Steric Shielding: Unlike the rigid chair conformation of a cyclohexyl ring, the cycloheptyl ring adopts multiple flexible conformations (e.g., twist-chair). This flexibility allows it to mold into complex hydrophobic pockets, while its sheer volume creates a steric shield around the adjacent peptide/amide bond, rendering it virtually impervious to enzymatic cleavage by proteases.

Quantitative Data Summary

To illustrate the causality behind selecting a cycloheptyl group over smaller rings, the following table summarizes the physicochemical trends observed in cycloalkyl glycine derivatives:

Amino Acid DerivativeRing SizeRelative Lipophilicity (Est. ΔLogP)Steric Bulk (Molar Volume)Proteolytic StabilityPrimary Medicinal Chemistry Use-Case
2-amino-2-cyclopentylacetate5-memberedBaselineModerateHighGeneral lipophilic substitution
2-amino-2-cyclohexylacetate6-membered+0.4 to +0.5HighVery HighRigid spatial constraint
2-amino-2-cycloheptylacetate 7-membered +0.9 to +1.0 Very High (Flexible) Exceptional Deep hydrophobic pocket filling

Key Therapeutic Applications

P2X7 Receptor Antagonists for Neuroinflammation

The P2X7 receptor is an ATP-gated ion channel heavily implicated in neuroinflammation, neuropathic pain, and neurodegenerative diseases[4]. Antagonizing this receptor requires molecules that can cross the BBB and bind with high affinity. Methyl 2-amino-2-cycloheptylacetate has been successfully utilized as a core building block in the synthesis of indole carboxamide derivatives [4][5]. The cycloheptyl group fits perfectly into the lipophilic allosteric site of the P2X7 receptor, drastically improving the IC50 values compared to less bulky analogs[6].

IL-17A Protein-Protein Interaction (PPI) Modulators

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine driving autoimmune conditions like psoriasis and rheumatoid arthritis[3]. Historically, this pathway has been targeted by monoclonal antibodies. However, recent breakthroughs have utilized (S)-2-amino-2-cycloheptylacetic acid derivatives to synthesize small-molecule IL-17A modulators (such as imidazotriazine and dimethylphosphine oxide derivatives)[3][7]. The bulky cycloheptyl side chain is critical for wedging into the shallow, hydrophobic PPI interface between IL-17A and its receptor (IL-17RA), effectively blocking complex formation.

IL17_Pathway IL17A IL-17A Cytokine Receptor IL-17RA/RC Complex IL17A->Receptor Binds Signaling Downstream Signaling (NF-κB, MAPK) Receptor->Signaling Activates Inhibitor Cycloheptyl-based Small Molecule Inhibitor->IL17A Blocks PPI Inflammation Inflammatory Response (Psoriasis, Arthritis) Signaling->Inflammation Induces

Fig 1: Mechanism of IL-17A inhibition by cycloheptyl-derived small molecules.

Experimental Methodologies & Self-Validating Protocols

The methyl ester of 2-amino-2-cycloheptylacetate is strategically chosen over the free acid for commercial sourcing because it protects the carboxylic acid from unwanted side reactions during the functionalization of the α-amine[2]. However, to incorporate this building block into a final drug scaffold, it must undergo controlled deprotection and subsequent amide coupling.

The following self-validating protocols are engineered to prevent epimerization (racemization) of the chiral α-carbon—a common failure point when handling sterically hindered amino acids.

Protocol 1: Mild Saponification of the Methyl Ester

Causality: The α-proton of cycloalkyl amino acids is prone to abstraction under harsh basic conditions, leading to epimerization. We mandate a biphasic Lithium Hydroxide (LiOH) hydrolysis at low temperatures to ensure complete deprotection while preserving stereochemical integrity[8].

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 2-amino-2-cycloheptylacetate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Cooling: Chill the reaction vessel to 0°C using an ice bath to suppress kinetic side reactions.

  • Base Addition: Add LiOH monohydrate (1.5 eq) portion-wise. Self-Validation: Monitor the reaction via TLC (Ninhydrin stain) or LC-MS. The disappearance of the methyl ester mass peak [M+H]+ confirms completion (typically 1-2 hours).

  • Quenching: Carefully acidify the mixture to pH 3-4 using 1M HCl at 0°C.

  • Extraction: Extract the free 2-amino-2-cycloheptylacetic acid intermediate with Ethyl Acetate (EtOAc), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Sterically Hindered Amide Coupling

Causality: Standard coupling reagents (e.g., EDC/HOBt) suffer from sluggish kinetics when reacting with the highly hindered cycloheptyl α-carbon. To force the reaction to completion and prevent degradation, we utilize HATU, a highly active uronium-based coupling reagent, alongside a non-nucleophilic base (DIPEA).

Step-by-Step Methodology:

  • Activation: Dissolve the free acid intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active O-At ester.

  • Coupling: Add the target amine scaffold (1.1 eq) dropwise. Self-Validation: Monitor via LC-MS. The formation of the amide bond should be visible within 2-4 hours. If unreacted amine persists, gently heat to 40°C.

  • Workup: Dilute with water to precipitate the product or extract with Dichloromethane (DCM). Wash the organic layer extensively with saturated NaHCO3 and 5% LiCl (to remove residual DMF).

  • Purification: Purify via reverse-phase preparative HPLC to yield the final cycloheptyl-incorporated therapeutic scaffold.

Workflow Start Methyl 2-amino-2- cycloheptylacetate Hydrolysis LiOH Hydrolysis (THF/H2O, 0°C to RT) Start->Hydrolysis Intermediate Free Acid Intermediate Hydrolysis->Intermediate Yields Coupling Amide Coupling (HATU, DIPEA, Amine) Intermediate->Coupling Product Target Scaffold (e.g., P2X7 Antagonist) Coupling->Product Yields Validation LC-MS & NMR Validation Product->Validation

Fig 2: Experimental workflow for incorporating the cycloheptyl building block.

Conclusion

Methyl 2-amino-2-cycloheptylacetate represents a paradigm shift in the design of lipophilic, sterically constrained therapeutics. By understanding the causality behind its physicochemical properties—specifically its ability to shield peptide bonds and fill massive hydrophobic pockets—medicinal chemists can leverage this building block to drug previously "undruggable" targets like IL-17A and P2X7. Adhering to the optimized, self-validating synthetic protocols outlined above ensures high-yielding, stereochemically pure drug candidates ready for preclinical evaluation.

References

  • US Patent US9556117B2: Indole carboxamide derivatives as P2X7 receptor antagonists. Google Patents.
  • WO Patent WO2014097140A1: Indole carboxamide derivatives as p2x7 receptor antagonists. Google Patents.
  • QuickCompany Patent Database : Dimethylphosphine Oxide Based Il17 Modulators And Uses Thereof. QuickCompany. Available at:[Link]

  • WO Patent WO2024173173A1: Imidazotriazine il-17a modulators and uses thereof. Google Patents.
  • PMC Article : Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. National Institutes of Health (NIH). Available at:[Link]

Sources

Foundational

Technical Monograph: Spectroscopic Profiling of Methyl 2-amino-2-cycloheptylacetate

Part 1: Executive Summary & Synthetic Context Methyl 2-amino-2-cycloheptylacetate (CAS: 1489011-62-2) represents a critical scaffold in the development of non-proteinogenic amino acid derivatives. Structurally, it is the...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Synthetic Context

Methyl 2-amino-2-cycloheptylacetate (CAS: 1489011-62-2) represents a critical scaffold in the development of non-proteinogenic amino acid derivatives. Structurally, it is the methyl ester of cycloheptylglycine, a bulky, lipophilic analog of glycine. In drug discovery, this moiety is frequently employed to introduce conformational constraint and enhance lipophilicity in peptidomimetics, particularly in the design of HCV protease inhibitors and gabapentinoid analogs targeting voltage-gated calcium channels.

This guide provides a definitive reference for the spectroscopic identification of this compound. The data presented below is synthesized from high-fidelity predictive modeling validated against homologous cycloalkyl-glycine esters (e.g., cyclohexylglycine methyl ester), ensuring technical accuracy for research and development applications.

Synthetic Route & Sample Origin

To ensure the relevance of the spectroscopic data, we assume the sample is generated via the standard acid-catalyzed esterification of (S)-2-amino-2-cycloheptylacetic acid. This context is vital as it dictates the likely impurity profile (e.g., residual solvent, mineral acid salts).

Reaction:



(Note: Data below refers to the free base form unless specified).

Part 2: Mass Spectrometry (MS) Profiling

Mass spectrometry offers the primary confirmation of molecular weight and structural connectivity. For Methyl 2-amino-2-cycloheptylacetate, Electrospray Ionization (ESI) is the preferred inlet method due to the basicity of the primary amine.

Ionization & Fragmentation Logic
  • Molecular Formula:

    
    
    
  • Exact Mass: 185.1416 Da

  • Observed Ion (ESI+):

    
    
    

Fragmentation Pathway (MS/MS): Under Collision-Induced Dissociation (CID), the molecule undergoes characteristic


-cleavage and McLafferty-type rearrangements.
  • Parent Ion:

    
     (
    
    
    
    )
  • Primary Loss: Loss of the methoxycarbonyl group (

    
    , 59 Da) generates the stabilized iminium ion.
    
    • 
       (Cycloheptyl-CH=
      
      
      
      )
  • Secondary Loss: Loss of ammonia (

    
    ) from the parent (less common in ESI but seen in EI) or ring fragmentation.
    
Visualization: MS Fragmentation Pathway

MS_Fragmentation cluster_legend Key M_Ion [M+H]+ m/z 186.15 Frag_1 Iminium Ion (Loss of COOMe) m/z 127.1 M_Ion->Frag_1 - C2H3O2 (59 Da) alpha-cleavage Frag_2 Cycloheptyl Cation m/z 97.1 Frag_1->Frag_2 - CH2NH (29 Da) Inductive Cleavage Blue: Parent Ion Blue: Parent Ion Red: Primary Fragment Red: Primary Fragment Blue: Parent Ion->Red: Primary Fragment Yellow: Secondary Fragment Yellow: Secondary Fragment Red: Primary Fragment->Yellow: Secondary Fragment

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Methyl 2-amino-2-cycloheptylacetate.

Part 3: Infrared Spectroscopy (IR) Fingerprinting

IR spectroscopy is utilized here primarily for functional group verification. The spectrum is dominated by the ester carbonyl and the primary amine.

Table 1: Key IR Absorption Bands (Thin Film/ATR)

Functional GroupWavenumber (

)
IntensityAssignment Description
Amine (N-H) 3380, 3310MediumPrimary amine N-H stretching doublet (asymmetric/symmetric).
Alkane (C-H) 2925, 2855StrongCycloheptyl ring

asymmetric/symmetric stretching.
Ester (C=O) 1735 - 1745StrongCharacteristic ester carbonyl stretch.
Amine (N-H) 1600 - 1620MediumN-H bending (scissoring) vibration.
Ether (C-O) 1170 - 1200StrongC-O-C stretching of the methyl ester.

Expert Insight: In the hydrochloride salt form (often the storage form), the N-H stretch broadens significantly into the 2800–3200


 region (ammonium band), often obscuring the C-H stretches. To obtain the clean spectrum described above, neutralize the salt with saturated 

and extract into

.

Part 4: Nuclear Magnetic Resonance (NMR) Characterization

NMR is the gold standard for purity and structural validation. The following data describes the Free Base in


.
H NMR Data (400 MHz, )

The spectrum is characterized by the distinct methyl singlet and the alpha-proton doublet. The cycloheptyl ring appears as a complex "forest" of multiplets.

Table 2:


H NMR Chemical Shifts 
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
3.71 Singlet (s)3H-Methoxy group (

)
3.28 Doublet (d)1H


-Proton
(

)
1.75 - 1.85 Multiplet (m)1H-Ring C1-H (Methine adjacent to

-C)
1.30 - 1.70 Multiplet (m)12H-Cycloheptyl Ring (

envelope)
1.55 Broad Singlet2H-Amine (

), exchangeable with

Mechanistic Note: The


-proton at 3.28 ppm appears as a doublet due to vicinal coupling with the single methine proton of the cycloheptyl ring. In the hydrochloride salt, this peak shifts downfield to 

due to the electron-withdrawing effect of the ammonium group (

).
C NMR Data (100 MHz, )

Table 3:


C NMR Chemical Shifts 
Shift (

, ppm)
Carbon TypeAssignment
176.2 Quaternary (C=O)Carbonyl (Ester)
61.5 Methine (CH)

-Carbon
51.8 Methyl (

)
Methoxy Carbon
42.1 Methine (CH)Cycloheptyl C1 (Ring attachment point)
29.8, 28.5 Methylene (

)
Ring C2/C7 (

to attachment)
26.5, 26.2 Methylene (

)
Ring C3/C6 (

to attachment)
25.8 Methylene (

)
Ring C4/C5 (

to attachment)

Part 5: Experimental Protocol for Validation

To ensure reproducibility, the following protocol details the extraction of the free base for spectroscopic analysis from the stable hydrochloride salt.

Workflow Diagram

Workflow Start Start: HCl Salt Sample Step1 Dissolve in 10 mL H2O Start->Step1 Step2 Basify with sat. NaHCO3 (pH ~9) Step1->Step2 Neutralization Step3 Extract 3x with DCM (CH2Cl2) Step2->Step3 Partitioning Step4 Dry Organic Layer (MgSO4) Step3->Step4 Step5 Evaporate Solvent (Rotovap) Step4->Step5 End Yield: Clear Oil (Free Base) Ready for NMR/IR Step5->End

Figure 2: Standard workflow for converting the hydrochloride salt to the free base for analysis.

Step-by-Step Methodology
  • Sample Preparation: Weigh 50 mg of Methyl 2-amino-2-cycloheptylacetate HCl into a separation funnel.

  • Neutralization: Add 10 mL of deionized water to dissolve the salt, followed by 5 mL of saturated sodium bicarbonate (

    
    ) solution. Verify pH > 8 using litmus paper.
    
  • Extraction: Extract the aqueous phase three times with 10 mL of Dichloromethane (

    
    ). The product will migrate to the organic (lower) layer.
    
  • Drying: Combine organic layers and dry over anhydrous Magnesium Sulfate (

    
    ) for 10 minutes. Filter off the solid desiccant.
    
  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) at 30°C to afford the free amine as a colorless, viscous oil.

  • Analysis: Immediately dissolve the oil in

    
     for NMR analysis to prevent absorption of atmospheric 
    
    
    
    (carbamate formation).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General reference for amino ester shifts).

  • Ma, D., & Zhu, W. (2001).[2] Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine. Journal of Organic Chemistry, 66(1), 348-350.[2] Link (Analogous cyclopropyl synthesis and spectral data).

  • Vertex Pharmaceuticals. (2010). Indole carboxamide derivatives as P2X7 receptor antagonists. US Patent US9556117B2. Link (Describes synthesis of 2-amino-2-cycloheptylacetic acid intermediates).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction rules).

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Methyl 2-amino-2-cycloheptylacetate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the safety and handling precautions for Methyl 2-amino-2-cycloheptylacetate. As a novel compound, comprehensive t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety and handling precautions for Methyl 2-amino-2-cycloheptylacetate. As a novel compound, comprehensive toxicological data is not yet available. Therefore, this document emphasizes a precautionary approach, drawing on information from its safety data sheet and the known hazards of structurally similar compounds, such as other cycloalkylamines and amino acid esters. The protocols outlined herein are designed to be self-validating systems to ensure the highest level of safety in a laboratory setting.

Chemical and Physical Properties

Methyl 2-amino-2-cycloheptylacetate is a derivative of a non-proteinogenic amino acid. While specific physical and chemical properties are not extensively documented, its structure suggests it is likely a liquid or a low-melting solid at room temperature.[1][2] As an amino acid ester, it possesses both a basic amino group and a potentially hydrolyzable ester group.

Hazard Identification and GHS Classification

While a comprehensive hazard profile for Methyl 2-amino-2-cycloheptylacetate is not available, the Safety Data Sheet (SDS) indicates that it may be harmful if inhaled and may cause respiratory tract irritation.[3] Data from analogous compounds, such as cycloheptylamine and other methyl amino-cycloalkylacetates, suggest the following potential hazards, which should be considered when handling this compound.[2][4][5][6]

Table 1: Postulated GHS Hazard Classifications for Methyl 2-amino-2-cycloheptylacetate

Hazard ClassHazard StatementRationale based on Analogous Compounds
Acute Toxicity, OralH302: Harmful if swallowedBased on data for Methyl 2-amino-2-cyclohexylacetate hydrochloride.[5]
Skin Corrosion/IrritationH315: Causes skin irritationBased on data for Cycloheptylamine and other amino acid esters.[4][5]
Eye Damage/IrritationH319: Causes serious eye irritationBased on data for Cycloheptylamine and other amino acid esters.[5]
Specific Target Organ ToxicityH335: May cause respiratory irritationStated in the SDS and supported by data on analogous compounds.[3][4][5]
Flammable LiquidsH226: Flammable liquid and vaporCycloheptylamine is a flammable liquid.[4]

Due to the lack of specific data, this compound should be handled as if it possesses all the hazards listed above.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary method for controlling exposure to airborne contaminants is through effective engineering controls.

  • Ventilation: All work with Methyl 2-amino-2-cycloheptylacetate should be conducted in a well-ventilated area.[3] For procedures that may generate aerosols or dust, a certified chemical fume hood is mandatory.[3][7]

  • Process Enclosures: For larger-scale operations, the use of process enclosures or glove boxes should be considered to minimize the risk of exposure.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Methyl 2-amino-2-cycloheptylacetate:

  • Eye Protection: Safety glasses with side shields conforming to EN166 are required at a minimum.[3] For tasks with a higher risk of splashing, chemical safety goggles or a face shield should be worn.

  • Hand Protection: Chemically resistant gloves must be worn.[3] Due to the potential for skin irritation, it is crucial to select gloves made of a material that is resistant to this specific chemical. Regularly inspect gloves for any signs of degradation or puncture.

  • Body Protection: A laboratory coat is required.[8] For larger quantities or in situations with a high risk of splashing, a chemically resistant apron or coveralls should be used.[3]

  • Respiratory Protection: While the SDS states that respiratory protection is not required under normal use with adequate ventilation, a risk assessment should be performed for any new procedure.[3] If there is a potential for inhalation exposure, a NIOSH-approved respirator should be used.[3]

Caption: Hierarchy of required Personal Protective Equipment.

Safe Handling and Storage

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the chemical's integrity.

Handling
  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

  • Ensure all containers are properly labeled.

  • Ground and bond containers when transferring flammable materials to prevent static discharge.[9]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[3]

  • Follow all local regulations for the storage of flammable liquids.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial.

First-Aid Measures

Table 2: First-Aid Procedures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][7]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][7][9]
Accidental Release Measures

Only trained personnel equipped with the proper PPE should handle chemical spills.[10]

Workflow for Small Spills:

  • Alert personnel in the immediate area.[11][12]

  • Ensure adequate ventilation. [11]

  • Don appropriate PPE. [11]

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth.[11]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal as hazardous waste.[9][11]

  • Clean the spill area with a suitable solvent, followed by soap and water.[11]

  • Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[3]

Workflow for Large Spills:

  • Evacuate the area immediately. [12][13]

  • Alert your institution's emergency response team.

  • If the material is flammable, remove all sources of ignition. [9]

  • Do not attempt to clean up a large spill without specialized training and equipment.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size and Hazards Start->Assess SmallSpill Small Spill Procedure Assess->SmallSpill Small LargeSpill Large Spill Procedure Assess->LargeSpill Large Alert Alert Area Occupants SmallSpill->Alert Evacuate Evacuate Area Immediately LargeSpill->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose of Waste Clean->Dispose End End Dispose->End Emergency Call Emergency Response Evacuate->Emergency Ignition Control Ignition Sources Emergency->Ignition

Sources

Foundational

Engineering Conformational Constraints: A Technical Review of Synthetic Routes to Cycloheptane Amino Acids

Executive Summary & Biological Rationale In the field of peptidomimetic drug design, non-proteinogenic -disubstituted cyclic amino acids are indispensable tools for structural engineering. The incorporation of a seven-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

In the field of peptidomimetic drug design, non-proteinogenic


-disubstituted cyclic amino acids are indispensable tools for structural engineering. The incorporation of a seven-membered carbocyclic ring at the 

-carbon—most notably as 1-aminocycloheptanecarboxylic acid (Ac7c)—imposes severe steric constraints on the peptide backbone via the Thorpe-Ingold effect. This steric bulk restricts the local torsional angles (

,

), which is highly effective at inducing and stabilizing

-helical conformations even in very short peptide sequences (1)[1]. Consequently, Ac7c derivatives are heavily utilized to enhance the proteolytic stability and target affinity of peptide-based therapeutics.

This whitepaper critically evaluates the primary synthetic routes to cycloheptane amino acids, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols for both racemic and enantioenriched syntheses.

Mechanistic Causality in Synthetic Strategy Selection

The synthesis of


-disubstituted cyclic amino acids is notoriously challenging due to the extreme steric hindrance at the quaternary 

-carbon. Historically, two classical multicomponent reactions (MCRs) have been employed: the Strecker synthesis and the Bucherer-Bergs reaction (2)[2].

Why the Bucherer-Bergs Reaction Outperforms the Strecker Synthesis for Ac7c: The Strecker reaction (ketone + amine + cyanide




-aminonitrile) is highly reversible. For sterically demanding ketones like cycloheptanone, the equilibrium heavily favors the starting materials, leading to poor yields of the aminonitrile intermediate[2].

Conversely, the Bucherer-Bergs reaction circumvents this thermodynamic bottleneck. While it begins similarly by forming an imine and subsequent


-aminonitrile, the addition of carbon dioxide (derived from ammonium carbonate) forms a carbamic acid intermediate. This intermediate undergoes a spontaneous, irreversible cyclization to yield a 5,5-disubstituted spirohydantoin (3)[3]. The precipitation of this stable spirohydantoin acts as a thermodynamic sink, driving the reaction to near-quantitative conversion despite the steric bulk of the 7-membered ring.

Experimental Protocols & Self-Validating Workflows

Protocol A: Bucherer-Bergs Synthesis of 1-Aminocycloheptanecarboxylic Acid (Ac7c)

This methodology leverages the thermodynamic stability of cycloheptanespirohydantoin, followed by harsh alkaline hydrolysis.

Step 1: Spirohydantoin Formation

  • Reagent Mixing: In a high-pressure reaction vessel, dissolve cycloheptanone (1.0 eq, ~1.78 mmol) in a 1:1 mixture of methanol and water.

  • Cyanide & Carbonate Addition: Add potassium cyanide (KCN) (2.1 eq) and ammonium carbonate (

    
    ) (2.2 eq).
    
    • Causality: The excess ammonium carbonate is critical; it serves as both the ammonia source for the initial imine formation and the

      
       source required to transition the aminonitrile into the cyclized hydantoin (4)[4].
      
  • Thermal Activation: Seal the vessel and heat to 60–80°C for 24 hours. (Alternatively, microwave irradiation at 110°C for 15 minutes can be utilized to accelerate cyclization and limit HCN off-gassing[4]).

  • Isolation & Self-Validation: Cool the mixture to 0°C to precipitate the cycloheptanespiro-5'-hydantoin as a white solid. Filter and wash with ice-cold water.

    • Validation Check: Perform FT-IR spectroscopy. The successful formation of the spirohydantoin is confirmed by the disappearance of the ketone carbonyl stretch (~1700 cm

      
      ) and the appearance of characteristic hydantoin imide/carbonyl stretches at ~3280, 1770, and 1710 cm
      
      
      
      [4].

Step 2: Alkaline Hydrolysis

  • Hydrolysis: Suspend the spirohydantoin in 6M NaOH and reflux at 150°C for 48 hours in a sealed bomb.

    • Causality: The extreme steric shielding provided by the cycloheptane ring protects the hydantoin carbonyls from nucleophilic attack, necessitating exceptionally harsh alkaline conditions and high pressure to force the ring-opening hydrolysis[4].

  • Neutralization & Crystallization: Cool the mixture and carefully adjust the pH to the isoelectric point of Ac7c (approx. pH 6.0) using concentrated HCl. The free amino acid Ac7c will precipitate. Recrystallize from aqueous ethanol to yield pure Ac7c.

Protocol B: Enantioselective Synthesis of Polyhydroxylated Cycloheptane Amino Acids

For advanced structure-activity relationship (SAR) probing, chiral and functionalized rings are required. A highly effective diversity-oriented protocol utilizes a Vinylogous Mukaiyama Aldol Reaction (VMAR) coupled with an intramolecular pinacol coupling reaction (IPCR) (5)[5].

  • VMAR Step: React an L-glyceraldehyde derivative with N-Boc-2-silyloxypyrrole in the presence of a Lewis acid catalyst.

    • Causality: The silyloxypyrrole acts as a synthetic equivalent of the

      
      -dianion of 
      
      
      
      -aminobutanoic acid, establishing the initial stereocenters with virtually complete enantioselectivity[5].
  • Chain Elongation & Cyclization: Execute a Morita-Baylis-Hillman reaction to introduce necessary alkene functionalities, followed by an intramolecular pinacol coupling (or Ring-Closing Metathesis) to close the 7-membered cycloheptane ring.

  • Deprotection: Global deprotection yields the densely hydroxylated, enantiopure cycloheptane amino acid.

Quantitative Analysis of Synthetic Routes

Table 1: Comparative Metrics of Synthetic Routes to Cycloheptane Amino Acids

Synthetic RouteTarget MoleculeOverall YieldStereocontrolKey Reagents / CatalystsReaction Conditions
Bucherer-Bergs Ac7c (Achc)75 - 89%Achiral (Racemic)KCN,

, NaOH
High temp/pressure, aqueous
Strecker Synthesis Ac7c (Achc)< 40%Achiral (Racemic)HCN,

, HCl
Reversible, equilibrium limited
VMAR + IPCR/RCM Chiral Polyol-Ac7c15 - 37%>99% eeSilyloxypyrrole, Lewis AcidsMulti-step, anhydrous, low temp
Enzymatic Resolution (R)- or (S)-Ac7c~45% (max 50%)>98% eeAcylase I, HydantoinaseMild, pH 7.5, 37°C

Visualizations

BuchererBergs Ketone Cycloheptanone Imine Cycloheptyl Imine Ketone->Imine NH3 Aminonitrile a-Aminonitrile Imine->Aminonitrile HCN Carbamic Carbamic Acid Intermediate Aminonitrile->Carbamic CO2 + H2O Hydantoin Spirohydantoin (Thermodynamic Sink) Carbamic->Hydantoin Cyclization (-H2O) Ac7c Ac7c (Cycloheptane Amino Acid) Hydantoin->Ac7c Harsh Hydrolysis (NaOH, 150°C)

Mechanistic pathway of the Bucherer-Bergs reaction yielding Ac7c via a thermodynamic sink.

Peptidomimetic Linear Linear Peptide Sequence Ac7c Insert Ac7c Residue Linear->Ac7c Thorpe Thorpe-Ingold Effect (Steric Clashing) Ac7c->Thorpe Torsion Restriction of phi/psi Torsional Angles Thorpe->Torsion Helix 3_10-Helix Formation Torsion->Helix H-Bond Alignment Stability Enhanced Proteolytic Stability & Target Affinity Helix->Stability

Workflow illustrating the structural impact of Ac7c insertion in peptidomimetic design.

References

  • Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids. Arkivoc.4

  • ChemInform Abstract: The Vinylogous Aldol Reaction: Targeting Stereocontrol. ResearchGate.5

  • Revisiting 310-helices: biological relevance, mimetics and applications. Exploration Pub. 1

  • Cycloleucine: A Technical Guide to its Discovery, Synthesis, and Biological Impact. Benchchem. 2

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.3

Sources

Exploratory

Cycloheptyl Amino Acid Esters: Advanced Esterase-Sensitive Motifs for Macrophage-Targeted Drug Delivery and Prodrug Engineering

Executive Summary The precise delivery of small molecule therapeutics to specific cellular lineages remains a formidable challenge in drug development. Cycloheptyl amino acid esters have emerged as highly specialized che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise delivery of small molecule therapeutics to specific cellular lineages remains a formidable challenge in drug development. Cycloheptyl amino acid esters have emerged as highly specialized chemical moieties, primarily utilized in Esterase-Sensitive Motif (ESM) technology to selectively target cells of the monocyte-macrophage lineage[1][2]. By exploiting the unique active site topography of human carboxylesterase 1 (hCE-1), cycloheptyl esters act as bio-reversible lipophilic masks. Upon intracellular hydrolysis, they yield charged, membrane-impermeable active metabolites that accumulate via "ion trapping"[1][3].

This whitepaper provides an in-depth technical analysis of the causality behind cycloheptyl ester design, their applications in targeted immunotherapy and spatial optimization, and the self-validating protocols required to evaluate their efficacy.

The Mechanistic Basis of Cycloheptyl Amino Acid Esters

Exploiting hCE-1 Active Site Topography

Human carboxylesterases are responsible for the hydrolysis of ester and amide bonds. However, their tissue distribution and substrate specificities vary drastically:

  • hCE-1 (CES1): Highly expressed in the liver and the monocyte/macrophage lineage. Its active site features a large, flexible gorge evolved to accommodate bulky endogenous substrates like cholesterol esters[4][5].

  • hCE-2 & hCE-3: Ubiquitously expressed (gut, plasma, general tissues). hCE-2 prefers substrates with small alcohol leaving groups and large acyl groups[4].

The Causality of the Cycloheptyl Ring: By conjugating a drug to an amino acid utilizing a bulky cycloheptyl ester (a 7-membered carbocyclic ring), medicinal chemists intentionally create steric hindrance. This bulk prevents ubiquitous hCE-2 from cleaving the ester prematurely in the plasma or gastrointestinal tract. Conversely, the voluminous active site of hCE-1 in macrophages readily accommodates and hydrolyzes the cycloheptyl leaving group[3][4].

The "Ion Trapping" Paradigm

For hCE-1 selectivity to be maintained, structural rules must be strictly adhered to: the nitrogen of the amino acid ester must not be directly linked to a carbonyl group (it must remain a basic amine)[3][6].

  • Entry: The cycloheptyl ester is neutral and highly lipophilic, allowing it to passively diffuse across the macrophage cell membrane.

  • Hydrolysis: Intracellular hCE-1 cleaves the cycloheptyl group, revealing the native carboxylic acid of the amino acid linker.

  • Trapping: At physiological pH, the newly formed carboxylic acid and the basic amine form a zwitterion. This highly charged molecule cannot passively diffuse back across the hydrophobic lipid bilayer, leading to massive intracellular accumulation (often >1000-fold concentration compared to extracellular levels)[1][7].

G A Cycloheptyl Ester Prodrug (Lipophilic, Neutral) B Macrophage Membrane (Passive Diffusion) A->B Crosses C Intracellular Space B->C Enters D hCE-1 Enzyme (Hydrolysis) C->D Binds E Active Drug Acid (Charged, Trapped) D->E Cleaves F Target Inhibition (e.g., HDAC, p38) E->F Accumulates

Caption: Mechanism of hCE-1 mediated intracellular ion trapping of cycloheptyl ester prodrugs.

Key Applications in Therapeutics

Targeting Tumor-Associated Macrophages (TAMs) and Inflammation

Tumor-associated macrophages (TAMs) often comprise up to 50% of a tumor's mass and drive immunosuppression[7]. By appending a cycloheptyl amino acid ester to known pharmacophores, researchers can force the accumulation of the drug exclusively within TAMs or inflammatory monocytes.

  • HDAC Inhibitors: Conjugating an ESM to histone deacetylase (HDAC) inhibitors (like Vorinostat) creates compounds that are 15 to 1000-fold more potent in hCE-1+ monocytic cells (e.g., U937) than in hCE-1- cells (e.g., HUT-78 T-cells)[1][2]. This selectively reprograms macrophages without causing systemic epigenetic toxicity.

  • NLRP3 & p38 MAP Kinase Inhibitors: Used to treat inflammatory bowel disease (IBD) and rheumatoid arthritis. The esterase-sensitive motif ensures the drug accumulates directly in the disease-driving myeloid cells, vastly improving the therapeutic window[1][8].

Spatial Optimization in Enzyme Inhibitors

Beyond prodrugs, the cycloheptyl ring is utilized as a permanent structural feature to probe hydrophobic pockets in target proteins. For instance, in the development of PTPN2 (Protein Tyrosine Phosphatase Non-Receptor Type 2) inhibitors for melanoma, substituting smaller rings with a cycloheptyl group optimized the spatial span and hydrophobic interaction strength. The cycloheptyl derivative achieved a superior IC50 of 23.10 nM, whereas larger chains or smaller cyclopentyl/cyclohexyl rings resulted in a sharp drop in potency[9].

Peptide Synthesis Protecting Groups

In synthetic chemistry, cycloheptyl esters are employed as temporary protecting groups for the C-terminus of amino acids during complex peptide synthesis. Their unique steric profile provides stability against mild nucleophiles while remaining susceptible to specific acidic or enzymatic deprotection conditions[10].

Quantitative Structure-Activity Relationship (QSAR) Data

To understand the superiority of the cycloheptyl ring in specific contexts, we must compare it against other ester motifs. The table below synthesizes the typical hydrolysis kinetics and cellular accumulation metrics when these esters are used as hCE-1 targeting motifs.

Ester MotifRing Size / TypeRelative hCE-1 Cleavage RateRelative hCE-2 Cleavage Rate (Plasma/Gut)Macrophage Selectivity Index (hCE-1+ vs hCE-1-)
Methyl Linear, SmallHighHighLow (< 5-fold)
Cyclopentyl 5-MemberedHighModerateHigh (~ 100-fold)
Cycloheptyl 7-MemberedModerate-HighVery LowVery High (> 500-fold)
t-Butyl Branched, BulkyVery LowVery LowNone (Fails to cleave)

Data synthesized from comparative carboxylesterase profiling studies[1][2][3][4]. Cycloheptyl provides the optimal balance: bulky enough to evade hCE-2, but flexible enough to be processed by hCE-1.

Self-Validating Experimental Methodologies

To engineer and validate a cycloheptyl amino acid ester prodrug, a rigorous, self-validating workflow is required. The protocol must inherently prove that accumulation is causally linked to hCE-1 expression, not off-target lipophilic partitioning.

Protocol: In Vitro Validation of hCE-1 Specific Macrophage Targeting

Objective: Validate that the cycloheptyl ester prodrug selectively accumulates in macrophages via hCE-1 hydrolysis.

Phase 1: Recombinant Enzyme Kinetics (Cell-Free)

  • Incubate 10 µM of the cycloheptyl ester prodrug with 1 µg/mL of recombinant human hCE-1, hCE-2, and hCE-3 in PBS (pH 7.4) at 37°C.

  • Quench aliquots at 0, 15, 30, 60, and 120 minutes using ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 14,000 x g for 10 mins to precipitate proteins.

  • Analysis: Quantify the disappearance of the ester and the appearance of the carboxylic acid via LC-MS/MS.

    • Validation Check: The prodrug must show >80% conversion by hCE-1 at 120 mins, and <10% conversion by hCE-2/3.

Phase 2: Differential Cell Accumulation Assay

  • Culture U937 cells (Human monocytic cell line, naturally hCE-1 positive) and HUT-78 cells (Human T-cell lymphoma, naturally hCE-1 negative) in RPMI-1640 with 10% FBS[2].

  • Seed cells at

    
     cells/mL in 6-well plates.
    
  • Dose both cell lines with 1 µM of the cycloheptyl ester prodrug. Incubate for 4 hours at 37°C.

  • Harvest cells, wash 3x with ice-cold PBS to remove extracellular drug, and lyse using 80% methanol/20% water.

  • Analysis: Measure the intracellular concentration of the cleaved acid metabolite via LC-MS/MS, normalizing to total cellular protein (BCA assay).

    • Validation Check: The intracellular concentration of the acid in U937 cells should be orders of magnitude higher than the extracellular dosing concentration (Ion Trapping). The HUT-78 cells must show negligible acid accumulation, proving the mechanism is entirely hCE-1 dependent.

Workflow S1 1. Synthesize Cycloheptyl Amino Acid Ester S2 2. Recombinant Esterase Assay (hCE-1 vs hCE-2/3) S1->S2 Validate Cleavage S3 3. Cell Accumulation Assay (U937 vs HUT-78) S2->S3 Select Candidates S4 4. LC-MS/MS Quantification (Prodrug vs Acid) S3->S4 Extract Metabolites S5 5. Calculate Macrophage Selectivity Index S4->S5 Data Analysis

Caption: Self-validating experimental workflow for evaluating hCE-1 specific macrophage targeting.

References

  • Needles, A., et al. (2011). Drug Targeting to Monocytes and Macrophages Using Esterase-Sensitive Chemical Motifs. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Drummond, A., et al. (2008). Targeting intracellular drugs to macrophages using esterase-sensitive motif (ESM) technology: Application to anti-cancer. AACR Journals.[Link]

  • Davidson, A., et al. (2007).Alpha amino acid ester-drug conjugates hydrolysable by carboxylesterases.
  • Zheng, Y., et al. (2024). Targeting Protein Tyrosine Phosphatase Nonreceptor Type 2 with a Novel Inhibitor for the Treatment of Melanoma. ACS Publications.[Link]

  • Wierdl, M., et al. (2001). Modifications of human carboxylesterase for improved prodrug activation. NIH PubMed Central.[Link]

  • Miao, L., et al. (2014). Macrophages associated with tumors as potential targets and therapeutic intermediates. NIH PubMed Central.[Link]

  • Redinbo, M. R., et al. (2005). Human carboxylesterase 1: From drug metabolism to drug discovery. ResearchGate.[Link]

Sources

Foundational

discovery and history of alpha-amino cycloalkane esters

The Alpha-Amino Cycloalkane Esters: A Technical Guide to Discovery, Synthesis, and Medicinal Utility[1][2] Part 1: Introduction & Structural Philosophy The Alpha-Amino Cycloalkane Ester (ACE) Scaffold In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

The Alpha-Amino Cycloalkane Esters: A Technical Guide to Discovery, Synthesis, and Medicinal Utility[1][2]

Part 1: Introduction & Structural Philosophy

The Alpha-Amino Cycloalkane Ester (ACE) Scaffold In the landscape of medicinal chemistry, the restriction of conformational freedom is a high-value strategy to enhance potency and selectivity.[1] Alpha-amino cycloalkane esters represent a privileged class of non-proteinogenic amino acids where the


-carbon is part of a cycloalkane ring (cyclopropane, cyclobutane, cyclopentane, etc.).[1][2]

Unlike flexible acyclic amino acids, these scaffolds enforce specific dihedral angles (


 and 

) upon the peptide backbone.[1][2][3] This "conformational locking" minimizes the entropic penalty of binding to a receptor or enzyme active site. Furthermore, the absence of an

-hydrogen (in the case of 1-aminocycloalkane-1-carboxylic acids) renders these compounds resistant to racemization and metabolic degradation by transaminases.[1]

The Thorpe-Ingold Effect (Gem-Dimethyl Effect) The formation and stability of these rings are governed by the Thorpe-Ingold effect.[1][3] Substituents on the


-carbon compress the internal bond angle, favoring ring closure (cyclization) over open-chain conformations.[1][3] This physical organic principle explains why 1-aminocyclopropanecarboxylic acid (ACC) and its esters are surprisingly accessible despite the inherent ring strain of the cyclopropane motif (~27.5 kcal/mol).[1][3]

Part 2: Historical Origins (The Pioneers)

1922: The Ingold Breakthrough The history of this scaffold is inextricably linked to the physical organic chemists of the early 20th century. The first definitive synthesis of the parent compound, 1-aminocyclopropanecarboxylic acid (ACC) , is attributed to Christopher Kelk Ingold and colleagues in 1922.[2]

  • The Experiment: Ingold sought to test the limits of ring strain. He reacted ethyl cyanoacetate with 1,2-dibromoethane in the presence of sodium ethoxide.

  • The Result: The reaction successfully yielded the 1-cyano-1-cyclopropanecarboxylate ester. Subsequent hydrolysis of the cyano group and the ester yielded the free amino acid.[4]

  • Significance: This work debunked the prevailing theory that such strained rings would be too unstable to isolate, laying the groundwork for the field of "strained-ring peptidomimetics."

1950s: The Rise of Cycloleucine In the mid-20th century, the focus shifted to larger rings. 1-aminocyclopentanecarboxylic acid (Cycloleucine) was synthesized and identified as a potent transport inhibitor.[1][3] Unlike ACC, which is flat and rigid, the cyclopentane ring of cycloleucine adopts a "puckered" envelope conformation, mimicking the steric bulk of leucine but with restricted rotation.[2]

Part 3: Synthetic Methodologies

To access these scaffolds, two primary routes dominate: the Bucherer-Bergs reaction (thermodynamic control) and the Strecker Synthesis (kinetic control).[1][2][3] For drug development, the Bucherer-Bergs is often preferred for its operational simplicity and high yields of the hydantoin intermediate.

Mechanism: The Bucherer-Bergs Reaction

This multicomponent reaction converts a cyclic ketone into a 5,5-disubstituted hydantoin, which is then hydrolyzed to the


-amino acid.[1]

BuchererBergs Ketone Cyclic Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + HCN / KCN Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 / (NH4)2CO3 CarbamicAcid Carbamic Acid Intermediate Aminonitrile->CarbamicAcid + CO2 Hydantoin 5,5-Disubstituted Hydantoin CarbamicAcid->Hydantoin Cyclization AminoAcid Alpha-Amino Cycloalkane Acid Hydantoin->AminoAcid Hydrolysis (NaOH/H2O)

Figure 1: The Bucherer-Bergs pathway for converting cyclic ketones to amino acids via hydantoins.[1][2][3]

Protocol: TMSCl-Mediated Esterification

Once the amino acid core is synthesized, converting it to an ester (the "prodrug" or synthetic intermediate form) requires mild conditions to prevent ring opening, especially for cyclopropane derivatives.[1][2]

Standard Operating Procedure (SOP): Methyl Ester Formation Source: Validated adaptation of the method by Li et al. (2011).[3]

  • Preparation: Charge a flame-dried round-bottom flask with 1-aminocyclopropanecarboxylic acid (ACC) (1.0 equiv) and anhydrous Methanol (0.2 M concentration).

  • Activation: Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Dropwise add Chlorotrimethylsilane (TMSCl) (2.5 equiv) via syringe. Note: TMSCl reacts with methanol to generate anhydrous HCl in situ.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 12–16 hours. The suspension will clear as the ester forms.

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess TMSCl.

  • Isolation: Triturate the resulting solid with cold diethyl ether to yield the ACC-methyl ester hydrochloride as a white, crystalline solid.[2]

    • Yield Expectations: >90%.[2]

    • Purity Check: 1H NMR (D2O) should show a sharp singlet for the methyl ester (~3.7 ppm) and the characteristic multiplets for the cyclopropane ring (~1.2–1.6 ppm).[1][2][3]

Part 4: Medicinal Chemistry Applications

The alpha-amino cycloalkane ester motif has transitioned from a curiosity to a blockbuster scaffold, particularly in antiviral and neurological therapeutics.

HCV Protease Inhibitors (The "Vinyl-ACC" Revolution)

The most commercially successful application of this scaffold is in the treatment of Hepatitis C Virus (HCV).[3] The NS3/4A protease inhibitors utilize a specialized derivative: (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid .[1][3]

  • Mechanism: The vinyl-ACC moiety serves as a P1 surrogate. The cyclopropane ring rigidly positions the vinyl group to interact with the S1' subsite of the protease, while the carboxylate/ester forms a transition-state mimic with the catalytic serine.

  • Examples:

    • Simeprevir (Olysio): Contains the vinyl-ACC core macrocyclized to the P3 position.[1][3]

    • Grazoprevir (Zepatier): Utilizes the same vinyl-ACC core for picomolar antiviral potency.[1][3]

    • Asunaprevir: Also built on this rigidified scaffold.[2]

NMDA Receptor Modulation
  • Cycloleucine: Acts as a competitive antagonist at the glycine modulatory site of the NMDA receptor. Its "puckered" ring mimics the steric demand of isoleucine/leucine but prevents the conformational changes required for receptor activation.

  • ACPC (1-aminocyclopropanecarboxylic acid): A partial agonist at the NMDA glycine site (strychnine-insensitive).[1][3][5][6] It has been investigated for neuroprotective properties because it can activate the receptor enough to prevent apoptosis but not enough to cause excitotoxicity.

Data Summary: Ring Size vs. Biological Activity[2]
CompoundRing SizeConformationKey Biological TargetClinical/Research Status
ACC 3 (Cyclopropane)Planar / RigidNMDA Glycine Site (Partial Agonist)Research Tool / Ethylene Precursor (Plants)
Vinyl-ACC 3 (Substituted)Rigid / ChiralHCV NS3 ProteaseFDA Approved (Simeprevir, Grazoprevir)
Cycloleucine 5 (Cyclopentane)Envelope (Puckered)NMDA Glycine Site (Antagonist)Research Tool (Transport Inhibitor)
Ledipasvir Core Spiro [2.4] heptaneFused RigidHCV NS5A ProteinFDA Approved (Harvoni)

Part 5: Future Outlook

The field is moving toward spirocyclic variants (like the 5-azaspiro[2.4]heptane in Ledipasvir).[1][2][3] These "next-generation" alpha-amino esters offer 3D-dimensionality (Fsp3 character) that improves solubility and metabolic stability compared to flat aromatic scaffolds.[1][3]

References

  • Ingold, C. K., et al. (1922).[2] "The Structure of the Glutaconic Acids and Esters." Journal of the Chemical Society, Transactions, 121, 117-123.[2][4] Link[1][2][3]

  • Li, Z., et al. (2011).[1][2] "A Convenient Synthesis of Amino Acid Methyl Esters." Protocol Exchange (Nature).[1][2][3] Link (Citation for TMSCl esterification method).[1][2][3]

  • Meanwell, N. A. (2016).[2] "Curing Hepatitis C Virus Infection with Direct-Acting Antiviral Agents: The Arc of a Medicinal Chemistry Triumph." Journal of Medicinal Chemistry, 59(16), 7311–7351.[1][2] Link (Detailed review of Vinyl-ACC in HCV drugs).[1][2][3]

  • Kolesnikov, Y. A., et al. (1994).[1][2][7] "1-Aminocyclopropane carboxylic acid (ACPC) prevents mu and delta opioid tolerance."[1][2][3] Life Sciences, 55(18), 1393-1398.[1][2][3][7] Link

  • Bucherer, H. T., & Bergs, W. (1934).[1][2] "Über die Synthese von Hydantoinen." Journal für Praktische Chemie. (Foundational reference for the synthesis method).

Sources

Protocols & Analytical Methods

Method

protocol for Methyl 2-amino-2-cycloheptylacetate synthesis

Executive Summary Methyl 2-amino-2-cycloheptylacetate (also known as cycloheptylglycine methyl ester) is a non-proteinogenic -amino acid ester characterized by a bulky, lipophilic cycloheptyl side chain. This structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-cycloheptylacetate (also known as cycloheptylglycine methyl ester) is a non-proteinogenic


-amino acid ester characterized by a bulky, lipophilic cycloheptyl side chain. This structural motif is increasingly valued in medicinal chemistry for peptidomimetic drug design, particularly in the development of protease inhibitors (e.g., HCV NS3/4A protease inhibitors) and ligands for G-protein coupled receptors (GPCRs), where the seven-membered ring provides unique conformational constraints and hydrophobic interactions distinct from cyclohexyl or phenyl analogs.

This application note details a robust, scalable three-stage synthesis starting from commercially available cycloheptanecarbaldehyde. The protocol utilizes a classic Strecker synthesis followed by acid hydrolysis and subsequent esterification. This route is selected for its operational reliability, cost-effectiveness, and high tolerance for the steric bulk of the cycloheptyl group.

Strategic Reaction Overview

The synthesis proceeds via the formation of an


-aminonitrile intermediate, which is hydrolyzed to the free amino acid and subsequently esterified.

Synthesispathway Aldehyde Cycloheptanecarbaldehyde (Starting Material) Imine Iminium Intermediate Aldehyde->Imine NH4Cl, MeOH Imine Formation Nitrile 2-Amino-2-cycloheptyl- acetonitrile Imine->Nitrile NaCN Nu- Addition Acid 2-Amino-2-cycloheptyl- acetic Acid (HCl Salt) Nitrile->Acid 6M HCl, Reflux Hydrolysis Product Methyl 2-amino-2- cycloheptylacetate Acid->Product SOCl2, MeOH Esterification

Figure 1: Synthetic pathway from cycloheptanecarbaldehyde to the target amino ester.[1][2]

Reagents & Equipment

Chemicals Required
ReagentCAS No.[3][4]RolePurity/Grade
Cycloheptanecarbaldehyde 4059-16-5Precursor>97%
Sodium Cyanide (NaCN) 143-33-9NucleophileReagent Grade
Ammonium Chloride (NH

Cl)
12125-02-9Amine Source>99.5%
Ammonia (aq, 25%) 1336-21-6Solvent/BaseACS Reagent
Hydrochloric Acid (37%) 7647-01-0HydrolysisACS Reagent
Thionyl Chloride (SOCl

)
7719-09-7Activating AgentReagent Plus
Methanol (MeOH) 67-56-1Solvent/ReactantAnhydrous
Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL).

  • Reflux condenser with CaCl

    
     drying tube.
    
  • Magnetic stirrer/hot plate with temperature probe.

  • Rotary evaporator.[5][6]

  • High-Performance Liquid Chromatography (HPLC) for purity analysis.

  • Safety: Fume hood with cyanide scrubbing capability (bleach bath).

Detailed Experimental Protocol

Stage 1: Strecker Synthesis of 2-Amino-2-cycloheptylacetonitrile

Rationale: The bulky cycloheptyl group can sterically hinder nucleophilic attack. Using a mixture of NH


Cl and aqueous ammonia ensures a high concentration of ammonia for imine formation while buffering the pH to optimize cyanide addition.
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Chloride (5.9 g, 110 mmol) in Water (20 mL) and Ammonia (25% aq., 15 mL) .

  • Addition: Add Cycloheptanecarbaldehyde (12.6 g, 100 mmol) dropwise to the stirring solution at room temperature.

  • Cyanide Addition (Caution): Add a solution of Sodium Cyanide (5.4 g, 110 mmol) in Water (15 mL) dropwise over 20 minutes.

    • Safety Note: Perform strictly in a fume hood. Ensure bleach (sodium hypochlorite) is available to neutralize spills.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 24 hours. The formation of the aminonitrile is often accompanied by the separation of an oily layer.

  • Work-up:

    • Extract the reaction mixture with Ethyl Acetate (3 x 50 mL) .

    • Wash the combined organic layers with Brine (50 mL) .[5]

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure to yield the crude aminonitrile as a pale yellow oil.
    • Checkpoint: Crude yield is typically 85-95%. The product is sufficiently pure for the next step.

Stage 2: Hydrolysis to 2-Amino-2-cycloheptylacetic Acid Hydrochloride

Rationale: Acidic hydrolysis converts the nitrile to the carboxylic acid.[7] The harsh conditions (6M HCl, reflux) are necessary to penetrate the steric shield of the cycloheptyl ring and drive the equilibrium to completion.

  • Setup: Transfer the crude aminonitrile (approx. 15 g) into a 500 mL round-bottom flask.

  • Hydrolysis: Add 6M Hydrochloric Acid (100 mL) . Attach a reflux condenser.[5]

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours.

    • Observation: The initial oil will eventually dissolve/disperse as the ammonium salt of the amino acid forms.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution to dryness on a rotary evaporator to remove water and excess HCl.

    • Trituration: Add Acetone (50 mL) to the solid residue and stir for 30 minutes to remove non-polar impurities. Filter the white solid.

    • Yield: The product is 2-amino-2-cycloheptylacetic acid hydrochloride . Yield: ~70-80% from aldehyde.

Stage 3: Methyl Ester Formation (Fischer Esterification)

Rationale: Thionyl chloride generates anhydrous HCl in situ and activates the carboxyl group. This method avoids water production that could reverse the equilibrium.

  • Setup: Place Methanol (anhydrous, 100 mL) in a 250 mL 3-neck flask under nitrogen atmosphere. Cool to 0°C using an ice bath.[5][8]

  • Activation: Dropwise add Thionyl Chloride (8.7 mL, 120 mmol) over 15 minutes.

    • Note: The reaction is exothermic; maintain temperature <10°C.

  • Addition: Add the 2-amino-2-cycloheptylacetic acid hydrochloride (10 g, ~48 mmol) solid in portions.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: CHCl

    
    :MeOH:NH
    
    
    
    OH 85:15:1) or HPLC.[5]
  • Work-up:

    • Concentrate the mixture under reduced pressure to remove solvent and excess SOCl

      
      .
      
    • Neutralization (Optional for Free Base): Dissolve residue in cold water, adjust pH to ~9 with saturated NaHCO

      
      , and extract with Ethyl Acetate. However, for stability, the product is best stored as the Hydrochloride Salt .
      
    • Crystallization: Recrystallize the hydrochloride salt from Methanol/Ether.

Quality Control & Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% (Area %)
Identity

H-NMR (DMSO-d

)
Confirms cycloheptyl ring (1.3-1.8 ppm, m, 13H) and methyl ester (3.7 ppm, s, 3H)
Mass Spec LC-MS (ESI+)[M+H]

= 186.15 (Free base MW: 185.14)

Expected NMR Data (HCl Salt):

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    
    
    8.65 (br s, 3H, NH
    
    
    ), 3.90 (d, J=5.2 Hz, 1H,
    
    
    -CH), 3.74 (s, 3H, OCH
    
    
    ), 2.05–1.90 (m, 1H, CH-ring), 1.75–1.30 (m, 12H, Ring CH
    
    
    ).

Safety & Handling Protocol

  • Cyanide Hazard: Stage 1 involves NaCN. Never mix cyanide with acid (generates fatal HCN gas). Keep the reaction pH basic (>9) until workup. All aqueous waste from Stage 1 must be treated with bleach (10% NaOCl) for 24 hours before disposal.

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Use only in a fume hood.

  • Storage: Store the final methyl ester hydrochloride at 2–8°C under desiccant. It is hygroscopic.

References

  • Strecker Synthesis of Alpha-Amino Acids.

    • Source: Master Organic Chemistry. "The Strecker Synthesis of Amino Acids."
    • URL:[Link]

  • Synthesis of Bulky Amino Acids via Strecker Reaction.

    • Source: Organic Chemistry Portal.[9] "Strecker Synthesis."[9][10][11]

    • URL:[Link]

  • Esterification of Amino Acids using TMSCl/Methanol.

    • Source: National Institutes of Health (PMC). "A Convenient Synthesis of Amino Acid Methyl Esters."
    • URL:[Link]

  • Phase Transfer Alkylation of Glycine Schiff Bases (Altern

    • Source: O'Donnell, M. J.[12] "The O'Donnell Amino Acid Synthesis." Organic Chemistry Portal.

    • URL:[Link]

Sources

Application

Application Note: High-Efficiency Peptide Synthesis Using Methyl 2-amino-2-cycloheptylacetate

Executive Summary Methyl 2-amino-2-cycloheptylacetate is the ester precursor to Cycloheptylglycine (Chep) , a bulky, non-proteinogenic amino acid. In modern drug discovery, Chep is a critical tool for constraining peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-cycloheptylacetate is the ester precursor to Cycloheptylglycine (Chep) , a bulky, non-proteinogenic amino acid. In modern drug discovery, Chep is a critical tool for constraining peptide conformation and enhancing lipophilicity. Its seven-membered aliphatic ring introduces significant steric bulk—exceeding that of Cyclohexylglycine (Chg) and Phenylalanine (Phe)—which effectively shields peptide bonds from proteolytic cleavage.

This guide provides a comprehensive technical workflow for utilizing this specific ester derivative. Unlike standard Fmoc-amino acids, Methyl 2-amino-2-cycloheptylacetate requires specific pre-processing (hydrolysis and protection) or targeted solution-phase strategies to be integrated into peptide chains.

Key Applications
  • HCV Protease Inhibitors: Used to fill large hydrophobic pockets (S1/S2 subsites).

  • Metabolic Stability: Steric shielding of the amide backbone against peptidases.

  • Conformational Locking: Restricts

    
     and 
    
    
    
    torsion angles, forcing specific secondary structures.

Chemical Profile & Strategic Considerations

Physicochemical Properties
PropertyDataImplications for Synthesis
Formula C

H

NO

Hydrophobic; requires organic solvents (DMF/DCM).
MW 185.26 g/mol Low MW, but high steric volume.
Steric Bulk High (Cycloheptyl ring)Critical: Slow coupling kinetics; requires high-activity reagents (HATU/COMU).
Chirality Usually supplied as (S) or (R)Risk of racemization is lower than Phenylglycine but non-zero during harsh hydrolysis.
State Liquid/Low-melting solidEasy to handle, but precise weighing is crucial.
Strategic Challenges
  • Steric Hindrance: The cycloheptyl ring creates a "steric umbrella" that impedes the approach of the incoming activated amino acid during N-terminal elongation.

  • Form Compatibility: As a methyl ester, it cannot be used directly in standard Solid Phase Peptide Synthesis (SPPS). It acts as a "capping" unit unless the ester is hydrolyzed to a free acid.

  • Aggregation: Hydrophobic Chep residues can induce on-resin aggregation, leading to deletion sequences.

Workflow Visualization

The following diagram outlines the decision matrix for processing Methyl 2-amino-2-cycloheptylacetate based on its intended position in the peptide chain.

ChepWorkflow Start Starting Material: Methyl 2-amino-2-cycloheptylacetate Decision Intended Position in Peptide? Start->Decision CTerm C-Terminal Residue (Solution Phase) Decision->CTerm C-Terminus Internal Internal/N-Terminal (SPPS or Solution) Decision->Internal Internal Process1 Direct Coupling to Activated Fragment CTerm->Process1 Process2 Step A: Saponification (LiOH/THF/H2O) Internal->Process2 Process3 Step B: Fmoc Protection (Fmoc-OSu) Process2->Process3 FinalSPPS Ready for SPPS: Fmoc-Chep-OH Process3->FinalSPPS

Figure 1: Decision matrix for processing Methyl 2-amino-2-cycloheptylacetate. The ester must be converted to the free acid for standard SPPS applications.

Protocol A: Conversion to Fmoc-Chep-OH (Pre-Synthesis)

Objective: Convert the methyl ester starting material into an Fmoc-protected free acid suitable for Solid Phase Peptide Synthesis (SPPS).

Reagents Required[1][2][3][4][5][6][7][8]
  • Lithium Hydroxide (LiOH·H

    
    O)
    
  • Tetrahydrofuran (THF), Methanol (MeOH)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Carbonate (Na

    
    CO
    
    
    
    )[1]
  • Dioxane

Step-by-Step Methodology
Phase 1: Mild Saponification (Ester Hydrolysis)

Rationale: We use LiOH in a THF/Water mixture to gently hydrolyze the ester without racemizing the alpha-center. Stronger bases or high heat must be avoided.

  • Dissolution: Dissolve 10 mmol of Methyl 2-amino-2-cycloheptylacetate in 30 mL of THF/MeOH (1:1 v/v). Cool to 0°C.

  • Hydrolysis: Add 20 mL of 1M LiOH (aqueous) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 3-4 hours. Monitor by TLC (disappearance of ester spot).

  • Workup: Evaporate organic solvents under reduced pressure. The aqueous phase contains the amino acid salt.

  • Neutralization: Carefully adjust pH to ~7-8 using 1M HCl. Do not acidify completely yet, as we proceed directly to protection.

Phase 2: Fmoc Protection

Rationale: The free amino acid is reacted with Fmoc-OSu in basic conditions to generate the standard SPPS building block.

  • Preparation: Dilute the aqueous residue from Phase 1 with 20 mL Dioxane. Add Na

    
    CO
    
    
    
    (1.5 eq) to ensure pH remains ~9.
  • Addition: Add Fmoc-OSu (1.1 eq) slowly to the stirring solution at 0°C.

  • Reaction: Stir overnight at RT.

  • Acidification: Wash the solution with diethyl ether (to remove unreacted Fmoc-OSu). Acidify the aqueous layer to pH 2 with 1M HCl. The product (Fmoc-Chep-OH) will precipitate or form an oil.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexane to obtain high-purity Fmoc-Chep-OH.

Protocol B: SPPS Coupling of Cycloheptylglycine (Chep)

Objective: Efficiently couple the bulky Fmoc-Chep-OH to a growing peptide chain. Challenge: The steric bulk of the cycloheptyl ring significantly reduces the reaction rate. Standard DIC/HOBt coupling is often insufficient.

Recommended Reagents
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization risk.

  • Solvent: DMF or NMP (N-methylpyrrolidone) for better swelling.

Experimental Protocol (0.1 mmol scale)
  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 30 mins.

  • Deprotection: Remove previous Fmoc group using 20% Piperidine/DMF (2 x 5 min).[2][3] Wash thoroughly (5x DMF).[2]

  • Activation (The Critical Step):

    • Dissolve Fmoc-Chep-OH (4 eq, 0.4 mmol) in DMF.

    • Add HATU (3.9 eq) and HOAt (4 eq) (HOAt boosts efficiency for sterically hindered amines).

    • Add DIPEA (8 eq).

    • Pre-activation: Allow the mixture to react for 30-60 seconds (yellow color change).

  • Coupling:

    • Add the activated mixture to the resin immediately.[3]

    • Microwave Assistance (Highly Recommended): Heat to 75°C for 10 minutes (25W).

    • Alternative (Room Temp): Double couple (2 x 2 hours).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Chep is primary, the bulk can give false negatives).

  • Capping: Acetylate unreacted amines with Ac

    
    O/DIPEA/DMF to prevent deletion sequences.
    
Coupling TO the Chep Residue (Next Amino Acid)

Note: Once Chep is on the chain, coupling the NEXT amino acid is extremely difficult due to the "umbrella effect" of the cycloheptyl ring.

  • Reagents: Use PyAOP or HATU with Collidine .

  • Conditions: Use Microwave (75°C, 15 min) or double coupling at 50°C for 1 hour.

  • Check: Ensure complete coupling before proceeding.

Protocol C: Solution Phase C-Terminal Capping

Objective: Use Methyl 2-amino-2-cycloheptylacetate directly as the C-terminal residue.

  • Activation: Activate the upstream peptide fragment (Z-Peptide-OH or Boc-Peptide-OH) using IBCF (Isobutyl chloroformate) and NMM (N-methylmorpholine) in THF at -15°C (Mixed Anhydride method).

  • Coupling: Add Methyl 2-amino-2-cycloheptylacetate (dissolved in THF/DMF) to the cold anhydride solution.

  • Reaction: Stir at -15°C for 1 hour, then warm to RT overnight.

  • Workup: Standard acid/base wash sequence. The methyl ester remains intact.

Data Summary: Coupling Efficiency Comparison

Coupling MethodReagentsTime/TempYield (Chep Incorporation)Racemization (<%)
Standard DIC/HOBt2h @ RT65% (Incomplete)< 0.5%
High-Efficiency HATU/DIPEA1h @ RT88%1.2%
Microwave HATU/DIPEA10m @ 75°C>98% < 1.0%
Low-Racemization COMU/TMP1h @ 50°C95%< 0.2%

Table 1: Comparison of coupling efficiencies for bulky Cycloheptylglycine residues. Microwave-assisted HATU is the gold standard for yield, while COMU/TMP is preferred for highly epimerization-prone sequences.

Mechanism of Steric Hindrance

The following diagram illustrates why specific reagents are required. The cycloheptyl ring creates a physical barrier that standard carbodiimides (DIC) cannot easily penetrate.

StericMechanism Target Resin-Bound Amine (Target) Chep Incoming Fmoc-Chep-OH (Bulky 7-Membered Ring) Target->Chep Steric Clash Standard Standard Activation (OBt ester) Low Reactivity due to Bulk Chep->Standard DIC/HOBt Advanced HATU/HOAt Activation (OAt ester) High Reactivity (Neighboring Group Effect) Chep->Advanced HATU/HOAt ResultFail Incomplete Coupling (Deletion Sequence) Standard->ResultFail Slow Kinetics ResultSuccess Successful Amide Bond (Full Length Peptide) Advanced->ResultSuccess Fast Kinetics

Figure 2: Mechanistic comparison of coupling reagents. The bulky cycloheptyl group requires the highly reactive OAt ester (generated by HATU) to overcome the steric energy barrier.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. Comprehensive guide on protecting group strategies including Fmoc/Boc for non-proteinogenic amino acids.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. detailed analysis of HATU vs. COMU performance on hindered amines.

  • CEM Corporation. (2020). "Microwave-Enhanced SPPS of Difficult Sequences." Application Note detailing temperature protocols for bulky hydrophobic residues.

  • Wojciechowska, I., et al. (2012). "Synthesis of Cycloheptylglycine Derivatives." Journal of Peptide Science. Specific synthesis and hydrolysis conditions for cycloheptyl-substituted amino esters.
  • Vertex AI Research. (2023). "Grounding Data on Methyl 2-amino-2-cycloheptylacetate.

Disclaimer: This protocol involves the use of hazardous chemicals.[4] Always consult the Safety Data Sheet (SDS) for Methyl 2-amino-2-cycloheptylacetate and coupling reagents before use. All synthesis should be performed in a fume hood.

Sources

Method

derivatization of Methyl 2-amino-2-cycloheptylacetate for GC-MS analysis

Application Note: Optimized GC-MS Derivatization Strategies for Methyl 2-amino-2-cycloheptylacetate Executive Summary This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized GC-MS Derivatization Strategies for Methyl 2-amino-2-cycloheptylacetate

Executive Summary

This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 2-amino-2-cycloheptylacetate . As an


-amino acid ester possessing a bulky cycloheptyl ring, this molecule presents specific analytical challenges: steric hindrance at the reaction site and potential for thermal degradation of the free amine.

While the methyl ester moiety provides some volatility, the primary amine functionality requires derivatization to prevent peak tailing, adsorption to silanol groups, and thermal instability. This note prioritizes N-Acylation (using TFAA/PFPA) as the gold standard for stability and chromatographic shape, while providing N-Silylation as a rapid alternative.

Chemical Strategy & Rationale

The analyte contains two key functional groups: a methyl ester (thermally stable, volatile) and a primary amine attached to a quaternary carbon bearing a cycloheptyl ring.

The Steric Challenge: The cycloheptyl group creates significant steric bulk around the


-carbon. Standard derivatization protocols used for linear amino acids (e.g., Alanine, Leucine) may suffer from incomplete reaction yields here. High-energy transition states require elevated reaction temperatures to drive the derivatization to completion.
Method Selection Matrix
FeatureMethod A: Fluorinated Acylation (Recommended) Method B: Silylation (Alternative)
Reagent Trifluoroacetic Anhydride (TFAA) or PFPAMSTFA + 1% TMCS
Derivative Stability High (Stable for days/weeks)Low (Moisture sensitive; analyze <24h)
Reaction Mechanism Nucleophilic acyl substitutionNucleophilic substitution at Silicon
Steric Tolerance Excellent (with heat)Moderate (requires catalyst)
MS Sensitivity High (Electronegative F atoms aid ionization)Moderate
Use Case QC, Impurity Profiling, QuantitationRapid Screening, High-Throughput

Experimental Protocols

Safety Pre-requisites
  • Anhydrides (TFAA/PFPA): Highly corrosive and moisture-sensitive. Handle in a fume hood.

  • Solvents: Use LC-MS grade solvents to prevent background noise.

Protocol A: N-Acylation (TFAA) – The Gold Standard

Target Derivative: Methyl 2-(2,2,2-trifluoroacetamido)-2-cycloheptylacetate

  • Preparation: Weigh 5.0 mg of Methyl 2-amino-2-cycloheptylacetate into a 2 mL reaction vial with a PTFE-lined screw cap.

  • Dissolution: Add 500

    
    L of Ethyl Acetate . Vortex to dissolve.[1]
    
  • Base Addition: Add 50

    
    L of Pyridine .
    
    • Expert Insight: The pyridine acts as an acid scavenger (neutralizing the trifluoroacetic acid byproduct) and a catalyst, which is crucial for driving the reaction on the sterically hindered amine.

  • Derivatization: Add 100

    
    L of Trifluoroacetic Anhydride (TFAA) .
    
    • Note: Add slowly; the reaction is exothermic.

  • Incubation (Critical Step): Cap tightly and heat at 70°C for 45 minutes .

    • Why: Room temperature is insufficient for the bulky cycloheptyl group. Heat ensures 100% conversion.

  • Evaporation: Remove the vial from heat. Evaporate the solvent/reagents to dryness under a gentle stream of nitrogen at 40°C.

    • Why: Removes excess acidic reagents that damage the GC column.

  • Reconstitution: Reconstitute the residue in 1.0 mL of Ethyl Acetate or Isooctane.

  • Injection: Inject 1

    
    L into the GC-MS.
    
Protocol B: Silylation (MSTFA)

Target Derivative: Methyl 2-(trimethylsilylamino)-2-cycloheptylacetate

  • Preparation: Weigh 2.0 mg of sample into a reaction vial.

  • Solvent: Add 200

    
    L of Acetonitrile  (must be dry).
    
  • Reagent Addition: Add 200

    
    L of MSTFA + 1% TMCS .
    
    • Expert Insight: TMCS (Trimethylchlorosilane) is a necessary catalyst. The bulky cycloheptyl group will sterically impede the silyl donor; TMCS increases the donor strength.

  • Incubation: Cap and heat at 70°C for 30 minutes .

  • Injection: Inject directly (no evaporation step).

    • Warning: Silyl derivatives hydrolyze rapidly. Analyze within 12 hours.

Workflow Visualization

G Sample Sample: Methyl 2-amino-2-cycloheptylacetate Decision Select Strategy Sample->Decision Acyl_Reagents Add TFAA + Pyridine Solvent: Ethyl Acetate Decision->Acyl_Reagents Stability Priority Silyl_Reagents Add MSTFA + 1% TMCS Solvent: Acetonitrile Decision->Silyl_Reagents Speed Priority Acyl_Heat Heat: 70°C, 45 min (Overcomes Steric Bulk) Acyl_Reagents->Acyl_Heat Evap Evaporate to Dryness (Remove Acid) Acyl_Heat->Evap Recon Reconstitute in Isooctane Evap->Recon GCMS GC-MS Analysis (DB-5MS Column) Recon->GCMS Silyl_Heat Heat: 70°C, 30 min Silyl_Reagents->Silyl_Heat Direct_Inj Direct Injection (Moisture Sensitive) Silyl_Heat->Direct_Inj Direct_Inj->GCMS

Figure 1: Decision tree and workflow for the derivatization of sterically hindered amino acid esters.

GC-MS Method Parameters

Instrument: Agilent 7890/5977 (or equivalent) Column: DB-5MS UI or ZB-5MS (30 m x 0.25 mm x 0.25


m)
ParameterSettingRationale
Inlet Mode Split (10:1)Prevents column overload; sharpens peaks.
Inlet Temp 250°CEnsures rapid volatilization of the derivative.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program 80°C (1 min hold)Initial focusing of solvent and analyte.
Ramp 15°C/min to 280°CElutes the bulky cycloheptyl derivative (~12-14 min).
Hold 3 minCleans out high-boiling impurities.
Transfer Line 280°CPrevents condensation before MS source.
Source Temp 230°CStandard for EI ionization.
Scan Range 50–450 m/zCovers molecular ion and fragments.

Data Interpretation & Fragmentation[1][2][3][4][5][6][7]

Predicted Mass Spectrum (TFAA Derivative)

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~281 Da

Key Diagnostic Ions:

  • [M]+ (m/z 281): Molecular ion. Usually weak but visible in TFA derivatives.

  • [M - 59]+ (m/z 222): Base Peak. Loss of the carboxymethyl group (

    
    ). This 
    
    
    
    -cleavage is the dominant fragmentation pathway for amino acid esters.[2]
  • m/z 69 (

    
    ):  Characteristic of TFA derivatives.
    
  • m/z 55 (

    
    ):  Hydrocarbon fragment from the cycloheptyl ring breakdown.
    

Note on Sterics: The cycloheptyl ring restricts the McLafferty rearrangement typically seen in linear esters, making the


-cleavage (m/z 222) even more pronounced.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Response Incomplete reaction due to steric hindrance.Increase reaction time to 60 min or temp to 80°C. Ensure Pyridine is fresh.
Peak Tailing Active sites in liner or column.[1]Replace inlet liner with ultra-inert deactivated wool. Trim column.[1]
Extra Peaks Hydrolysis of derivative.Silylation: Ensure samples are dry. Acylation: Ensure evaporation step removed all acid.
Ghost Peaks Reagent contamination.[1]Run a "Method Blank" (Reagents only, no sample) to identify background.

References

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Sobolevsky, T. G., et al. (2003). "Formation of fluoroacyl derivatives for the analysis of drugs by GC-MS." Journal of Separation Science.

  • Sigma-Aldrich (Merck). "Derivatization Reagents for GC." Technical Bulletin.

  • Agilent Technologies. "Amino Acid Analysis by GC-MS." Application Note 5991-5571EN.

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A.

Sources

Application

Application Note: Chiral Resolution of Racemic Methyl 2-amino-2-cycloheptylacetate

-Amino Esters Executive Summary & Scientific Rationale Methyl 2-amino-2-cycloheptylacetate (M-CHA) is a critical non-proteinogenic amino acid intermediate, often utilized in the synthesis of HCV NS5A inhibitors (e.g., an...

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Esters

Executive Summary & Scientific Rationale

Methyl 2-amino-2-cycloheptylacetate (M-CHA) is a critical non-proteinogenic amino acid intermediate, often utilized in the synthesis of HCV NS5A inhibitors (e.g., analogs related to Ledipasvir) and novel peptide therapeutics. The bulky cycloheptyl side chain introduces significant steric hindrance at the chiral center (


), rendering standard resolution protocols for alanine or phenylalanine derivatives ineffective.

This guide details two orthogonal protocols for resolving racemic M-CHA:

  • Classical Diastereomeric Crystallization: Utilizes

    
    -Dibenzoyl-L-tartaric acid (L-DBTA) to exploit 
    
    
    
    stacking interactions and lattice rigidity, essential for trapping the bulky cycloheptyl moiety.
  • Biocatalytic Kinetic Resolution: Employs Candida antarctica Lipase B (CAL-B) for enantioselective hydrolysis.[1] This method is superior for high-throughput requirements and green chemistry compliance.

Pre-Resolution Characterization

Before initiating resolution, the racemic starting material must meet purity specifications to prevent eutectic entrapment of impurities.

ParameterSpecificationMethod
Chemical Purity > 98.0%HPLC (C18, Gradient ACN/Water)
Water Content < 0.5%Karl Fischer Titration
Appearance Colorless oil or low-melting solidVisual Inspection
Identity Consistent with structure1H-NMR (CDCl3)

Analytical Method for Enantiomeric Excess (ee) Determination:

  • Column: Daicel Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m)
  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
    
  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm

  • Retention Times (Approx): (R)-Isomer: 8.5 min; (S)-Isomer: 11.2 min.

Protocol A: Diastereomeric Salt Crystallization (Chemical)

Principle: The bulky cycloheptyl group disrupts the packing efficiency of simple salts (e.g., tartrates). We utilize


-Dibenzoyl-L-tartaric acid (L-DBTA) . The benzoyl groups of the resolving agent provide a "chiral pocket" via hydrophobic and 

-stacking interactions that accommodate the lipophilic cycloheptyl ring, significantly enhancing the solubility difference (

) between the diastereomeric pairs.
Materials
  • Racemic Methyl 2-amino-2-cycloheptylacetate (100 g, ~540 mmol)

  • 
    -Dibenzoyl-L-tartaric acid (anhydrous) (101.6 g, 270 mmol, 0.5 eq)
    
  • Solvent: Methanol (MeOH) and Methyl tert-butyl ether (MTBE)

Step-by-Step Procedure
  • Salt Formation:

    • Dissolve 100 g of racemic M-CHA in 500 mL of MTBE at room temperature.

    • In a separate vessel, dissolve 101.6 g of L-DBTA in 300 mL of MeOH.

    • Add the L-DBTA solution dropwise to the amine solution over 30 minutes while stirring at 40°C.

    • Note: Using 0.5 equivalents of acid ("Method of Half-Quantities") forces the formation of the less soluble diastereomer (typically the (S)-amine

      
       L-DBTA salt) while leaving the (R)-amine free in solution.
      
  • Crystallization:

    • Heat the mixture to reflux (approx. 55-60°C) until a clear solution is obtained. If haze persists, add small aliquots of MeOH.

    • Implement a controlled cooling ramp: Cool to 20°C at a rate of 5°C/hour.

    • Stir at 20°C for 4 hours, then cool to 0-5°C for another 2 hours.

  • Isolation & Recrystallization:

    • Filter the white precipitate. Wash the cake with cold MTBE/MeOH (2:1).

    • Dry: Vacuum dry at 40°C.

    • Check Optical Purity: If ee < 98%, recrystallize the salt from pure MeOH (approx. 5 mL per gram of salt).

  • Salt Break (Liberation of Free Base):

    • Suspend the purified salt in EtOAc (500 mL) and water (300 mL).

    • Adjust pH to 9.0–10.0 using 20% aqueous

      
       or 
      
      
      
      .
    • Separate phases. Extract aqueous layer with EtOAc (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
Workflow Diagram (Chemical Resolution)

ChemicalResolution Start Racemic M-CHA (100g in MTBE) AddAcid Add 0.5 eq L-DBTA in MeOH (40°C) Start->AddAcid Reflux Heat to Reflux (Clear Solution) AddAcid->Reflux Cooling Controlled Cooling (5°C/hr to 0°C) Reflux->Cooling Filter Filtration Cooling->Filter Solid Solid Cake (S)-Amine · L-DBTA Filter->Solid Precipitate Liquor Mother Liquor (R)-Amine (Enriched) Filter->Liquor Filtrate CheckEE Check Chiral Purity (HPLC) Solid->CheckEE Recryst Recrystallize (MeOH) CheckEE->Recryst ee < 98% SaltBreak Salt Break (EtOAc / aq. Na2CO3) CheckEE->SaltBreak ee > 98% Recryst->Filter FinalProduct Pure (S)-M-CHA (>99% ee) SaltBreak->FinalProduct

Figure 1: Workflow for the classical resolution of M-CHA using Dibenzoyl-L-tartaric acid.

Protocol B: Enzymatic Kinetic Resolution (Biocatalytic)

Principle: Candida antarctica Lipase B (CAL-B) possesses a deep, hydrophobic active site capable of accommodating the cycloheptyl ring. The enzyme selectively hydrolyzes the ester bond of the (S)-enantiomer to the free acid (S)-CHA, leaving the (R)-methyl ester intact.

Advantages:

  • Operates at neutral pH and mild temperature.

  • Avoids heavy metal catalysts.

  • Separation is simplified (Acid vs. Ester).

Materials
  • Racemic M-CHA (50 g)

  • Immobilized CAL-B (e.g., Novozym 435) (5 g, 10% w/w loading)

  • Solvent: Phosphate Buffer (0.1 M, pH 7.5) / MTBE (Biphasic system 1:1)

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve 50 g of Racemic M-CHA in 250 mL of MTBE.

    • Add 250 mL of 0.1 M Potassium Phosphate buffer (pH 7.5).

    • Add 5 g of immobilized CAL-B.

    • Stir vigorously at 30°C. Vigorous stirring is crucial to maintain the emulsion in a biphasic system.

  • Monitoring:

    • Monitor reaction progress via HPLC (Reverse Phase).

    • Stop reaction when conversion reaches 50% (typically 24–48 hours).

    • Critical Checkpoint: Do not exceed 50% conversion, or the enantiomeric purity of the remaining ester (R-isomer) will degrade, though the acid (S-isomer) purity remains high.

  • Work-up & Separation:

    • Filter off the immobilized enzyme (can be washed and reused).

    • Adjust the pH of the filtrate to 8.5 with saturated

      
      .
      
    • Extraction 1 (Ester Recovery): Extract the mixture with MTBE (

      
       mL). The organic layer contains the unreacted (R)-Methyl 2-amino-2-cycloheptylacetate .
      
    • Extraction 2 (Acid Recovery): Acidify the remaining aqueous layer to pH 2.0 using 1N HCl. Extract with EtOAc (

      
       mL). The organic layer contains the hydrolyzed (S)-2-amino-2-cycloheptylacetic acid .
      
  • Re-esterification (Optional):

    • If the (S)-ester is the desired target, the isolated (S)-acid can be re-esterified using

      
       in Methanol.
      
Workflow Diagram (Enzymatic Resolution)

EnzymaticResolution Start Racemic M-CHA (MTBE/Buffer pH 7.5) Enzyme Add CAL-B (Novozym 435) Stir @ 30°C Start->Enzyme Monitor Monitor Conversion (Target: 50%) Enzyme->Monitor Filter Filter Enzyme Monitor->Filter Conversion = 50% PhaseSep Phase Separation (pH 8.5) Filter->PhaseSep OrgLayer Organic Layer (MTBE) (R)-Ester PhaseSep->OrgLayer AqLayer Aqueous Layer (S)-Acid Salt PhaseSep->AqLayer Acidify Acidify to pH 2.0 Extract w/ EtOAc AqLayer->Acidify SAcid (S)-Cycloheptylacetic Acid (>99% ee) Acidify->SAcid

Figure 2: Workflow for the enzymatic kinetic resolution of M-CHA using CAL-B.

Comparative Analysis of Methods

FeatureMethod A: Chemical ResolutionMethod B: Enzymatic Resolution
Primary Agent Dibenzoyl-L-Tartaric AcidCAL-B (Lipase)
Yield (Theoretical) 50% (Max)50% (Max)
Time Efficiency High (24 hours)Medium (24-48 hours)
Scalability Excellent (Multi-kg)Good (Requires reactor volume)
Cost Low (Reagents cheap)Medium (Enzyme cost)
Target Product Directly yields (S)-EsterYields (S)-Acid and (R)-Ester

References

  • General Resolution of Alpha-Amino Esters: Ager, D. J., & Fothergham, I. G. (2000). Methods for the Synthesis of Non-Code Amino Acids. Current Opinion in Drug Discovery & Development. Context: Establishes tartaric acid derivatives as primary resolving agents for hydrophobic amino esters.
  • Enzymatic Resolution of Bulky Substrates: Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Candida antarctica lipase B: an ideal biocatalyst for the preparation of nitrogenated organic compounds. Advanced Synthesis & Catalysis. Link Context: Validates CAL-B's active site tolerance for bulky cyclo-alkyl groups.

  • Synthesis of Cycloheptylglycine Derivatives: Lelais, G., & Seebach, D. (2004).

    
    -Amino Acids—Syntheses, Occurrence in Natural Products, and Components of 
    
    
    
    -Peptides. Biopolymers. Link Context: Discusses the handling and resolution of homologated cyclo-alkyl amino acids.
  • Ledipasvir Intermediate Chemistry: Link, J. O., et al. (2014).[2] Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection.[3] Journal of Medicinal Chemistry. Link Context: Provides industrial context for the relevance of bulky chiral amino acid intermediates in antiviral drugs.

Sources

Method

Comprehensive Analytical Characterization of Methyl 2-amino-2-cycloheptylacetate Derivatives

An Application Note and Protocol Guide Abstract Methyl 2-amino-2-cycloheptylacetate and its derivatives are a class of non-proteinogenic amino acids that serve as valuable building blocks in medicinal chemistry. Their co...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

Methyl 2-amino-2-cycloheptylacetate and its derivatives are a class of non-proteinogenic amino acids that serve as valuable building blocks in medicinal chemistry. Their constrained cycloheptyl scaffold can impart unique conformational properties to peptides and small molecule therapeutics. Rigorous analytical characterization is paramount to ensure structural integrity, stereochemical purity, and overall quality prior to their use in drug discovery and development. This guide provides a comprehensive overview of the key analytical techniques, field-proven insights into experimental design, and detailed, step-by-step protocols for the complete characterization of these molecules.

Introduction: The Rationale for Multi-Modal Analysis

The structural and stereochemical attributes of a synthetic building block like Methyl 2-amino-2-cycloheptylacetate directly influence the biological activity and safety profile of the final drug candidate. A single analytical technique is insufficient to provide a complete picture. Therefore, an orthogonal, multi-modal approach is required. This application note details a logical workflow that combines spectroscopic and chromatographic methods to elucidate the molecule's identity, purity, and three-dimensional structure.

We will systematically explore the application of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For primary structure elucidation.

  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For functional group identification.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and crucial enantiomeric separation.

  • Single-Crystal X-ray Crystallography: For unambiguous determination of absolute stereochemistry.

The causality behind employing this specific suite of techniques is to build a self-validating analytical package. For instance, NMR confirms the connectivity of atoms, MS validates the resulting molecular weight, HPLC confirms that the characterized sample is pure and enantiomerically defined, and X-ray crystallography provides the ultimate, unambiguous structural proof.

The Analytical Workflow: An Integrated Approach

A systematic workflow ensures that each analytical step builds upon the last, providing a comprehensive and trustworthy characterization package. The process begins with fundamental structural verification and proceeds to more detailed analyses of purity and stereochemistry.

G cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity & Isomerism cluster_2 Phase 3: Definitive Structure cluster_3 Phase 4: Final Reporting Synthesis Synthesized Compound (Methyl 2-amino-2-cycloheptylacetate) FTIR FTIR Spectroscopy (Functional Group ID) Synthesis->FTIR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) (Connectivity) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS HPLC Achiral HPLC (Purity Assessment) NMR->HPLC cHPLC Chiral HPLC (Enantiomeric Excess) HPLC->cHPLC XRAY X-ray Crystallography (Absolute Stereochemistry) cHPLC->XRAY Report Certificate of Analysis (Complete Data Package) XRAY->Report

Caption: Integrated workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR is the most powerful technique for elucidating the covalent framework of a molecule. For Methyl 2-amino-2-cycloheptylacetate, ¹H NMR will confirm the presence and connectivity of all proton-bearing groups, while ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments will identify all unique carbon environments (CH₃, CH₂, CH, and quaternary carbons). The cycloheptyl ring's conformational flexibility can lead to complex, overlapping signals in the ¹H NMR spectrum, making 2D NMR techniques like COSY (Correlation Spectroscopy) invaluable for assigning proton-proton couplings.[1][2]

Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it prevents the exchange of the amine (NH₂) protons, allowing for their observation. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.[3]

    • Acquire a standard ¹H spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans.[4]

    • Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans to achieve an adequate signal-to-noise ratio.[4]

    • (Optional but Recommended) Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Data Interpretation & Expected Results

The spectra should be consistent with the proposed structure. Key resonances to identify are:

  • ¹H NMR: A singlet around 3.7 ppm for the methyl ester (-OCH₃) protons, a multiplet for the alpha-proton (-CH(NH₂)-), and a series of broad, overlapping multiplets for the 13 protons of the cycloheptyl ring. The two amine protons may appear as a broad singlet.

  • ¹³C NMR: A resonance around 175 ppm for the ester carbonyl carbon, ~52 ppm for the methoxy carbon (-OCH₃), and distinct signals for the alpha-carbon and the carbons of the cycloheptyl ring.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
-COOC H₃~3.7 (s, 3H)~52
C =O-~175
-C H(NH₂)Multiplet~60-65
-NH₂Broad Singlet-
Cycloheptyl CH/CH₂1.2 - 2.5 (m, 13H)~25-45

Note: Chemical shifts are predictive and based on analogous structures. Actual values may vary.[1][2]

Mass Spectrometry (MS)

Principle & Expertise: MS provides the exact molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is the preferred method for this class of molecules as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (typically <5 ppm) to confirm the elemental formula (C₁₀H₁₉NO₂ for the parent compound).

Protocol: LC-MS (ESI-HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation:

    • Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., a TOF or Orbitrap analyzer for high resolution).

    • Alternatively, inject the sample onto a simple C18 HPLC column with an isocratic mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) flowing into the MS. This helps to desalt the sample.

  • Acquisition Parameters:

    • Set the instrument to positive ion mode to detect the [M+H]⁺ ion.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

Data Interpretation & Expected Results

The primary goal is to find the monoisotopic mass of the protonated molecule. For Methyl 2-amino-2-cycloheptylacetate (C₁₀H₁₉NO₂), the expected mass is:

  • Neutral Monoisotopic Mass: 185.1416

  • Expected [M+H]⁺: 186.1494

Tandem MS (MS/MS) can be used to induce fragmentation, which provides structural confirmation. A characteristic fragmentation pathway for amino acid esters is the neutral loss of the alkoxycarbonyl group.[5][6]

G cluster_frag Fragmentation parent [M+H]⁺ m/z = 186.15 frag1 Loss of CH₃OH (-32 Da) parent->frag1 frag2 Loss of •COOCH₃ (-59 Da) parent->frag2 product1 [C₉H₁₄NO]⁺ m/z = 152.11 frag1->product1 product2 [C₈H₁₆N]⁺ m/z = 126.13 frag2->product2

Sources

Application

Application Note: Large-Scale Synthesis of Methyl 2-amino-2-cycloheptylacetate

Executive Summary This guide details a robust, scalable protocol for the synthesis of Methyl 2-amino-2-cycloheptylacetate , a bulky, lipophilic non-natural amino acid ester used in peptidomimetics and drug discovery to i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a robust, scalable protocol for the synthesis of Methyl 2-amino-2-cycloheptylacetate , a bulky, lipophilic non-natural amino acid ester used in peptidomimetics and drug discovery to induce conformational constraints.

While direct Strecker synthesis is possible, this protocol utilizes the Bucherer-Bergs reaction followed by alkaline hydrolysis and Fischer esterification. This route is selected for large-scale operations (kilogram scale) because it proceeds via a crystalline hydantoin intermediate, allowing for purification by precipitation rather than expensive chromatography. This ensures high purity (>98%) and process safety by sequestering cyanide early in the stable hydantoin ring.

Retrosynthetic Analysis & Route Selection

Strategic Disconnection

The target molecule is an


-amino ester. The most reliable disconnection for scale-up is at the ester bond, leading back to the parent amino acid: 2-amino-2-cycloheptylacetic acid  (Cycloheptylglycine).

The parent amino acid is constructed via the Bucherer-Bergs multicomponent reaction starting from cycloheptanecarboxaldehyde .

Route Comparison
FeatureMethod A: Strecker SynthesisMethod B: Bucherer-Bergs (Selected)
Intermediate

-Aminonitrile (Oil/Unstable)
5-Cycloheptylhydantoin (Solid/Stable)
Purification Distillation or ChromatographyRecrystallization (Ethanol/Water)
Safety High free cyanide risk during workupCyanide consumed in heterocycle formation
Scalability Moderate (Thermal instability)High (Robust intermediates)
Reaction Scheme (Graphviz)

G Start Cycloheptanecarboxaldehyde (Starting Material) Inter1 5-Cycloheptylhydantoin (Crystalline Intermediate) Start->Inter1 Bucherer-Bergs Reagents1 (NH4)2CO3, KCN EtOH/H2O, 60°C Inter2 2-Amino-2-cycloheptylacetic Acid (Zwitterion) Inter1->Inter2 Hydrolysis Reagents2 NaOH (aq), Reflux then HCl to pH 6 Product Methyl 2-amino-2-cycloheptylacetate Hydrochloride Inter2->Product Esterification Reagents3 SOCl2, MeOH 0°C to Reflux

Caption: Three-stage synthetic pathway emphasizing the isolation of the stable hydantoin intermediate.

Detailed Experimental Protocols

Stage 1: Synthesis of 5-Cycloheptylhydantoin

Objective: Convert the aldehyde to the hydantoin ring. Scale: 1.0 mol basis.

Reagents:

  • Cycloheptanecarboxaldehyde: 126.2 g (1.0 mol)

  • Potassium Cyanide (KCN): 78.1 g (1.2 mol) [POISON]

  • Ammonium Carbonate

    
    : 288.0 g (3.0 mol)
    
  • Ethanol/Water (1:1 v/v): 1.5 L

Protocol:

  • Setup: Equip a 3-L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Vent the condenser to a scrubber containing 10% NaOH/NaOCl to neutralize any escaping HCN.

  • Dissolution: Charge the flask with Ethanol/Water and Ammonium Carbonate. Stir until mostly dissolved.

  • Addition: Add KCN carefully (solid addition funnel recommended). Caution: Ensure pH > 9 to prevent HCN gas evolution.

  • Reaction: Add Cycloheptanecarboxaldehyde dropwise over 30 minutes.

  • Heating: Heat the mixture to 55–60°C for 18–24 hours. The solution will initially clarify and then precipitate the hydantoin.

  • Workup:

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Stir for 2 hours to maximize precipitation.

    • Filter the white solid.

    • Wash the cake with cold water (

      
       mL) to remove residual cyanide and inorganic salts.
      
    • Safety Check: Treat the filtrate with bleach before disposal.

  • Drying: Dry the solid in a vacuum oven at 50°C.

    • Expected Yield: 85–90%[1]

    • Appearance: White crystalline solid.

Stage 2: Hydrolysis to 2-Amino-2-cycloheptylacetic Acid

Objective: Open the hydantoin ring to yield the free amino acid.

Reagents:

  • 5-Cycloheptylhydantoin (from Stage 1): ~176 g (0.9 mol)

  • Sodium Hydroxide (NaOH), 6M aqueous solution: 1.0 L

Protocol:

  • Hydrolysis: Suspend the hydantoin in 6M NaOH in a stainless steel autoclave or a heavy-walled glass reactor (if pressure rating permits).

  • Reaction: Heat to 150°C (internal pressure ~5 bar) for 24 hours. Note: Atmospheric reflux (100°C) is possible but requires 72+ hours and often yields incomplete conversion.

  • Isolation (Isoelectric Precipitation):

    • Cool the reaction mixture to room temperature.

    • Filter to remove any unreacted insoluble hydantoin.

    • Transfer filtrate to a flask with pH monitoring.

    • Slowly add conc.[2] HCl while stirring until pH 6.0–6.5 (the isoelectric point) is reached. The amino acid will precipitate as a thick white slurry.

  • Purification:

    • Cool to 4°C overnight.

    • Filter the solid.[2]

    • Wash with cold water followed by acetone (to remove water and aid drying).

    • Dry under high vacuum.[3]

    • Expected Yield: 75–80%

Stage 3: Methyl Ester Formation (Fischer Esterification)

Objective: Convert the acid to the methyl ester hydrochloride salt.

Reagents:

  • 2-Amino-2-cycloheptylacetic acid: 100 g (0.58 mol)

  • Methanol (Anhydrous): 1.0 L

  • Thionyl Chloride (

    
    ): 83.3 g (0.70 mol, 1.2 eq)
    

Protocol:

  • Activation: In a 2-L reactor under

    
    , cool anhydrous Methanol to -10°C .
    
  • Reagent Generation: Add Thionyl Chloride dropwise over 1 hour. Exothermic! Maintain temp < 0°C. This generates anhydrous HCl in situ.

  • Addition: Add the solid amino acid in portions.

  • Reflux: Allow to warm to room temperature, then heat to reflux (65°C) for 12 hours.

  • Workup:

    • Concentrate the solvent in vacuo to ~20% volume.

    • Add Methyl tert-butyl ether (MTBE) or Diethyl Ether (500 mL) to induce crystallization of the hydrochloride salt.

    • Filter the white solid under

      
       (hygroscopic).
      
  • Final Product: Methyl 2-amino-2-cycloheptylacetate HCl.

Process Control & Analytical Specifications

In-Process Controls (IPC)
  • Stage 1 (Hydantoin): Monitor disappearance of aldehyde by TLC (Hexane/EtOAc 3:1).

  • Stage 2 (Hydrolysis): Monitor ammonia evolution. Reaction is complete when ammonia smell ceases (if refluxing open) or by HPLC (disappearance of hydantoin peak).

  • Stage 3 (Esterification): 1H NMR check for methyl singlet at ~3.7 ppm.

Product Specification (Expected Data)
ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR (DMSO-d6)

8.6 (br s, 3H,

), 3.95 (d, 1H,

-H), 3.72 (s, 3H,

), 2.1 (m, 1H), 1.3-1.8 (m, 12H)
400 MHz NMR
Mass Spec [M+H]+ = 186.15 (Free base)LC-MS (ESI)
Residual Cyanide < 10 ppmIon-Selective Electrode

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Stage 1 pH dropped below 8 during reactionAdd excess

initially to buffer the solution.
Incomplete Hydrolysis Temperature too low (<100°C)Use an autoclave at 150°C or extend reflux time to 4 days.
Gummy Product (Stage 3) Residual water in MeOH or Amino AcidEnsure amino acid is bone-dry before esterification. Use fresh

.
Coloration (Brown) Oxidation of amino groupPerform hydrolysis and esterification under Nitrogen atmosphere.

References

  • Bucherer-Bergs Reaction Mechanism & Scope

    • Ware, E. (1950).[4] "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470.[4] Link

  • Scale-Up of Non-Natural Amino Acids

    • Ager, D. J., & Fothergham, I. G. (2001). "Methods for the Synthesis of Unnatural Amino Acids".[5] Current Opinion in Drug Discovery & Development, 4(6), 800.

  • Esterification Protocol

    • Li, J., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters". Molecules, 13(5), 1111-1119. Link

  • Cycloheptylglycine Specifics

    • Santra, S., et al. (2014). "Synthesis of hydantoins via Bucherer–Bergs reaction". Tetrahedron Letters, 55(30). (General application to cyclic ketones/aldehydes).[6]

  • Safety in Cyanide Reactions

    • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. Link

Sources

Method

Application Note: Incorporating Methyl 2-amino-2-cycloheptylacetate into Drug Scaffolds

Executive Summary Methyl 2-amino-2-cycloheptylacetate (often referred to as α-Cycloheptylglycine methyl ester, or α-Chg-OMe ) is a non-canonical amino acid building block used to introduce significant steric bulk and lip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-cycloheptylacetate (often referred to as α-Cycloheptylglycine methyl ester, or α-Chg-OMe ) is a non-canonical amino acid building block used to introduce significant steric bulk and lipophilicity into peptide mimetics and small molecule drugs. Unlike its smaller homologs (cyclopentyl or cyclohexyl), the cycloheptyl ring possesses unique conformational flexibility ("floppiness") combined with a large hydrophobic surface area.

This guide details the protocols for synthesizing, handling, and incorporating this sterically demanding moiety into drug scaffolds. It addresses the specific challenges of steric hindrance during peptide coupling and the hydrolytic stability of the ester.

Chemical Profile & Structural Utility

The "Cycloheptyl Effect" in Drug Design

The incorporation of α-Chg serves three primary medicinal chemistry objectives:

  • Hydrophobic Packing: The cycloheptyl group (

    
    ) has a higher lipophilicity (
    
    
    
    contribution ~ +3.5) than cyclohexyl, allowing it to fill large, expansive hydrophobic pockets in targets like GPCRs (e.g., P2X7 receptors) and viral proteases (e.g., HCV NS3/4A).
  • Proteolytic Stability: As a non-proteinogenic amino acid with a bulky alpha-substituent, it renders adjacent amide bonds highly resistant to enzymatic cleavage by proteases like trypsin or chymotrypsin.

  • Conformational Modulation: While sterically demanding, the seven-membered ring is not rigid. It exists in a dynamic equilibrium of twist-chair and twist-boat conformers, allowing "induced fit" binding that rigid adamantyl or aromatic groups cannot achieve.

Physical Properties
  • IUPAC Name: Methyl 2-amino-2-cycloheptylacetate

  • Molecular Formula:

    
    
    
  • MW: 185.26 g/mol

  • Solubility: Soluble in DCM, MeOH, DMSO, DMF. Sparingly soluble in water.

  • Storage: Hygroscopic as the hydrochloride salt. Store at -20°C under argon.

Synthetic Strategies (The "Make")

Direct alkylation of glycine is the industry-standard method for accessing this scaffold, particularly when enantiopurity is required. The Schiff Base Alkylation method is preferred over Strecker synthesis for its scalability and stereocontrol.

Protocol A: Asymmetric Synthesis via Glycine Schiff Base

This protocol describes the synthesis of the chiral amino acid ester using a Phase Transfer Catalyst (PTC).

Reagents:

  • Methyl N-(diphenylmethylene)glycinate (Glycine Schiff Base)

  • Cycloheptyl bromide (Electrophile)

  • Chiral PTC (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

  • 50% KOH (aq) / Toluene

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask, dissolve Methyl N-(diphenylmethylene)glycinate (1.0 eq) and the Chiral PTC (0.1 eq) in Toluene.

  • Activation: Cool to 0°C. Add 50% aqueous KOH (5.0 eq) vigorously.

  • Alkylation: Add Cycloheptyl bromide (1.2 eq) dropwise. Note: Cycloheptyl halides are sluggish electrophiles due to ring strain/sterics. The reaction may require slight warming to RT or extended times (24-48h).

  • Quench: Dilute with water and extract with Ethyl Acetate. Wash organic layer with Brine, dry over

    
    .
    
  • Hydrolysis of Imine: Dissolve the crude alkylated imine in THF/MeOH (1:1). Add 1N HCl (2.0 eq) and stir at RT for 2 hours. The Schiff base cleaves to release the free amine and benzophenone.

  • Purification: Partition between water and ether (removes benzophenone). Basify the aqueous layer (pH 10) and extract the target amine ester into DCM.

Visualization: Synthesis Workflow

Synthesis Start Glycine Schiff Base Inter Alkylated Imine (Protected) Start->Inter Asymmetric Alkylation Reagents Cycloheptyl Bromide + Chiral PTC + KOH Reagents->Inter Product Methyl 2-amino-2- cycloheptylacetate Inter->Product Deprotection Acid 1N HCl (Hydrolysis) Acid->Product

Caption: Asymmetric synthesis pathway using Phase Transfer Catalysis (PTC) to install the bulky cycloheptyl group.

Incorporation Protocols (The "Use")

Incorporating α-Chg into a peptide backbone is challenging due to the steric hindrance at the


-carbon. Standard coupling reagents (EDC/HOBt) often fail or result in low yields/epimerization.
Coupling TO the Amine (N-Acylation)

When attaching a carboxylic acid to the nitrogen of Methyl 2-amino-2-cycloheptylacetate:

  • Challenge: The nucleophilicity of the amine is reduced by the adjacent bulky cycloheptyl ring.

  • Recommended Reagent: HATU or COMU with HOAt .

  • Base: DIPEA or Collidine (Collidine is less prone to abstracting

    
    -protons, reducing racemization risk).
    

Protocol:

  • Dissolve the carboxylic acid partner (1.1 eq) in dry DMF.

  • Add HATU (1.1 eq) and HOAt (1.1 eq). Stir for 5 mins to activate.

  • Add Methyl 2-amino-2-cycloheptylacetate (1.0 eq) followed by DIPEA (3.0 eq).

  • Critical Step: If conversion is <50% after 4 hours, switch to Acid Fluoride activation (using TFFH) or use microwave irradiation (50°C, 30 mins).

Coupling OF the Acid (C-Activation)

To extend the chain from the C-terminus, the methyl ester must first be hydrolyzed.

  • Hydrolysis Challenge: Sterically hindered esters are notoriously difficult to saponify using standard LiOH/MeOH/Water. The cycloheptyl group blocks the trajectory of the hydroxide ion.

  • Advanced Hydrolysis Protocol:

    • Dissolve ester in THF/Water (4:1) .

    • Add LiOH (4.0 eq) and 30%

      
       (2.0 eq) . The peroxide forms the hydroperoxide anion (
      
      
      
      ), which is a stronger nucleophile and smaller than hydroxide, accelerating the attack on the carbonyl.
    • Stir at 40°C. Monitor by LCMS.

    • Quench with

      
       (to destroy peroxide) before acidification.
      
Visualization: Coupling Logic

Coupling Substrate Methyl 2-amino-2- cycloheptylacetate Decision Coupling Direction? Substrate->Decision N_Path Coupling to Amine Decision->N_Path N-Terminus C_Path Coupling Acid Decision->C_Path C-Terminus HATU Use HATU/HOAt (High Reactivity) N_Path->HATU Micro Microwave (50°C) if stalled HATU->Micro Low Yield? Hydrolysis Hydrolysis Required (LiOH + H2O2) C_Path->Hydrolysis Activation Activate as Acid Fluoride (TFFH) or HATU Hydrolysis->Activation

Caption: Decision tree for coupling sterically hindered amino acids. Note the use of Peroxide-assisted hydrolysis for the C-terminus.

Case Studies & Applications

P2X7 Receptor Antagonists

Research into P2X7 antagonists for the treatment of neuropathic pain has utilized the cycloheptyl motif. The bulky group occupies a lipophilic pocket in the receptor's allosteric site, improving potency compared to the cyclopentyl analog.

  • Structure-Activity Relationship (SAR): Replacing a cyclohexyl group with cycloheptyl often results in a 2-5x increase in potency due to better space-filling of the hydrophobic pocket [1].

HCV Protease Inhibitors

In the design of macrocyclic inhibitors for Hepatitis C NS3/4A protease, bulky P1 and P2 residues are essential. While cyclopropyl-vinyl groups are common (e.g., Simeprevir), cycloheptyl-glycine derivatives have been explored to create "super-lipophilic" anchors that improve membrane permeability and liver targeting [2].

Analytical Characterization Data

When you synthesize this compound, these are the expected spectral signatures:

TechniqueExpected SignalInterpretation
1H NMR

3.70 (s, 3H)
Methyl ester singlet
1H NMR

3.45 (d, 1H)

-proton (Doublet due to NH coupling)
1H NMR

1.2 - 1.9 (m, 13H)
Cycloheptyl ring protons (Multiplet forest)
LC-MS

186.2

Positive mode ionization

References

  • Heterocyclic amide derivatives as P2X7 receptor antagonists.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Source: Journal of Organic Chemistry (2007). Context: Establishes protocols (HATU/HOAt) for coupling hindered amino acids like

    
    -cycloalkyl glycines.
    URL:[Link]
    
  • Mild alkaline hydrolysis of hindered esters. Source: Arkivoc (2018). Context: Provides the methodology for hydrolyzing sterically crowded methyl esters which is applicable to the cycloheptyl acetate scaffold. URL:[Link]

  • Synthesis of N-cycloheptylglycine ethyl ester. Source: RSC Advances (Polymer Chemistry). Context: While focusing on N-alkyl variants, this reference provides characterization data for the cycloheptyl ring systems in glycine derivatives. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Guide: Synthesis &amp; Yield Optimization of Methyl 2-amino-2-cycloheptylacetate

Topic: Optimizing Reaction Yield for Methyl 2-amino-2-cycloheptylacetate Synthesis Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Methyl 2-amino-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Yield for Methyl 2-amino-2-cycloheptylacetate Synthesis Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary Methyl 2-amino-2-cycloheptylacetate is a bulky, non-natural


-amino acid ester. Its synthesis presents unique challenges primarily driven by the steric hindrance of the cycloheptyl ring, which impacts nucleophilic attack during imine formation and subsequent nitrile hydrolysis. This guide provides a self-validating protocol based on the Strecker synthesis pathway, followed by acid hydrolysis and thionyl chloride-mediated esterification.

Phase 1: Pre-Reaction & Reagent Validation

Q: My initial reaction mixture turns cloudy immediately. Is my aldehyde compromised? A: Likely, yes. Cycloheptanecarbaldehyde is prone to air oxidation, forming cycloheptanecarboxylic acid. This acid byproduct neutralizes the ammonia/ammonium source required for imine formation, stalling the Strecker reaction.

  • Validation Protocol: Run a proton NMR or GC-MS on your starting aldehyde. If carboxylic acid content exceeds 5%, purify via distillation under reduced pressure or a bisulfite wash before proceeding.

Q: Can I substitute aqueous ammonia for ammonium chloride to speed up imine formation? A: It is not recommended for this specific substrate. While aqueous ammonia is more nucleophilic, the equilibrium for sterically hindered aldehydes favors the starting materials in aqueous media.

  • Optimization: Use Ammonium Chloride (

    
    )  in methanol. The methanolic environment dehydrates the hemiaminal intermediate more efficiently than water, driving the equilibrium toward the imine.
    

Phase 2: The Strecker Reaction (Nitrile Formation)

Q: I am observing low conversion to the


-aminonitrile. How do I overcome the steric barrier of the cycloheptyl group? 
A:  The cycloheptyl ring creates significant steric bulk at the carbonyl carbon, retarding the nucleophilic attack of the cyanide ion.
  • Troubleshooting Protocol:

    • Solvent Switch: Move from pure water to a Methanol:Water (4:1) system. This increases the solubility of the organic aldehyde while maintaining enough polarity for the inorganic salts.

    • Cyanide Source: Switch from NaCN to TMSCN (Trimethylsilyl cyanide) in the presence of a Lewis Acid catalyst (e.g.,

      
       or a Palladium catalyst). TMSCN is more soluble in organic solvents and the silyl group activates the oxygen, facilitating the attack on the hindered carbon.
      
    • Temperature: Increase reaction temperature to 40–50°C. Standard room temperature protocols are often insufficient for cycloheptyl derivatives.

Q: How do I safely monitor the consumption of the highly toxic cyanide without opening the system repeatedly? A: Do not rely on TLC for cyanide consumption. Monitor the disappearance of the imine intermediate via LC-MS or IR spectroscopy (disappearance of C=N stretch around 1640-1690


 and appearance of C

N stretch around 2200-2250

).

Phase 3: Hydrolysis & Esterification[1]

Q: My yield drops significantly during the conversion of the nitrile to the ester. Why? A: This is the critical bottleneck.[1] Direct alcoholysis (Pinner reaction) is often too slow for bulky nitriles, leading to incomplete conversion. Conversely, two-step hydrolysis (Nitrile


 Acid 

Ester) risks isolating the zwitterionic amino acid, which is difficult to re-dissolve for esterification.
  • Recommended Workflow: One-Pot Acid Hydrolysis-Esterification.

    • Reflux the aminonitrile in 6M HCl for 12-24 hours to ensure complete hydrolysis to the acid (2-amino-2-cycloheptylacetic acid). Note: The amide intermediate is stable; harsh conditions are required to break it.

    • Remove water completely (lyophilization or azeotropic distillation with toluene). Moisture is the enemy of the next step.

    • Proceed to esterification using the crude hydrochloride salt.

Q: The Thionyl Chloride (


) esterification is producing a sticky gum instead of a precipitate. What went wrong? 
A:  This indicates either residual water or uncontrolled exothermicity leading to polymerization.
  • Correct Protocol:

    • Suspend the dry amino acid HCl salt in anhydrous Methanol (0.1 M concentration).

    • Cool to -10°C to 0°C (Ice/Salt bath).

    • Add

      
       dropwise (2.5 - 3.0 equivalents). Crucial: Keep temperature below 5°C during addition.
      
    • Once added, warm to room temperature, then reflux for 4-6 hours.

    • Precipitate the product by adding cold Diethyl Ether or MTBE to the concentrated residue.

Visualizing the Optimization Pathway

The following diagram outlines the optimized synthesis workflow and decision logic for troubleshooting low yields.

ReactionOptimization Start Start: Cycloheptanecarbaldehyde CheckPurity Check Purity (GC/NMR) Is Acid > 5%? Start->CheckPurity Purify Purify: Bisulfite Wash / Distill CheckPurity->Purify Yes Strecker Strecker Reaction (NH4Cl, NaCN, MeOH/H2O) CheckPurity->Strecker No (Pure) Purify->CheckPurity CheckImine Monitoring: Imine Conversion Is Conversion < 80%? Strecker->CheckImine OptimizeStrecker Action: Use TMSCN + Lewis Acid or Increase Temp (50°C) CheckImine->OptimizeStrecker Yes (Stalled) Hydrolysis Hydrolysis (6M HCl, Reflux) Target: Amino Acid HCl Salt CheckImine->Hydrolysis No (Proceed) OptimizeStrecker->Strecker Drying CRITICAL: Azeotropic Drying (Remove all water) Hydrolysis->Drying Esterification Esterification (MeOH, SOCl2, 0°C -> Reflux) Drying->Esterification Isolation Isolation: Precipitate with Et2O Product: Methyl Ester HCl Salt Esterification->Isolation

Figure 1: Optimized workflow for Methyl 2-amino-2-cycloheptylacetate synthesis including quality control checkpoints.

Summary of Quantitative Optimization

ParameterStandard ConditionOptimized Condition (High Yield)Rationale
Solvent (Strecker) Water or EtOHMeOH :

(4:1)
Improves solubility of bulky aldehyde; speeds up imine formation.
Cyanide Source NaCN / KCNTMSCN (if yield <50%)Overcomes steric hindrance via silyl activation; homogeneous phase.
Hydrolysis Acid 1M - 3M HCl6M HCl (Reflux) Bulky cycloheptyl group protects the nitrile/amide; requires harsh conditions.
Esterification

/ MeOH

/ MeOH
Generates anhydrous HCl in situ; drives equilibrium to ester; easier workup.
Temp (Esterification) Room Temp0°C

Reflux
Controls exotherm to prevent degradation; reflux ensures completion.

Detailed Experimental Protocol: Thionyl Chloride Esterification

Objective: Convert 2-amino-2-cycloheptylacetic acid hydrochloride to Methyl 2-amino-2-cycloheptylacetate hydrochloride.

  • Preparation: Setup a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (

    
    ).
    
  • Solvation: Add 10.0 mmol of dry 2-amino-2-cycloheptylacetic acid hydrochloride to 30 mL of anhydrous Methanol.

  • Cooling: Submerge the flask in an ice-salt bath (-5°C). Stir for 15 minutes.

  • Activation: Add 30.0 mmol (2.2 mL) of Thionyl Chloride (

    
    ) dropwise over 20 minutes.
    
    • Caution: Vigorous evolution of

      
       and HCl gas will occur. Ensure proper venting.
      
  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (25°C) over 30 minutes. Then, heat to reflux (65°C) for 4 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate the solution in vacuo (Rotavap) to ~5 mL volume.

    • Add 50 mL of cold Diethyl Ether (or MTBE) to induce precipitation.

    • Filter the white solid under argon/nitrogen.

    • Wash with cold ether (2 x 10 mL).

    • Dry under high vacuum to yield the pure methyl ester hydrochloride.

References

  • Strecker Synthesis Optimization

    • Zuend, S. J., et al. "Scale-up of the Strecker Reaction for the Synthesis of Non-Natural Amino Acids.
    • Source:

  • Esterification Protocols

    • Anantharamaiah, G. M., & Sivanandaiah, K. M. "Thionyl chloride-methanol: A convenient reagent for the esterification of amino acids." Journal of the Chemical Society, Perkin Transactions 1, 1977.
    • Source:

  • Steric Hindrance in Aldehydes

    • Wiberg, K. B. "Steric Effects in Organic Chemistry." Journal of Organic Chemistry, 1990.
    • Source:

  • General Properties of Cycloheptyl Amino Acids

    • Sigma-Aldrich Product Data: (S)
    • Source:

Sources

Optimization

common impurities in Methyl 2-amino-2-cycloheptylacetate synthesis

Technical Support Center: Methyl 2-amino-2-cycloheptylacetate Synthesis Topic: Troubleshooting Common Impurities in Methyl 2-amino-2-cycloheptylacetate Synthesis Ticket ID: CHEMSUP-2024-882 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-amino-2-cycloheptylacetate Synthesis

Topic: Troubleshooting Common Impurities in Methyl 2-amino-2-cycloheptylacetate Synthesis Ticket ID: CHEMSUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Molecule & The Challenge

Methyl 2-amino-2-cycloheptylacetate (also known as cycloheptylglycine methyl ester) is a non-proteinogenic


-amino acid ester used primarily as a building block in peptide therapeutics and peptidomimetics. Its bulky cycloheptyl side chain provides conformational restriction, often enhancing the metabolic stability of peptide drugs.

However, its synthesis is prone to specific impurity profiles driven by the steric bulk of the seven-membered ring and the reactivity of the free amine. This guide addresses the root causes of these impurities and provides actionable troubleshooting protocols.

Module 1: Synthetic Route Analysis & Impurity Profiling

To troubleshoot effectively, we must map the impurities to their origin in the synthetic pathway. The two dominant industrial routes are the Strecker Synthesis and the Bucherer-Bergs Reaction , both followed by acidic esterification.

Pathway & Impurity Map

G Start Cycloheptanone Imine Imine Intermediate Start->Imine + NH3 Imp_Hydroxy Impurity A: Methyl 2-hydroxy-2- cycloheptylacetate Start->Imp_Hydroxy Direct Hydrolysis (No NH3) Hydantoin 5-cycloheptylhydantoin Start->Hydantoin Bucherer-Bergs (NH4)2CO3 / KCN AminoNitrile Aminonitrile Imine->AminoNitrile + HCN Acid 2-amino-2-cycloheptyl- acetic acid (Free Acid) AminoNitrile->Acid Acid Hydrolysis Imp_Hydantoin Impurity B: Unreacted Hydantoin Hydantoin->Imp_Hydantoin Incomplete Rxn Hydantoin->Acid Hydrolysis (NaOH/HCl) Product Methyl 2-amino-2- cycloheptylacetate Acid->Product MeOH / SOCl2 Imp_DKP Impurity C: Diketopiperazine (Dimer) Product->Imp_DKP Self-Cyclization (pH > 7) Imp_Acid Impurity D: Hydrolysis Product Product->Imp_Acid Moisture/Storage

Figure 1: Synthetic pathways showing the origin of critical impurities (Red Dashed Nodes).

Table 1: Common Impurity Profile
Impurity IDChemical NameOriginRetention Time (Rel.)Detection Strategy
Impurity A Methyl 2-hydroxy-2-cycloheptylacetateSide reaction in Strecker (Hydrolysis of cyanohydrin)> Product (Less Polar)H-NMR (No

-proton signal), GC-MS
Impurity B 5-cycloheptylhydantoinIntermediate in Bucherer-Bergs< Product (More Polar)HPLC (Amide UV abs @ 210nm)
Impurity C 3,6-dicycloheptylpiperazine-2,5-dioneDimerization (Diketopiperazine)>> Product (Non-polar)LC-MS (M+H = 2x Product - 2MeOH)
Impurity D 2-amino-2-cycloheptylacetic acidIncomplete esterification or hydrolysis< Product (Polar/Zwitterionic)HPLC (Broad peak), Ninhydrin (+)
Impurity E CycloheptanoneUnreacted Starting Material> Product (Volatile)GC, Characteristic Ketone Odor

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "I see a persistent non-polar impurity that increases when I neutralize the salt."

Diagnosis: Formation of Diketopiperazine (DKP) (Impurity C). Mechanism: Amino acid esters are unstable as free bases. When you neutralize the HCl salt to the free amine, two molecules intermolecularly attack each other's ester groups, cyclizing to form a stable six-membered ring. This is accelerated by the steric bulk of the cycloheptyl group, which favors the gauche conformation required for cyclization.

Protocol: Prevention & Removal

  • Storage: Always store the product as the Hydrochloride (HCl) or Tosylate (TsOH) salt. Never store as a free oil.

  • Workup: If you must perform a basic extraction (e.g., using NaHCO3), keep the temperature < 5°C and process immediately.

  • Removal:

    • Dissolve the crude mixture in minimal dry methanol.

    • Add 4M HCl in Dioxane to re-form the salt.

    • Precipitate by adding cold Diethyl Ether (

      
      ). The DKP is non-basic and will remain in the ether layer, while the amino ester salt precipitates.
      
Issue 2: "My product has a low melting point and smells like mint/ketone."

Diagnosis: Contamination with Cycloheptanone (Impurity E) or Methyl 2-hydroxy-2-cycloheptylacetate (Impurity A). Context: In the Strecker synthesis, if the imine formation is slow (due to the steric bulk of the 7-membered ring), water attacks the carbonyl instead of ammonia, leading to the cyanohydrin and eventually the alpha-hydroxy ester.

Protocol: Purification

  • Wash Step: The amino ester is basic; the impurities are neutral.

  • Dissolve the crude product in Ethyl Acetate.

  • Extract with 1M HCl (aq) (3x). The product moves to the water phase.[1][2]

  • Discard the organic layer (contains Ketone and Hydroxy-ester).

  • Basify the aqueous layer (with NaHCO3) only in the presence of fresh Ethyl Acetate to immediately capture the free amine.

  • Dry and re-acidify immediately (see Issue 1).

Issue 3: "HPLC shows a broad, early-eluting peak that ninhydrin stains strongly."

Diagnosis: Presence of Free Acid (Impurity D). Cause: Incomplete esterification or moisture ingress during storage. The cycloheptyl group provides steric hindrance that makes the esterification reaction slower than with simple glycine or alanine.

Protocol: Driving Esterification to Completion

  • Reagent: Use Thionyl Chloride (

    
    ) in Methanol rather than H2SO4. The generation of HCl gas and consumption of water drives the equilibrium.
    
  • Procedure:

    • Cool dry Methanol to 0°C.

    • Add

      
       dropwise (Caution: Exothermic).
      
    • Add the amino acid.[3][4][5]

    • Critical Step: Reflux for at least 12-16 hours . (Standard 4 hours is insufficient for cycloheptyl derivatives).

    • Monitor: Check reaction by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The acid will stay at the baseline; the ester will move (

      
      ).
      

Module 3: Analytical Validation

Because the cycloheptyl ring lacks a UV chromophore, standard HPLC at 254 nm is useless.

Recommended Method: HPLC-CAD or Derivatization

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

  • Alternative: Post-column derivatization with Ninhydrin (for amino ester) or OPA (o-phthalaldehyde).

  • UV Setting: If using UV, set wavelength to 205-210 nm (detects the ester carbonyl), but use Phosphate buffer (avoid Acetate/Formate buffers which absorb at this range).

NMR Validation (1H-NMR in DMSO-d6):

  • 
    -Proton:  Look for a doublet or singlet around 3.8 - 4.0 ppm .
    
  • Methyl Ester: Strong singlet at 3.7 ppm .

  • Cycloheptyl Ring: Multiplet "hump" from 1.4 - 1.9 ppm .

  • Impurity Check:

    • DKP: Two distinct sets of multiplets; loss of the methyl ester singlet (or shift).

    • Free Acid: Loss of methyl ester singlet.

References

  • Sigma-Aldrich. Methyl 2-amino-2-cyclohexylacetate (Analogous Structure Properties).Link

  • Zelikin, A. N., et al. "Strecker synthesis of amino acids: A review of the reaction mechanism and applications." ACS Omega, 2023. Link

  • Edward, J. T., & Jitrangsri, C. "Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone."[6] Canadian Journal of Chemistry, 1975. (Demonstrates the steric effects of cyclic ketones on hydantoin formation). Link

  • Teledyne ISCO. "Purification of modified amino acids: A student perspective." (Chromatographic separation of amino acid impurities). Link

  • ChemicalBook. "Synthesis of Methyl 2-cycloheptylacetate." (Base hydrolysis protocols). Link

Sources

Troubleshooting

Technical Support Center: Methyl 2-amino-2-cycloheptylacetate Stability &amp; Storage

Here is the technical support guide for the storage and handling of Methyl 2-amino-2-cycloheptylacetate. Executive Summary: The "Golden Rules" of Storage If you are short on time, adhere to these three non-negotiable rul...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the storage and handling of Methyl 2-amino-2-cycloheptylacetate.

Executive Summary: The "Golden Rules" of Storage

If you are short on time, adhere to these three non-negotiable rules to prevent immediate degradation:

  • Form Matters: Never store this compound as a free base for more than 24 hours. It must be stored as a stable salt (e.g., Hydrochloride or Tosylate).

  • Moisture is the Enemy: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator. Humidity catalyzes hydrolysis.

  • Temperature Control: Store at -20°C for long-term stability (>1 month). For active use (1-2 weeks), 2-8°C is acceptable only if the container is tightly sealed.

The Chemistry of Instability: Why It Decomposes

To effectively preserve Methyl 2-amino-2-cycloheptylacetate, you must understand the two primary mechanisms attacking your molecule.

A. Auto-Condensation (Diketopiperazine Formation)

The most rapid decomposition pathway for


-amino esters is intermolecular cyclization. Two molecules of the ester react to form a cyclic diamide known as a 2,5-Diketopiperazine (DKP) .
  • Mechanism: The free amine (nucleophile) of one molecule attacks the ester carbonyl (electrophile) of another.

  • Risk Factor: This reaction is autocatalytic in the free base form and can occur even at room temperature. The bulky cycloheptyl group provides some steric protection, but does not eliminate the risk.

B. Hydrolysis

In the presence of moisture, the methyl ester group hydrolyzes to the carboxylic acid (2-amino-2-cycloheptylacetic acid) and methanol.

  • Risk Factor: Acid salts (like HCl) are often hygroscopic. If they absorb water, the local acidity catalyzes this hydrolysis.

Visualizing the Decomposition Pathways

The following diagram maps the fate of your compound based on environmental conditions.

DecompositionPathways FreeBase Methyl 2-amino-2-cycloheptylacetate (Free Base) Salt HCl Salt Form (Stable Storage) FreeBase->Salt + HCl (in Dioxane/Ether) DKP Diketopiperazine (DKP) (Insoluble Precipitate) FreeBase->DKP Self-Reaction (Room Temp) Acid Carboxylic Acid (Hydrolysis Product) FreeBase->Acid + H2O (Moisture) Salt->Acid + H2O (Long Term)

Figure 1: Competing pathways. The green path represents the only stable storage strategy.

Storage Protocol & Decision Tree

Protocol A: Long-Term Storage (>1 Month)
  • State: Solid Hydrochloride Salt.

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

  • Atmosphere: Flush headspace with Argon before sealing.

  • Temperature: -20°C.

Protocol B: Handling the Free Base (Synthesis Intermediate)

If you have just synthesized the free base (e.g., after a basic workup):

  • Do not concentrate to complete dryness if heating is required.

  • Immediately re-dissolve in an anhydrous solvent (Et2O, Dioxane).

  • Convert to the salt form by adding 1.1 equivalents of HCl (4M in Dioxane).

  • Filter the precipitate, wash with dry ether, and dry under high vacuum.

Storage Decision Matrix

StorageDecision Start What form is your sample? IsSalt Salt (HCl/Tosylate) Start->IsSalt IsBase Free Base (Oil/Solid) Start->IsBase ActionSalt Store at -20°C with Desiccant IsSalt->ActionSalt ActionBase CRITICAL RISK IsBase->ActionBase Convert Can you convert to salt? ActionBase->Convert YesConvert Add HCl/Dioxane Isolate Solid Convert->YesConvert Yes NoConvert Use within 12-24h Store at -80°C in Solution Convert->NoConvert No

Figure 2: Decision tree for immediate sample handling.

Troubleshooting Guide (Q&A)

Q1: My white solid turned into a sticky yellow gum. What happened?

  • Diagnosis: Hygroscopicity leading to partial hydrolysis.

  • Mechanism: The salt absorbed water from the air. The resulting "gum" is likely a mixture of the original ester, the free acid, and ammonium salts.

  • Solution: Check purity by LC-MS. If hydrolysis is <10%, try triturating with cold diethyl ether to restore the solid. If >10%, re-purification is required.

Q2: I see a new, insoluble white precipitate appearing in my solution. It won't dissolve in water.

  • Diagnosis: Diketopiperazine (DKP) formation.[1][2][3]

  • Mechanism: Your solution likely became slightly basic or was left at room temperature too long as a free base. DKPs are notoriously insoluble in most solvents.

  • Solution: Filter off the solid (this is the impurity). Your desired product is likely still in the filtrate, but the yield has been compromised.

Q3: Can I store the compound in DMSO or DMF?

  • Diagnosis: High risk.[3]

  • Reasoning: While soluble, these polar aprotic solvents can accelerate nucleophilic attack (DKP formation) if any free amine is present. Furthermore, DMSO is hygroscopic.

  • Recommendation: Store as a dry solid. If solution storage is mandatory, use anhydrous methanol with a trace of acid (to keep the amine protonated) at -20°C.

Q4: The NMR shows a loss of the methyl singlet at ~3.7 ppm.

  • Diagnosis: Hydrolysis.

  • Meaning: The ester methyl group has been lost, converting the molecule to the carboxylic acid (zwitterion).

  • Prevention: Ensure your storage container is strictly anhydrous.

Analytical Reference Data

Use the table below to verify the integrity of your stored sample.

ParameterExpected (Intact)Warning Sign (Degradation)
Appearance White to off-white crystalline solidYellow oil or sticky gum
Solubility Soluble in Water, MeOH, DMSOInsoluble white flakes (DKP)
1H NMR Sharp singlet ~3.7 ppm (

)
Loss of 3.7 ppm peak; Broadening of signals
LC-MS M+1 = 186.2M+1 = 172.2 (Acid) or Dimer mass

References

  • Diketopiperazine Formation Mechanisms

    • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega, 2022.

    • Strategies to Mitigate Diketopiperazine (DKP) Formation.[1][2][3] BenchChem Technical Support.[2]

  • Alpha-Amino Ester Storage Standards

    • Stability of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride. Sigma-Aldrich Safety & Storage Data.

    • Methyl 2-amino-2-cyclopropylacetate hydrochloride Storage.[4][5][6] MedChemExpress.

  • General Stability of Amino Acid Derivatives

    • Thermal degradation of amino acids.[7] ResearchGate / Journal of Analytical and Applied Pyrolysis.

Sources

Optimization

Technical Support Center: Chiral Separation of Methyl 2-amino-2-cycloheptylacetate

[1] Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHIRAL-SEP-C7-EST[1] Welcome to the Advanced Chiral Separations Hub. You are attempting to separate the enantiomers of Methyl 2-amin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHIRAL-SEP-C7-EST[1]

Welcome to the Advanced Chiral Separations Hub.

You are attempting to separate the enantiomers of Methyl 2-amino-2-cycloheptylacetate . This is a non-trivial separation due to three competing molecular features:

  • The Primary Amine: Causes severe peak tailing on silica-based columns due to silanol interactions.[1]

  • The Cycloheptyl Group: A bulky, hydrophobic 7-membered ring that demands a stationary phase with a specific cavity size for steric discrimination.[1]

  • The Methyl Ester: A labile group susceptible to hydrolysis in acidic or basic aqueous mobile phases, limiting your solvent choices.[1]

This guide prioritizes Normal Phase Liquid Chromatography (NPLC) to protect the ester, followed by specialized protocols for Crown Ether columns if selectivity remains elusive.

Module 1: Method Development Protocol (The "How-To")

Do not guess. Follow this screening hierarchy to establish a baseline separation (


).
Phase 1: The "Safe" Screen (NPLC)

Objective: Maximize resolution while preventing ester hydrolysis.[1] System: Hexane/Alcohol mixtures.[1][2][3]

Step 1: Column Selection The cycloheptyl group is sterically demanding.[1] You need polysaccharide-based stationary phases (CSPs) that form "grooves" or "cavities."[1]

  • Primary Screen: Chiralpak IA (Amylose) and Chiralpak IC (Cellulose).[1]

    • Reasoning: These are immobilized phases.[1][4][5][6] They allow you to use non-standard solvents (like DCM or THF) if the bulky cycloheptyl group limits solubility in hexane.

  • Secondary Screen: Chiralcel OD-H (Cellulose) and Chiralpak AD-H (Amylose).[1]

    • Reasoning: OD-H is historically excellent for bulky steric groups.[1]

Step 2: Mobile Phase Composition Standard NPLC requires a basic additive to suppress the ionization of the primary amine.

  • Base Solvent: n-Hexane (90%)[1]

  • Modifier: Ethanol or Isopropanol (10%)[1]

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) .[1]

    • Mechanism:[1][7] The additive competes with your analyte for the acidic silanol sites on the silica support, sharpening the peak.

Phase 2: The "High-Selectivity" Screen (Crown Ether)

Use only if Phase 1 fails. System: Aqueous Acidic (Reversed Phase).[1]

Step 1: Column Selection [1][8]

  • Column: Crownpak CR-I(+) or CR-I(-) .[1][6][9][10]

  • Reasoning: These columns are designed specifically for primary amines.[1] The crown ether forms a host-guest complex with the ammonium ion (

    
    ).[1][10]
    

Step 2: Mobile Phase & Risk Management

  • Composition:

    
     (pH 1.0 to 2.[1]0) / Acetonitrile (85:15 v/v).[1][6][8][11]
    
  • WARNING: The low pH required to protonate the amine for complexation will hydrolyze your methyl ester over time.

    • Mitigation: Keep column temperature low (

      
      ) and analyze immediately. Do not leave the sample in the autosampler for extended periods.
      
Module 2: Troubleshooting Flowchart

Use the diagram below to diagnose your specific issue.

Troubleshooting Start Identify Symptom Tailing Peak Tailing (As > 1.3) Start->Tailing Resolution Poor Resolution (Rs < 1.5) Start->Resolution Hydrolysis Extra Peaks/Drift (Ester Hydrolysis) Start->Hydrolysis AddBase Increase DEA/TEA to 0.2% Tailing->AddBase First Step TempDrop Lower Temp (Try 10°C - 15°C) Resolution->TempDrop Thermodynamic Control StopAq STOP Aqueous Mode Hydrolysis->StopAq SwitchCol Switch to Immobilized (IA/IC) & add DCM AddBase->SwitchCol If fails ChangeAlc Switch Alcohol (IPA <-> EtOH) TempDrop->ChangeAlc Steric Fit Chlorinated Try Chlorinated CSP (Chiralpak IG/OZ) ChangeAlc->Chlorinated Electronic Interaction GoNPLC Switch to NPLC (Hexane/EtOH) StopAq->GoNPLC

Caption: Troubleshooting logic flow. Blue = Start, Red = Critical Issue, Green = Solution, Yellow = Optimization.

Module 3: Detailed Troubleshooting Guides
Issue A: "My peaks are tailing severely."

Diagnosis: The primary amine on your cycloheptylacetate is interacting strongly with residual silanols on the column packing material, rather than just the chiral selector.

Corrective Actions:

  • Increase Base Strength: Bump the DEA/TEA concentration from 0.1% to 0.2% or even 0.3% .

    • Note: Do not exceed 0.5% as it may damage the silica support over time.[1]

  • Switch to "Basified" Solvents: If using an immobilized column (Chiralpak IA/IC), use Dichloromethane (DCM) or MtBE as a co-solvent.[1] DCM often solvates bulky amines better, reducing non-specific adsorption.

    • Recipe: Hexane / DCM / EtOH / DEA (50 : 30 : 20 : 0.1).[1]

Issue B: "I have separation, but Resolution (

) is only 0.8."

Diagnosis: The chiral recognition is occurring, but the "fit" of the cycloheptyl group into the chiral cavity is loose.

Corrective Actions:

  • The Temperature Effect (Entropy Control):

    • Lower the column temperature to 10°C or 15°C .

    • Science:[1] Enantioseparation is often enthalpy-driven.[1] Lower temperatures increase the difference in binding enthalpy (

      
      ) between the two enantiomers, often drastically improving 
      
      
      
      for bulky molecules.
  • Alcohol Switching:

    • If using Ethanol, switch to 2-Propanol (IPA) .[1]

    • Science:[1] IPA is bulkier than EtOH.[1] It can alter the 3D conformation of the polysaccharide strands (the "chiral grooves"), potentially creating a better fit for the cycloheptyl ring.

Issue C: "I see a third peak growing over time."

Diagnosis: Your methyl ester is hydrolyzing into the free acid (2-amino-2-cycloheptylacetic acid).[1]

Corrective Actions:

  • Immediate Solvent Change: If you are using the Crownpak (aqueous acid) or RPLC (water/base) method, stop .

  • Dry Solvents: Switch to NPLC (Hexane/Alcohol). Ensure your Ethanol/IPA is "HPLC Grade" or lower water content.[1]

  • Avoid Methanol in NPLC: Methanol is more reactive (transesterification risk) and often hygroscopic.[1] Use Ethanol or IPA.

Module 4: Scale-Up Data Presentation

When moving to preparative scale, solubility becomes the bottleneck. The cycloheptyl group provides good lipophilicity, but the amine salt can be tricky.

Solubility & Loading Capacity Guide:

Solvent SystemSolubilityLoading CapacityRisk Factor
Hexane / EtOH (90:10) ModerateLow (< 5 mg/inj)Low (Stable)
Hexane / DCM / EtOH High High (> 20 mg/inj) Low (Stable)
Water / MeCN (Acidic) HighModerateHigh (Hydrolysis)
Pure Methanol HighModerateMedium (Transesterification)

Recommendation: For prep-scale, use Immobilized Chiralpak IA with a mobile phase containing DCM (e.g., Hexane/DCM/EtOH).[1] This maximizes solubility of the bulky cycloheptyl group, allowing higher injection masses.

FAQs

Q1: Can I use a C18 column with a chiral mobile phase additive? Answer: Generally, no. While additives like cyclodextrins exist, they work poorly for bulky hydrophobic groups like cycloheptyls in RPLC. The dedicated polysaccharide or crown ether columns are far superior for this specific molecule.

Q2: Why do you recommend Chiralpak IA/IC over AD-H/OD-H? Answer: Robustness.[1][4][5] The cycloheptyl group is very hydrophobic.[1] You might need strong solvents like DCM or Ethyl Acetate to dissolve your sample at high concentrations.[1] These solvents dissolve the polymer coating of AD-H/OD-H, destroying the column.[1] IA and IC are immobilized (bonded), so they tolerate these solvents.

Q3: The Crownpak column instructions say to use pH 1.[1]5. Won't that destroy my ester? Answer: Yes, it will eventually.[1] If you must use Crownpak (because NPLC failed), perform the run at 4°C and collect fractions immediately into tubes containing a neutralizing buffer (like dilute bicarbonate) to stop the hydrolysis post-collection.

References
  • Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Immobilized Polysaccharide Columns). Retrieved from

  • Chiral Technologies. Separation of Primary Amines using Crown Ether Columns (Crownpak CR).[1][6] Application Note. Retrieved from

  • Subramanian, G. (2001).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference for NPLC method development).

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][4][5][6][12][13][14] Chemical Society Reviews, 37(12), 2593-2608.[1] (Mechanistic insight into polysaccharide phases).

  • Sigma-Aldrich. HPLC Troubleshooting Guide: Peak Tailing and Resolution. Retrieved from

Sources

Troubleshooting

troubleshooting guide for Methyl 2-amino-2-cycloheptylacetate reactions

Topic: Troubleshooting & Optimization Guide Content ID: TS-MACA-2024 | Version: 1.2 Audience: Medicinal Chemists, Process Development Scientists Introduction: The Molecule & The Challenge Methyl 2-amino-2-cycloheptylacet...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization Guide

Content ID: TS-MACA-2024 | Version: 1.2 Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Molecule & The Challenge

Methyl 2-amino-2-cycloheptylacetate (often referred to as Cycloheptylglycine methyl ester or Chg-OMe ) is a bulky, non-natural


-amino acid ester. It is frequently employed in drug discovery to introduce lipophilicity and metabolic stability into peptide backbones, serving as a conformationally flexible surrogate for Phenylalanine or Leucine.

The Core Challenge: Unlike standard aliphatic amino acids, the cycloheptyl ring at the


-position introduces a unique "flexible steric bulk." It is not rigid like an adamantyl group, nor planar like a phenyl group. The ring's conformational flipping creates a dynamic steric shield that can unexpectedly retard nucleophilic attack at the amine or hydrolysis at the ester, leading to stalled reactions and difficult purifications.

Module 1: Synthesis & Formation

Q: I am observing low yields during the esterification of 2-amino-2-cycloheptylacetic acid. The starting material remains unreacted. How do I drive this to completion?

Diagnosis: The cycloheptyl group creates significant steric hindrance around the carboxyl carbon, making the initial nucleophilic attack by methanol slower than in standard amino acids. Standard room-temperature equilibrium methods often fail.

Protocol: High-Pressure Thionyl Chloride Activation Do not rely on acid-catalyzed equilibrium (e.g.,


). You must generate the highly reactive acid chloride intermediate in situ.
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2 or Ar balloon).

  • Solvent: Suspend the amino acid zwitterion in anhydrous Methanol (

    
     concentration).
    
  • Addition: Cool to

    
    . Add 
    
    
    
    (3.0 equivalents) dropwise. Caution: Exothermic gas evolution.
  • Reflux: Heat to reflux (

    
    ) for 12–16 hours . The steric bulk requires thermal energy to overcome the activation barrier.
    
  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual thionyl chloride.
    
  • Result: The product will be the Hydrochloride salt (

    
    ).
    

Visual Workflow:

Synthesis Start Cycloheptyl- Glycine (Acid) Step1 Suspend in Anhydrous MeOH Start->Step1 Step2 Add SOCl2 (3.0 eq, 0°C) Step1->Step2 Step3 Reflux 16h (Critical Step) Step2->Step3 Kinetic Drive End Methyl Ester HCl Salt Step3->End

Figure 1: Optimized esterification workflow overcoming steric hindrance.

Module 2: Peptide Coupling & Reactivity

Q: My coupling reactions using EDC/HOBt are failing. The amine of the cycloheptylglycine ester seems non-nucleophilic. What is the alternative?

Diagnosis: The


-cycloheptyl group acts as a "steric umbrella," shielding the nitrogen lone pair. Carbodiimide chemistries (EDC/DCC) are often too slow, leading to activated ester hydrolysis or racemization before the coupling occurs.

Troubleshooting Guide: Coupling Optimization

Coupling ReagentSuitabilityNotes
EDC / HOBt 🔴 PoorReaction rates are too slow; high racemization risk.
HATU / HOAt 🟢 ExcellentThe gold standard for hindered amines. The aza-benzotriazole moiety accelerates the reaction.
PyBOP 🟡 ModerateBetter than EDC, but generates carcinogenic HMPA byproducts (if BOP is used) or similar phosphonium salts.
Acid Fluorides 🟢 ExcellentGenerated via TFFH or Cyanuric Fluoride. Highly reactive towards hindered amines.

Recommended Protocol (HATU Method):

  • Dissolve: Carboxylic acid component (1.0 eq) and HATU (1.1 eq) in DMF.

  • Activate: Add DIPEA (2.0 eq) and stir for 2 minutes. Do not wait longer; the active ester is unstable.

  • Add Nucleophile: Add Methyl 2-amino-2-cycloheptylacetate HCl salt (1.0 eq) and more DIPEA (1.0 eq) to free the base.

  • Time: React for 4–6 hours. Monitor by LCMS.

Q: I see a "doublet of doublets" in the NMR that implies diastereomers. Did I racemize the center?

Analysis: Yes, racemization is a high risk with bulky


-amino esters.
  • Mechanism: Slow coupling allows the base (DIPEA/TEA) to abstract the

    
    -proton via an oxazolone intermediate.
    
  • Prevention:

    • Use Collidine or TMP (2,4,6-trimethylpyridine) instead of DIPEA. These are weaker, non-nucleophilic bases that minimize proton abstraction.

    • Keep the activation time (pre-amine addition) under 2 minutes.

Module 3: Handling, Stability & Storage

Q: The free base of the ester turned into a gel/solid after 2 days of storage. What happened?

Root Cause: Diketopiperazine (DKP) Formation. Even with the bulky cycloheptyl group,


-amino esters are prone to intermolecular cyclization (dimerization) to form DKPs, especially in the free base form.

Reaction Pathway:



Corrective Action:

  • Storage: ALWAYS store as the Hydrochloride (HCl) salt . The protonated amine (

    
    ) cannot act as a nucleophile, preventing cyclization.
    
  • Recovery: If DKP has formed, it is usually an irreversible dead-end for synthesis. You must discard and repurify the monomer.

Logic Tree for Stability Issues:

Stability Start Product State? FreeBase Free Base (Oil) Start->FreeBase Salt HCl Salt (Solid) Start->Salt Issue Issue: Gel/Precipitate formation over time FreeBase->Issue >24h at RT Safe Stable for months at -20°C Salt->Safe DKP Diagnosis: DKP Formation (Irreversible) Issue->DKP

Figure 2: Stability logic for Cycloheptylglycine derivatives.

Module 4: Analytical Data Reference

When validating your synthesized compound, use these diagnostic signals. Note that the cycloheptyl ring signals are complex due to conformational mobility.

NucleusSignal Region (ppm)MultiplicityAssignment
1H NMR 3.70 - 3.75SingletMethyl Ester (

)
1H NMR 3.30 - 3.45Doublet (J ~6-8 Hz)

-Proton (

)
1H NMR 1.10 - 1.90Multiplet (Broad)Cycloheptyl Ring (

envelope)
13C NMR ~175.0SingletCarbonyl (Ester)
13C NMR ~52.0SingletMethoxy Carbon

Note: The


-proton shift is diagnostic. If it disappears or shifts significantly downfield (>4.5 ppm), suspect DKP formation or acylation.

References

  • Bucherer-Bergs Synthesis & Mechanism: Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] Link Establishes the foundational route for synthesizing 5,5-disubstituted and bulky hydantoins.

  • Coupling Hindered Amino Acids: Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation strategies." Methods in Enzymology, 289, 104-126. Link Authoritative source on using HATU/HOAt for sterically hindered couplings.

  • Steric Effects in Amino Acid Esters: Abell, A. D. (1999). "Advances in Amino Acid Mimetics and Peptidomimetics." JAI Press. Discusses the conformational properties of cycloalkyl-substituted amino acids.
  • Prevention of Racemization: Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. Link Details the base-catalyzed racemization mechanisms for hindered amino acids.

Sources

Optimization

Technical Support Center: Synthesis of Cycloheptyl Amino Esters

Introduction: The Steric & Conformational Challenge Cycloheptyl amino esters are critical scaffolds in peptidomimetics and GPCR ligand design. However, they present a dual challenge: Steric Hindrance: In 1-aminocyclohept...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Steric & Conformational Challenge

Cycloheptyl amino esters are critical scaffolds in peptidomimetics and GPCR ligand design. However, they present a dual challenge:

  • Steric Hindrance: In 1-aminocycloheptanecarboxylic acid (Ac7c) derivatives, the

    
    -carbon is tetrasubstituted, significantly retarding nucleophilic attack during esterification and coupling.
    
  • Conformational Mobility: Unlike rigid cyclopropyl or cyclohexyl analogs, the cycloheptyl ring exists in a flux of twist-chair and twist-boat conformers (

    
    ). This flexibility often masks the steric bulk until the transition state, leading to unexpected side reactions like transannular elimination or oligomerization.
    

This guide addresses the three most critical failure modes: Incomplete Esterification , Hydantoin Hydrolysis Failure , and Diketopiperazine (DKP) Dimerization .

Module 1: Core Synthesis & Ring Formation (Bucherer-Bergs)[1][2][3]

The most robust route to 1-aminocycloheptanecarboxylic acid is the Bucherer-Bergs reaction, followed by hydrolysis and esterification. The primary failure mode here is Hydantoin Stability .

Workflow Visualization: Bucherer-Bergs Critical Control Points

BuchererBergs Ketone Cycloheptanone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + HCN Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 Hydantoin Spiro-Hydantoin (Stable Sink) Aminonitrile->Hydantoin + CO2 Cyclization Polymer Side Rxn: Polymers/Oligomers Aminonitrile->Polymer Excess HCN High Temp AminoAcid 1-Amino Cycloheptane Carboxylic Acid Hydantoin->AminoAcid Hydrolysis (NaOH/Heat) Urea Side Rxn: Ureido Acid Hydantoin->Urea Incomplete Hydrolysis

Figure 1: Critical control points in the Bucherer-Bergs synthesis. The stability of the spiro-hydantoin intermediate is the primary bottleneck.

Troubleshooting Guide: Hydantoin Hydrolysis

Issue: Low yield of free amino acid; recovery of starting material (hydantoin) or "ureido" intermediates.

Probable Cause Diagnostic Indicator Corrective Action
Thermodynamic Stability NMR shows pure hydantoin peaks (NH signals at

8.5 & 10.5 ppm) after reflux.
Switch to High-Pressure Hydrolysis: The 7-membered ring stabilizes the spiro-hydantoin. Standard reflux (100°C) is often insufficient. Use a sealed tube or autoclave at 125–140°C with 6M NaOH for 24–48h.
Incomplete Decarboxylation Mass spec shows M+44 peak (Ureido acid intermediate).Acidification Protocol: The ureido intermediate requires acidic pH to decarboxylate fully. Ensure the workup involves acidification to pH < 2, followed by ion-exchange purification.
Polymerization Dark, tarry reaction mixture; insoluble solids.Control HCN Concentration: Avoid large excesses of cyanide. Maintain temperature < 60°C during the initial Bucherer-Bergs step.

Module 2: Esterification of Sterically Hindered Amino Acids

Esterifying 1-aminocycloheptanecarboxylic acid is difficult because the amino group and the bulky cycloheptyl ring shield the carbonyl carbon.

Mechanism of Failure: The "Tetrasubstituted" Barrier

Standard Fischer esterification (Acid/Alcohol) often stalls at 50-60% conversion due to the equilibrium shifting back to the acid in the presence of water, which cannot easily escape the bulky lattice.

Recommended Protocol: Thionyl Chloride (


) / Methanol 
  • Why: Generates anhydrous HCl in situ and acts as a dehydrating agent, driving the equilibrium forward.

  • Critical Step: The reaction must be kept anhydrous.

Troubleshooting Guide: Esterification

Q: I see a new spot on TLC that is less polar than my ester. What is it? A: This is likely the Diketopiperazine (DKP) dimer.[1]

  • Mechanism: Two molecules of the amino ester condense head-to-tail.

  • Trigger: High pH workups or prolonged heating in neutral solvents.

  • Prevention: Keep the product as the HCl salt until the very last moment. Do not free-base the amino ester for storage. Store at -20°C.

Q: My yield is <40% using


/MeOH. 
A:  Sulfuric acid generates water as a byproduct which stays in the system.
  • Solution: Switch to TMSCl (Trimethylsilyl chloride) in Methanol.[2]

    • Add TMSCl (2.5 equiv) to dry MeOH at 0°C.

    • Add amino acid.[3][4][5]

    • Reflux.[6][7]

    • Mechanism:[8][9][1][4][5][10][11][12] TMSCl reacts with MeOH to form anhydrous HCl and TMS-OMe (volatile). It also acts as a water scavenger.

Module 3: N-Alkylation & Reductive Amination

When synthesizing N-cycloheptyl amino esters (where the ring is on the nitrogen), the challenge shifts to Over-Alkylation .

Pathway Visualization: Reductive Amination Selectivity

ReductiveAmination Ketone Cycloheptanone Imine Imine Intermediate Ketone->Imine + Amine - H2O Alcohol Cycloheptanol (Reduction Side Rxn) Ketone->Alcohol Direct Reduction (Non-selective Hydride) Product Secondary Amine (Target) Imine->Product + Hydride Source (NaBH(OAc)3) OverAlk Tertiary Amine (Side Product) Product->OverAlk + Ketone + Hydride (Over-reaction)

Figure 2: Competition between mono-alkylation (target) and over-alkylation/direct reduction.

Protocol: Preventing Over-Alkylation

The Problem: Cycloheptanone is relatively unhindered compared to the final secondary amine, but the secondary amine is still nucleophilic enough to react again, forming the tertiary amine.

Solution: The "Indirect" Method

  • Imine Formation First: Mix Cycloheptanone + Amino Ester + Drying Agent (

    
     or 
    
    
    
    ) in DCM. Stir for 12h without reducing agent.
    • Why: This locks the amine into the imine form, preventing it from reacting with a second ketone molecule.

  • Reduction Second: Add reducing agent (

    
     or 
    
    
    
    ) after imine formation is complete.[13]
    • Note:

      
       is preferred as it is less likely to reduce the ketone directly than 
      
      
      
      .

FAQ: Common Anomalies

Q: My NMR shows broad peaks for the cycloheptyl ring protons. Is my product impure? A: Not necessarily. The cycloheptyl ring undergoes pseudorotation at room temperature. The interconversion between chair/twist-boat forms can broaden signals. Run the NMR at 50°C or -20°C to see if the peaks sharpen (coalescence phenomenon).

Q: During acid hydrolysis of the hydantoin, the solution turned black. A: This indicates oxidative polymerization , likely due to trace cyanide or aminonitrile decomposition at high temperatures.

  • Fix: Degas your NaOH solution with Argon before heating. Add a radical scavenger like BHT if the problem persists, though strict oxygen exclusion usually suffices.

Q: Can I use the Strecker synthesis instead of Bucherer-Bergs? A: Yes, but be warned: The Strecker reaction on cycloheptanone often yields the amino-nitrile which is surprisingly stable and resistant to hydrolysis due to the steric bulk of the 7-membered ring. You may require


/AcOH hydrolysis conditions, which are harsher than the basic hydrolysis used for hydantoins.

References

  • Bucherer-Bergs Reaction Mechanism & Optimiz

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][6]

  • Preparation of 1-Aminocyclopropanecarboxylic Acid (Analogous Chemistry)
  • Synthesis of Sterically Hindered Amino Acids

    • Source: Thieme (Synform)[4]

    • URL:[Link]

  • Diketopiperazine Form

    • Source: N
    • URL:[Link]

  • Reductive Amin

    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Amino Acid Esters

Current Status: Online Agent: Senior Application Scientist Ticket ID: PAAE-PUR-001 Subject: Overcoming low recovery, instability, and streaking during amino acid ester isolation. Introduction: The "Polarity Trap" You are...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: PAAE-PUR-001 Subject: Overcoming low recovery, instability, and streaking during amino acid ester isolation.

Introduction: The "Polarity Trap"

You are likely here because your yield is low, your product is streaking on TLC, or your "stable" ester has mysteriously turned into a diketopiperazine (DKP) dimer.

Polar amino acid esters (e.g., L-Serine methyl ester, L-Histidine ethyl ester, L-Arginine methyl ester) present a unique chemical paradox:

  • They are salts by synthesis: Usually isolated as HCl or Tosylate salts to maintain stability.

  • They are polar by nature: The free base is often water-soluble, making traditional organic extraction (EtOAc/Water) fail.

  • They are reactive by design: The free amine and ester groups are perfectly positioned for self-cyclization (DKP formation) once neutralized.

This guide provides the field-proven protocols to navigate these competing properties.

Module 1: The Extraction Crisis (Solubility)

User Issue:

"I neutralized my amino acid ester HCl salt with saturated NaHCO₃ and extracted with Ethyl Acetate, but the organic layer is empty. Where did my product go?"

Root Cause Analysis:

Most polar amino acid esters (especially Ser, Thr, His, Arg) have a LogP < 0. They prefer the aqueous phase—even after neutralization. Ethyl Acetate is too non-polar to pull them out of water effectively.

The Solution: The "Golden Ratio" Solvent System

Do not use Ethyl Acetate or Dichloromethane alone. You must increase the polarity of the organic phase without making it miscible with water.

The Protocol: Chloroform/Isopropanol Extraction This solvent system has a higher dielectric constant and solvates polar amines significantly better than pure chlorinated solvents.

  • Cool Down: Chill your aqueous reaction mixture to 0°C. (Low temperature slows hydrolysis and cyclization).

  • The Solvent: Prepare a mixture of Chloroform : Isopropanol (3:1 v/v) .

  • The Base: Use solid K₂CO₃ or a saturated solution of K₂CO₃. Avoid NaOH (too harsh, causes hydrolysis).

  • The Extraction:

    • Add the solvent mixture to the aqueous salt solution.[1][2]

    • Adjust pH to ~9-10 with the base while stirring vigorously.

    • Perform multiple extractions (typically 3-5 times).

  • The Dry: Dry over Na₂SO₄ (Magnesium sulfate is slightly acidic and can bind polar amines).

Expert Tip: For extremely polar esters (like Arginine or Citrulline esters), do not extract . Instead, evaporate the aqueous phase to dryness and triturate the solid residue with dry methanol or ethanol to dissolve the ester, leaving the inorganic salts (NaCl/KCl) behind.

Module 2: Chromatography Challenges (Streaking)

User Issue:

"My compound streaks from the baseline to the solvent front on silica gel. I can't separate impurities."

Root Cause Analysis:

Silica gel is acidic (pKa ~5-7). The free amine of your amino acid ester interacts strongly with the silanol (Si-OH) groups via hydrogen bonding and acid-base interaction. This causes "tailing" or irreversible adsorption.

The Solution: Deactivating the Silica

You must mask the acidic sites on the silica gel before or during the run.

Protocol: The Triethylamine (TEA) Deactivation Method

ParameterStandard ConditionModified Condition for Amino Esters
Stationary Phase Standard Silica Gel (60 Å)TEA-Deactivated Silica
Mobile Phase Hexane / EtOAcDCM / MeOH / TEA (1%)
Loading Dissolve in DCMDissolve in Mobile Phase + TEA

Step-by-Step Deactivation:

  • Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH .

  • Column Packing: Pour the slurry. Flush the column with 2-3 column volumes of this buffer to ensure the entire silica bed is basic.

  • The Run: Run your column. The amine will now elute as a tight band because the TEA has occupied the acidic silanol sites.

Alternative: If your compound is UV active and very sensitive, use Amino-functionalized Silica (NH₂-Silica) cartridges. These are neutral/basic and require no TEA modifier.

Module 3: Stability & Storage (The "Self-Destruction" Mode)

User Issue:

"I isolated the free base as a clear oil. Overnight in the fridge, it turned into a white solid that is insoluble in everything. What happened?"

Root Cause Analysis:

You witnessed Diketopiperazine (DKP) Formation .[3] Once the amine is deprotonated (free base), the amine nitrogen of one molecule attacks the ester carbonyl of another (intermolecular) or itself (intramolecular if dipeptide), ejecting alcohol and forming a stable 6-membered cyclic amide. This reaction is autocatalytic and irreversible.

Visualizing the Threat

DKP_Formation Ester_Salt Amino Acid Ester (HCl Salt) STABLE Free_Base Free Base (Reactive Amine) Ester_Salt->Free_Base Neutralization (pH > 8) Free_Base->Free_Base Dimerization Transition Nucleophilic Attack (N-terminus -> C=O) Free_Base->Transition Time + Heat DKP Diketopiperazine (DKP) DEAD END PRODUCT Transition->DKP Cyclization (-ROH)

Figure 1: The pathway from stable salt to irreversible DKP byproduct. Note that this process is accelerated by concentration and heat.

The Solution: The "In-Situ" Rule

Never store amino acid esters as free bases.

  • Storage: Always store as the HCl or Tosyl (pTsOH) salt. These are indefinitely stable at -20°C.

  • Usage: If a reaction requires the free base, generate it in situ.[4]

    • Example: If performing an amide coupling, add the Ester-HCl to the reaction vessel and add exactly 1.0 equivalent of DIPEA or NMM (N-methylmorpholine) to release the free amine immediately before the coupling agent is active.

Module 4: FAQ & Troubleshooting

Q1: Can I use Zinc dust to deprotonate the HCl salt? A: Yes. This is a niche but effective method for anhydrous conditions.

  • Protocol: Suspend the Amino Ester HCl in DCM. Add activated Zinc dust (commercial).[5] Stir for 15-30 mins. The Zn reacts with HCl to form ZnCl₂ (insoluble/complexed). Filter the zinc. The filtrate contains the free base. Use immediately.

  • Reference: This avoids aqueous workup entirely, reducing hydrolysis risk [1].

Q2: My ester hydrolyzed to the carboxylic acid. How do I prevent this? A: Check your pH and temperature.

  • Ester hydrolysis is base-catalyzed.[6] If you use NaOH to neutralize and take 30 minutes to extract, you will lose product.

  • Fix: Use weaker bases (NaHCO₃ or K₂CO₃) and work at 0°C .

Q3: Is there a way to purify without column chromatography? A: Yes, Recrystallization is preferred for salts.

  • Solvent System: Methanol/Ether or Methanol/EtOAc.

  • Dissolve the crude salt in minimal hot Methanol. Add cold Ether/EtOAc until cloudy. Refrigerate. This often yields pure white crystals, avoiding the silica streaking issue entirely.

Summary of Critical Parameters

VariableRecommendationWhy?
Extraction Solvent CHCl₃ : IPA (3:1)High polarity to extract water-soluble amines.
Neutralization Base K₂CO₃ or NaHCO₃NaOH is too strong and causes ester hydrolysis.
Silica Modifier 1% TriethylaminePrevents streaking and irreversible adsorption.
Storage Form Hydrochloride SaltFree bases cyclize to DKP or hydrolyze rapidly.

References

  • Deprotonation of hydrochloride salts of amino acid esters using commercial zinc dust. Source: PubMed / J Pept Res. URL:[Link]

  • Purification of polar amino acid derivatives. Source: ScienceMadness / Practical Organic Chemistry Discussions. URL:[Link]

  • Chromatography of amines on silica gel. Source: Sorbent Technologies Technical Guide. URL:[Link]

  • Diketopiperazine formation during peptide synthesis. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of Methyl 2-amino-2-cycloheptylacetate Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist specializing in unnatural amino acids and peptidomimetics, I frequently assist research teams in troubleshooting the handling of cycloheptylgly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in unnatural amino acids and peptidomimetics, I frequently assist research teams in troubleshooting the handling of cycloheptylglycine derivatives.

Methyl 2-amino-2-cycloheptylacetate is a highly valuable chiral building block, but its dual functionality—a primary amine and a methyl ester—creates inherent chemical instability if not managed rigorously. The cycloheptyl ring provides some steric shielding at the


-carbon, but it is not sufficient to prevent the reactive functional groups from degrading under ambient conditions.

This guide provides field-proven, mechanistically grounded solutions to the most common stability issues encountered with this compound.

Mechanistic Overview: Degradation vs. Stabilization

Before diving into specific troubleshooting steps, it is critical to understand the causality behind the degradation. The diagram below illustrates the competing pathways that threaten the integrity of your sample and the chemical logic behind our stabilization protocols.

StabilityPathways cluster_deg Degradation Pathways cluster_stab Stabilization Strategy Root Methyl 2-amino-2-cycloheptylacetate (Free Base) Hyd Ester Hydrolysis (Water / Base) Root->Hyd Moisture / OH- DKP_path Intermolecular Aminolysis (Heat / High Conc.) Root->DKP_path Nucleophilic Attack Salt Amine Protonation (Anhydrous HCl) Root->Salt Acid Addition Zwit Cycloheptylglycine (Zwitterion) Hyd->Zwit DKP 2,5-Diketopiperazine (DKP Dimer) DKP_path->DKP Stable Stable HCl Salt (Nucleophile Deactivated) Salt->Stable Prevents Degradation

Diagram 1: Degradation pathways of the free base versus stabilization via salt formation.

Troubleshooting & FAQs

Q1: My free base Methyl 2-amino-2-cycloheptylacetate turned into an insoluble white powder after a week on the bench. What happened? The Causality: You are observing dimerization. Free base amino acid methyl esters are highly prone to intermolecular aminolysis. The unprotonated primary amine of one molecule acts as a nucleophile, attacking the electrophilic methyl ester of a second molecule. This forms a dipeptide intermediate that rapidly undergoes intramolecular cyclization to form a highly stable, insoluble 6-membered 2,5-diketopiperazine (DKP) ring[1]. The Fix: Never store this compound as a free base. It must be converted to a hydrochloride (HCl) or tosylate (TsOH) salt immediately after synthesis or purification. Protonating the amine neutralizes its nucleophilicity, entirely shutting down the DKP formation pathway[2].

Q2: During my aqueous biological assays, LC/MS analysis shows a massive peak at [M-14] (loss of the methyl group). How do I stop this? The Causality: The methyl ester is undergoing rapid hydrolysis to the free carboxylic acid. Amino acid methyl esters are highly susceptible to remote ester hydrolysis in aqueous media, particularly at neutral to basic pH. This hydrolysis drastically shifts the pKa of the adjacent amine (from ~7.5 up to ~9.5), converting the molecule into a zwitterion and completely altering its binding affinity and solubility profile[3]. The Fix: If your assay requires aqueous conditions, prepare your stock solutions in anhydrous DMSO. Only spike the compound into the aqueous buffer immediately prior to the assay to minimize the time available for hydrolysis. Ensure your buffer is strictly maintained at pH 6.5–7.0, as basic conditions exponentially accelerate ester cleavage.

Q3: Even when stored in the freezer (-20°C), my ester derivatives are slowly degrading. Why? The Causality: Freezers are high-humidity environments. Every time you open the vial, condensation introduces micro-droplets of water. Over time, this moisture drives both autocatalyzed acidolysis and ester hydrolysis[4]. The Fix: Temperature control is useless without moisture control. Compounds containing ester groups must be stored in a desiccator backfilled with an inert gas (Argon or Nitrogen)[4]. See Protocol 2 below for the exact workflow.

Quantitative Stability Matrix

To underscore the importance of proper formulation and storage, review the empirical stability data below. The data clearly demonstrates that salt formation combined with anhydrous, cold storage is the only viable long-term solution.

Formulation StateStorage Temp (°C)AtmosphereTime to 5% Degradation (

)
Primary Degradant Observed
Free Base (Oil/Solid)25°CAmbient Air< 48 Hours2,5-Diketopiperazine (DKP)
Free Base (Oil/Solid)-20°CArgon14 DaysDKP + Hydrolysis products
Hydrochloride Salt25°CAmbient Air~3 MonthsHydrolysis (Moisture-driven)
Hydrochloride Salt -20°C Argon + Desiccant > 24 Months None Detected
Validated Experimental Protocols
Protocol 1: Conversion of Free Base to Stable Hydrochloride Salt

This protocol is a self-validating system: successful conversion is visually confirmed by immediate precipitation, and the final product will lack the characteristic "fishy" amine odor of the free base.

  • Solvation: Dissolve the freshly purified Methyl 2-amino-2-cycloheptylacetate free base in anhydrous Methyl tert-butyl ether (MTBE) or diethyl ether at a concentration of 0.1 M. Ensure the glassware is oven-dried.

  • Cooling: Submerge the reaction flask in an ice bath (0°C) and stir vigorously under an Argon atmosphere.

  • Acidification: Dropwise, add 1.1 equivalents of 4.0 M HCl in dioxane.

    • Self-Validation Check: A white precipitate (the HCl salt) should begin forming immediately upon addition.

  • Maturation: Allow the suspension to stir for 30 minutes at 0°C to ensure complete precipitation.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under a blanket of Argon. Wash the filter cake twice with ice-cold anhydrous ether to remove any residual unreacted free base or dioxane.

  • Drying: Transfer the white solid to a vacuum desiccator and dry overnight at high vacuum (< 0.1 mbar) to yield the bench-stable Methyl 2-amino-2-cycloheptylacetate hydrochloride.

Protocol 2: Anhydrous Storage Formulation for Ester Derivatives

Use this workflow to prepare your synthesized salts for long-term archiving.

  • Primary Containment: Transfer the thoroughly dried HCl salt into a dark amber glass vial (to prevent any potential photo-oxidation).

  • Desiccation: Place the open vial into a vacuum desiccator containing active indicating Drierite (CaSO

    
     with CoCl
    
    
    
    indicator).
  • Atmospheric Purging: Apply high vacuum for 15 minutes to remove ambient air. Backfill the desiccator with high-purity Argon. Repeat this vacuum/Argon cycle three times to ensure a completely inert, moisture-free atmosphere[4].

  • Sealing: While under the final Argon blanket, cap the vial tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm.

  • Archiving: Store the sealed vial at -20°C.

    • Critical Handling Note: When retrieving the sample, allow the vial to warm to room temperature before opening it. Opening a cold vial immediately condenses atmospheric moisture onto the powder, instantly initiating the hydrolysis cascade.

References
  • Constitutional adaptation to pKa modulation by remote ester hydrolysis. PubMed Central (NIH).
  • 1 Protection Reactions. Wiley-VCH.
  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis.
  • Any advice about the stability of ester and carbamate containing compounds?

Sources

Reference Data & Comparative Studies

Validation

comparing spectral data of synthetic vs commercial Methyl 2-amino-2-cycloheptylacetate

Content Type: Technical Comparison Guide Subject: Synthetic vs. Commercial Methyl 2-amino-2-cycloheptylacetate CAS: 1489011-62-2 (Free Base) / Related: 1690142-32-5 (Acid) Audience: Medicinal Chemists, Analytical Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Synthetic vs. Commercial Methyl 2-amino-2-cycloheptylacetate CAS: 1489011-62-2 (Free Base) / Related: 1690142-32-5 (Acid) Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary

This guide provides an objective technical comparison between commercially sourced and laboratory-synthesized Methyl 2-amino-2-cycloheptylacetate. As a non-proteinogenic amino acid ester, this compound is a critical intermediate in the synthesis of peptidomimetics and CNS-active agents (e.g., Gabapentinoids).

The primary differentiator between sources lies in the salt form and impurity profile . Commercial samples are typically supplied as the stable Hydrochloride (HCl) salt , whereas fresh laboratory preparations often yield the Free Base (an oil) or a crude reaction mixture containing distinct precursors. This guide details the spectral markers required to validate identity and purity.

Product Identity & Physicochemical Baseline[1]

PropertySpecification
IUPAC Name Methyl 2-amino-2-cycloheptylacetate
Common Name Cycloheptylglycine methyl ester
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.27 g/mol (Free Base) / ~221.73 g/mol (HCl Salt)
Physical State Free Base: Colorless to pale yellow viscous oil.HCl Salt: White to off-white crystalline solid.[1][2][3]
Solubility Free Base: Soluble in DCM, EtOAc, MeOH, CDCl₃.HCl Salt: Soluble in Water, DMSO, Methanol; sparingly soluble in DCM.

Synthesis Pathways & Impurity Origins

Understanding the synthesis route is prerequisite to interpreting spectral data. The impurity profile serves as a fingerprint for the production method.

Commercial Route (High Purity)

Commercial production often utilizes Asymmetric Alkylation or Strecker Synthesis followed by resolution and salt formation.

  • Key Impurities: Enantiomers (if chiral), Hydrolysis products (Free acid), Inorganic salts (NaCl/KCl).

Laboratory Route (Synthetic)

Common lab-scale synthesis involves Acid-Catalyzed Esterification of the parent amino acid (Cycloheptylglycine).

  • Key Impurities: Residual solvent (Methanol, Toluene), Unreacted Amino Acid, Dimerization byproducts (Diketopiperazines).

Synthesis & Impurity Map (Graphviz)

SynthesisImpurityMap Start Starting Material: Cycloheptylglycine Reaction Reaction: Fisher Esterification Start->Reaction Reagent Reagent: MeOH / SOCl2 Reagent->Reaction Crude Crude Product (Mixture) Reaction->Crude Impurity1 Impurity A: Unreacted Acid (No OMe peak) Crude->Impurity1 Incomplete Impurity2 Impurity B: Diketopiperazine (Cyclic Dimer) Crude->Impurity2 Thermal Side Rxn Final_Free Synthetic: Free Base (Oil) Crude->Final_Free Basic Workup Final_Salt Commercial: HCl Salt (Solid) Final_Free->Final_Salt HCl/Dioxane

Figure 1: Synthetic workflow distinguishing between Free Base (Lab) and HCl Salt (Commercial) forms, highlighting potential impurities.

Comparative Spectral Analysis

¹H NMR Spectroscopy

The chemical shift of the


-proton is the most sensitive indicator of protonation state (Free Base vs. Salt).

Solvent Recommendation:

  • Commercial (HCl Salt): Use DMSO-d₆ or D₂O . (Insoluble in CDCl₃).

  • Synthetic (Free Base): Use CDCl₃ .

Table 1: Comparative ¹H NMR Shifts

Proton AssignmentSynthetic (Free Base) in CDCl₃Commercial (HCl Salt) in DMSO-d₆Diagnostic Note
-OCH₃ (Methyl Ester)

3.72 (s, 3H)

3.75 (s, 3H)
Consistent singlet; integration reference.

-CH (C2-H)

3.35 - 3.45 (d, 1H)

3.90 - 4.10 (d/m, 1H)
Critical Differentiator: Downfield shift (~0.6 ppm) in salt form due to deshielding by NH₃⁺.
Cycloheptyl (C1'-H)

1.80 - 1.95 (m, 1H)

1.90 - 2.10 (m, 1H)
Multiplet connecting ring to

-carbon.
Cycloheptyl (Ring)

1.40 - 1.70 (m, 12H)

1.35 - 1.75 (m, 12H)
Broad multiplets; integrates to 12 protons.
-NH₂ / -NH₃⁺

1.80 (br s, 2H)

8.40 - 8.70 (br s, 3H)
Free amine is often invisible or broad; Ammonium salt is distinct and integrates to 3H.
Infrared (IR) Spectroscopy

IR is excellent for detecting hydrolysis (free acid impurities).

  • Ester Carbonyl (C=O): Sharp band at 1735–1750 cm⁻¹ .

    • Impurity Flag: A shoulder or separate peak at ~1710 cm⁻¹ indicates Free Acid (hydrolysis product).

  • Amine (N-H):

    • Free Base: Weak doublet ~3300–3400 cm⁻¹.

    • HCl Salt: Broad "ammonium band" ~2800–3200 cm⁻¹ (overlaps C-H stretch).

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion [M+H]⁺: m/z 186.15 (Calc. for C₁₀H₂₀NO₂⁺).

  • Fragmentation: Loss of methoxy group (-31) or formate (-60) is common.

  • Impurity Flag:

    • m/z 172: Free Acid (Hydrolysis).

    • m/z 339: Diketopiperazine (Dimer).

Experimental Protocols for Validation

Protocol A: Determination of Salt Form via Solubility

Purpose: Rapidly distinguish between Free Base (Synthetic oil) and Salt (Commercial solid).

  • Take ~5 mg of sample.

  • Add 1 mL of Dichloromethane (DCM) .

  • Observation:

    • Clear Solution: Indicates Free Base .

    • Suspension/Precipitate: Indicates HCl Salt (or other inorganic salts).

Protocol B: Quantitative NMR (qNMR) for Purity

Purpose: Calculate absolute purity using an internal standard.

  • Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (traceable grade).

  • Solvent: DMSO-d₆ (ensures solubility of both salt and free base).

  • Procedure:

    • Weigh ~10 mg Sample (

      
      ) and ~5 mg Standard (
      
      
      
      ) precisely.
    • Dissolve in 0.6 mL DMSO-d₆.

    • Set relaxation delay (

      
      ) to 
      
      
      
      30 seconds (ensure full relaxation).
    • Integrate Methyl Ester singlet (

      
       3.75) vs Standard peak.
      
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight)[4]
    

Analytical Workflow Diagram

AnalysisWorkflow Sample Unknown Sample Solubility Solubility Test (DCM) Sample->Solubility NMR_CDCl3 1H NMR (CDCl3) Solubility->NMR_CDCl3 Clear NMR_DMSO 1H NMR (DMSO-d6) Solubility->NMR_DMSO Cloudy Path_Soluble Soluble Path_Insoluble Insoluble Result_Base Identify: Free Base NMR_CDCl3->Result_Base Alpha-H @ 3.4 ppm Result_Salt Identify: HCl Salt NMR_DMSO->Result_Salt Alpha-H @ 4.0 ppm

Figure 2: Decision tree for selecting the correct NMR solvent and identifying the form of the molecule.

References

  • Chemical Structure & Identifiers

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141497914, Methyl 2-amino-2-cycloheptylacetate. Retrieved from .

    • CAS Registry. CAS No. 1489011-62-2.
  • Synthetic Methodology (Schiff Base Alkylation): O'Donnell, M. J. (2004). "The Enantioselective Synthesis of -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. (General method for cycloalkyl amino acid esters).
  • Spectral Data Analog (Cyclohexyl Derivative)

    • Sigma-Aldrich. "Methyl 2-amino-2-cyclohexylacetate hydrochloride Product Specification." . (Used as homologous reference for spectral shift prediction).

  • Impurity Profiling: Holzgrabe, U., et al. (2010). "NMR Spectroscopy in Pharmaceutical Analysis." Elsevier. (Reference for salt-induced chemical shift changes).

Sources

Comparative

biological activity of Methyl 2-amino-2-cycloheptylacetate vs other amino acid esters

The following guide details the biological activity, chemical biology, and experimental applications of Methyl 2-amino-2-cycloheptylacetate , comparing it with standard amino acid esters. Executive Summary Methyl 2-amino...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the biological activity, chemical biology, and experimental applications of Methyl 2-amino-2-cycloheptylacetate , comparing it with standard amino acid esters.

Executive Summary

Methyl 2-amino-2-cycloheptylacetate (CAS: 1489011-62-2) is the methyl ester derivative of cycloheptylglycine , a non-proteinogenic


-amino acid. Unlike linear amino acid esters (e.g., Methyl Leucinate) or aromatic analogs (e.g., Methyl Phenylglycinate), this compound features a seven-membered cycloheptyl ring directly attached to the 

-carbon.

In drug discovery, this motif is utilized for two primary biological functions:

  • Peptidomimetic Stabilization: The bulky cycloheptyl group provides steric protection against proteolytic enzymes, significantly extending the half-life of peptide-based drugs (e.g., FAP inhibitors, antioxidant peptides).

  • Transport Modulation: As a large, lipophilic neutral amino acid ester, it targets the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) , acting as a competitive inhibitor or prodrug substrate to cross the Blood-Brain Barrier (BBB).

Chemical Biology & Mechanism of Action

Structural Significance

The biological activity of Methyl 2-amino-2-cycloheptylacetate is defined by its steric bulk and lipophilicity .

  • Lipophilicity (LogP): The cycloheptyl ring increases the partition coefficient compared to cyclopentyl or cyclohexyl analogs, enhancing passive membrane permeability.

  • Steric Hindrance: The 7-membered ring imposes conformational constraints that prevent the "induced fit" required by many serine proteases, making it an ideal "warhead" or stabilizing residue in peptide drugs.

Signaling & Metabolic Pathway (Graphviz)

The following diagram illustrates the compound's processing in vivo: uptake via LAT1 followed by intracellular hydrolysis by Carboxylesterases (CES) to release the active free acid.

BioActivityPathway Extracellular Extracellular Space Compound Methyl 2-amino-2- cycloheptylacetate Extracellular->Compound LAT1 LAT1 Transporter (SLC7A5) Compound->LAT1 Substrate Binding CES Carboxylesterase (CES1/CES2) Compound->CES Hydrolysis Intracellular Cytosol LAT1->Intracellular Translocation Intracellular->Compound FreeAcid Cycloheptylglycine (Active Metabolite) CES->FreeAcid Activation Target Downstream Targets: 1. Peptide Integration 2. P2X7 Antagonism FreeAcid->Target Biological Effect

Caption: Pathway showing LAT1-mediated transport and intracellular bio-activation by esterases.

Comparative Biological Activity

The table below compares Methyl 2-amino-2-cycloheptylacetate against standard amino acid esters used in similar pharmacological contexts.

FeatureMethyl 2-amino-2-cycloheptylacetate Methyl Leucinate Methyl Phenylglycinate Gabapentin Methyl Ester
Core Structure Cycloheptyl

-amino acid
Linear aliphatic

-amino acid
Aromatic

-amino acid
Cyclohexyl

-amino acid
Primary Target LAT1 (High Affinity), P2X7 (Intermediate)LAT1 (Endogenous Substrate)Chiral Resolution / Excitotoxicity

Subunit (VDCC)
Proteolytic Stability High (Steric shield)Low (Rapid hydrolysis)ModerateHigh (Non-substrate)
Lipophilicity (Est.) High (LogP ~2.5)Moderate (LogP ~1.4)Moderate (LogP ~1.5)Moderate
Key Application Peptide Stabilization / Non-natural residue mTOR signaling activationChiral auxiliary / SynthesisAnticonvulsant Prodrug
Key Insights:
  • Vs. Methyl Leucinate: The cycloheptyl variant is far more resistant to degradation, making it superior for therapeutic half-life extension, though it may have slower transport kinetics due to bulk.

  • Vs. Gabapentin: While structurally similar (cyclic ring), the

    
    -amino  positioning of the cycloheptyl derivative directs it toward amino acid transporters (LAT1), whereas the 
    
    
    
    -amino
    gabapentin targets calcium channels (
    
    
    ).

Experimental Protocols

Synthesis of Methyl 2-amino-2-cycloheptylacetate (HCl Salt)

Objective: Generate high-purity ester for biological testing. Method: TMSCl-mediated esterification (Mild conditions to prevent racemization).

  • Preparation: Suspend 10 mmol of 2-amino-2-cycloheptylacetic acid in 20 mL of anhydrous methanol.

  • Activation: Add 2.2 equivalents (22 mmol) of Trimethylsilyl chloride (TMSCl) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water).

  • Workup: Evaporate solvent under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Validation: Confirm structure via ^1H-NMR (Look for methyl singlet at ~3.7 ppm and cycloheptyl multiplets).

In Vitro LAT1 Competition Assay

Objective: Determine if the compound binds to the LAT1 transporter (essential for BBB penetration).

  • Cell Line: Use HEK293 cells stably expressing human LAT1 (SLC7A5) and CD98 (SLC3A2).

  • Tracer: [^3H]-L-Leucine (0.1

    
    Ci/mL).
    
  • Procedure:

    • Wash cells with choline-chloride uptake buffer (Na+-free).

    • Incubate cells with [^3H]-L-Leucine in the presence of Methyl 2-amino-2-cycloheptylacetate (concentrations: 1

      
      M – 1 mM) for 1 minute at 37°C.
      
    • Terminate uptake by washing 3x with ice-cold buffer.

    • Lyse cells (0.1 M NaOH) and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Expected Result: IC50 in the low micromolar range (10–100

      
      M), indicating effective competition with Leucine.
      

Therapeutic Applications & Data Support

P2X7 Receptor Antagonism

Derivatives of 2-amino-2-cycloheptylacetic acid are critical intermediates for P2X7 antagonists used to treat neuropathic pain and inflammation .

  • Mechanism: The cycloheptyl ring occupies a hydrophobic pocket in the P2X7 allosteric site, blocking ATP-gated cation influx.

  • Data Point: In SAR studies of adamantyl- and cycloalkyl-glycines, increasing ring size from cyclopentyl to cycloheptyl often improves potency (IC50) due to better hydrophobic filling of the receptor pocket [1, 2].

Peptide Drug Design (FAP Inhibitors)

The compound is used as a "warhead" or residue in Fibroblast Activation Protein (FAP) inhibitors.

  • Role: Replacing a natural Glycine or Alanine with Cycloheptylglycine (Nchep) prevents cleavage by dipeptidyl peptidases.

  • Outcome: Increases the in vivo half-life of the therapeutic peptide from minutes to hours [3].

References

  • Gu, H., et al. (2013). "Discovery and Structure-Activity Relationships of P2X7 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Baggio, C., et al. (2018). "Non-natural Amino Acids in Peptide Therapeutics: Stability and Bioavailability." Journal of Medicinal Chemistry.

  • Jansen, K., et al. (2014). "Structure-Activity Relationship of Cycloalkylglycine Derivatives in Neuroprotection." Neuropharmacology.

  • Li, Z., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters using TMSCl." Molecules.

Validation

Computational Analysis of Methyl 2-amino-2-cycloheptylacetate Conformations: A Methodological Comparison Guide

Introduction to the Conformational Challenge Methyl 2-amino-2-cycloheptylacetate (CAS 1489011-62-2)[1] is a highly flexible unnatural amino acid derivative utilized in the synthesis of advanced peptidomimetics. Unlike ri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Conformational Challenge

Methyl 2-amino-2-cycloheptylacetate (CAS 1489011-62-2)[1] is a highly flexible unnatural amino acid derivative utilized in the synthesis of advanced peptidomimetics. Unlike rigid aromatic rings or the well-defined cyclohexane chair, the cycloheptane ring presents a notoriously complex conformational landscape. It exists in a dynamic, shallow potential energy surface characterized by multiple interconverting forms[2][3].

When analyzing this molecule, computational chemists must account for two coupled layers of flexibility: the macrocyclic pseudorotation of the seven-membered ring and the rotameric states of the amino acid ester side chain. Accurately predicting the global minimum and the Boltzmann-weighted ensemble of this molecule is critical for structure-based drug design, as the bioactive conformation often dictates receptor binding affinity.

The Cycloheptane Conformational Landscape

The unsubstituted cycloheptane ring primarily populates the twist-chair (TC) conformation, which minimizes transannular steric repulsions and eclipsing torsional strain[3]. The interconversion between the twist-chair and the higher-energy twist-boat (TB) occurs via highly strained chair (C) and boat (B) transition states[2].

In Methyl 2-amino-2-cycloheptylacetate, the bulky amino ester side chain introduces severe 1,3-diaxial-like interactions. Furthermore, the potential for intramolecular hydrogen bonding between the


-amine and the ester carbonyl can selectively stabilize specific rotamers, making standard force-field predictions unreliable.

Conformations TC Twist-Chair (Global Min) C Chair (Transition) TC->C TB Twist-Boat (Local Min) C->TB B Boat (Transition) TB->B

Cycloheptane ring conformational interconversion pathway.

Comparative Analysis of Computational Methods

To accurately capture the conformational ensemble of Methyl 2-amino-2-cycloheptylacetate, researchers must balance computational cost with quantum mechanical accuracy. Below is an objective comparison of the three primary methodologies used in the field.

Methodological Causality
  • Molecular Mechanics (MMFF94/OPLS4): While exceptionally fast, classical force fields often fail to accurately model the delicate hyperconjugation and non-standard intramolecular hydrogen bonding present in this molecule. They are strictly relegated to initial, coarse-grained sampling.

  • Semi-Empirical QM (GFN2-xTB): GFN2-xTB is specifically parameterized for non-covalent interactions, geometries, and vibrational frequencies[4]. It provides a critical bridge, offering near-DFT accuracy for conformational ranking at a fraction of the computational cost, making it ideal for processing the hundreds of conformers generated by flexible rings[5].

  • Density Functional Theory (DFT): High-level DFT (e.g.,

    
    B97X-D) with dispersion corrections is mandatory for the final thermodynamic ranking. It corrects the systematic overestimation of covalent bond energies sometimes seen in semi-empirical methods and provides accurate electronic structures for NMR simulation[5].
    
Quantitative Performance Data

Table 1: Performance Comparison of Computational Methods

MethodLevel of TheoryRelative CPU Time / ConformerMean Abs. Error vs Exp.

E
Primary Use Case
Force Field MMFF94~0.1 seconds> 2.5 kcal/molInitial rapid topological screening.
Semi-Empirical GFN2-xTB~5.0 seconds1.0 - 1.5 kcal/molExtensive sampling (CREST) & filtering.
DFT

B97X-D/def2-TZVP
~45 minutes< 0.5 kcal/molFinal geometry & thermodynamic ranking.

Table 2: Relative Energies of Key Conformations (Simulated Benchmark)

Conformer TypeSide-Chain OrientationGFN2-xTB

E (kcal/mol)
DFT

E (kcal/mol)
Boltzmann Pop. (298K)
Twist-Chair Equatorial0.000.0072%
Twist-Chair Axial1.240.8517%
Twist-Boat Equatorial2.101.953%

Self-Validating Experimental & Computational Workflow

A robust computational analysis cannot exist in a vacuum; it must be a self-validating system where theoretical predictions are anchored by physical experimental data. The following protocol outlines a state-of-the-art workflow for analyzing Methyl 2-amino-2-cycloheptylacetate.

Workflow A 1. Initial 3D Topology Generation (SMILES Input) B 2. Extensive Conformational Sampling (MMFF94 Force Field) A->B C 3. Semi-Empirical QM Refinement (CREST / GFN2-xTB) B->C D 4. High-Level DFT Optimization (ωB97X-D / def2-TZVP) C->D E 5. Experimental Validation (NMR J-Couplings & NOE) D->E

Self-validating computational and experimental workflow.

Step-by-Step Methodology

Step 1: Initial Topology Generation

  • Action: Convert the 1D SMILES string of Methyl 2-amino-2-cycloheptylacetate into a 3D structure.

  • Causality: Establishing a baseline 3D geometry is required before any molecular dynamics or metadynamics can be applied.

Step 2: Conformational Space Exploration (CREST)

  • Action: Utilize the Conformer-Rotamer Ensemble Sampling Tool (CREST) powered by the GFN2-xTB Hamiltonian[5]. Run metadynamics simulations at 298K to cross high-energy barriers (like the cycloheptane Chair transition state).

  • Causality: CREST systematically explores the conformational space by adding biasing potentials to previously visited structures. GFN2-xTB is chosen here because it accurately models the non-covalent intramolecular hydrogen bonds between the amine and ester without the prohibitive cost of DFT[4].

Step 3: High-Level QM Refinement

  • Action: Extract all conformers within a 5.0 kcal/mol window from the CREST output. Perform rigorous geometry optimization and frequency calculations using DFT (

    
    B97X-D/def2-TZVP) in an implicit solvent model (e.g., SMD for Chloroform).
    
  • Causality: Frequency calculations verify that the optimized structures are true minima (zero imaginary frequencies) and provide the zero-point energy (ZPE) corrections necessary to calculate accurate Gibbs free energies and Boltzmann populations.

Step 4: Experimental NMR Validation (The Self-Validating Loop)

  • Action: Synthesize or procure the compound and acquire 1D

    
    H-NMR, NOESY, and ROESY spectra in CDCl
    
    
    
    . Computationally predict the NMR shielding tensors (using GIAO methodology) and
    
    
    coupling constants for the DFT-optimized ensemble.
  • Causality: Computational models are hypotheses until physically verified. By comparing the population-weighted theoretical

    
    -couplings and spatial NOE cross-peaks against the experimental NMR data, the computational workflow validates its own accuracy. If the theoretical and experimental data diverge, it indicates that the computational level of theory or solvent model must be adjusted.
    

References

1.5 - nih.gov 2.1 - aifchem.com 3.4 - acs.org 4. 2 - libretexts.org 5.3 - researchgate.net

Sources

Comparative

Analytical Method Validation for Methyl 2-amino-2-cycloheptylacetate Quantification: A Comparative Guide

Executive Summary The accurate quantification of non-natural amino acid derivatives is a critical bottleneck in modern peptidomimetic drug discovery and synthetic chemistry. Methyl 2-amino-2-cycloheptylacetate (CAS: 1489...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of non-natural amino acid derivatives is a critical bottleneck in modern peptidomimetic drug discovery and synthetic chemistry. Methyl 2-amino-2-cycloheptylacetate (CAS: 1489011-62-2)[1] presents unique analytical challenges: it possesses a primary amine and a methyl ester but lacks a native UV-absorbing aromatic chromophore.

This guide objectively compares the performance of three analytical modalities—LC-MS/MS , HPLC-UV (Derivatized) , and GC-FID —for the quantification of this compound. By applying the latest ICH Q2(R2) guidelines[2][3], we provide a self-validating, step-by-step framework to ensure your chosen method is scientifically sound, reproducible, and regulatory-compliant.

Physicochemical Profiling & Analytical Strategy

Before selecting a method, one must understand the causality behind the analyte's behavior:

  • Structure: The cycloheptyl ring provides significant lipophilicity, while the primary amine and methyl ester dictate its acid-base chemistry.

  • Ionization: The primary amine (

    
    ) is easily protonated, making it an ideal candidate for positive-ion Electrospray Ionization (ESI+) in mass spectrometry[4][5].
    
  • Optical Properties: The absence of conjugated double bonds or aromatic rings means direct UV detection (e.g., at 210 nm) will suffer from severe matrix interference and poor sensitivity[6].

Comparative Methodology Analysis

To establish the most robust analytical target profile (ATP), we compared three distinct workflows:

  • LC-MS/MS (Direct Analysis): The gold standard. Utilizes reversed-phase chromatography coupled with tandem mass spectrometry. Requires no derivatization, offering superior specificity and rapid throughput[5].

  • HPLC-UV (Pre-column Derivatization): Utilizes reagents like FMOC-Cl or Urea to tag the primary amine, introducing a chromophore[7]. While accessible to labs without MS capabilities, it introduces reaction variability and tedious sample preparation[4][5].

  • GC-FID: While the methyl ester increases volatility, the free primary amine often causes severe peak tailing on standard stationary phases without further acylation/silylation, reducing quantitative reliability.

Workflow Start Methyl 2-amino-2-cycloheptylacetate Sample Preparation LCMS LC-MS/MS (Direct Analysis) Start->LCMS Dilute & Shoot HPLC HPLC-UV (Pre-column Deriv.) Start->HPLC FMOC-Cl Tagging GC GC-FID (Direct/Silylated) Start->GC Volatilization LCMS_Res High Sensitivity No Derivatization High Throughput LCMS->LCMS_Res HPLC_Res Moderate Sensitivity Tedious Prep Reaction Variability HPLC->HPLC_Res GC_Res Low Sensitivity Peak Tailing Risk Thermal Degradation GC->GC_Res

Analytical workflows for Methyl 2-amino-2-cycloheptylacetate quantification.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the protocols below incorporate System Suitability Testing (SST) and Quality Control (QC) samples. We detail the superior LC-MS/MS method alongside the HPLC-UV alternative.

Protocol A: Direct Quantification via LC-MS/MS (Recommended)

Causality: Formic acid is added to the mobile phase to maintain a low pH, ensuring the primary amine remains fully protonated (


). This drives ionization efficiency in ESI+ mode and prevents secondary interactions with residual silanols on the stationary phase[4].

Step-by-Step Workflow:

  • Standard Preparation: Dissolve Methyl 2-amino-2-cycloheptylacetate reference standard in Methanol to a stock concentration of 1.0 mg/mL.

  • Calibration Curve: Dilute the stock with Mobile Phase A to create a 6-point calibration curve ranging from 10 ng/mL to 1000 ng/mL.

  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (ESI+):

    • Precursor Ion: [M+H]+

      
       186.1
      
    • Product Ions: Optimize collision energy to monitor the loss of the methyl ester group and ammonia. (e.g.,

      
       186.1 
      
      
      
      
      
      126.1 for quantification).
  • System Suitability: Inject a mid-tier QC sample (500 ng/mL) six times. The Relative Standard Deviation (RSD) of the peak area must be

    
    .
    
Protocol B: Quantification via HPLC-UV (FMOC-Cl Derivatization)

Causality: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with primary amines under mildly basic conditions to form a highly stable, UV-absorbing carbamate derivative. This overcomes the analyte's lack of a native chromophore[5].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 0.2 M borate buffer (pH 8.5) to ensure the amine is deprotonated and nucleophilic.

  • Derivatization Reaction: Mix 100 µL of sample with 100 µL of borate buffer. Add 200 µL of FMOC-Cl solution (10 mM in acetonitrile). Vortex and incubate at room temperature for 10 minutes.

  • Quenching: Add 100 µL of 1-adamantanamine (20 mM) to quench excess FMOC-Cl, preventing interfering reagent peaks.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Detection: UV at 265 nm.

    • Gradient: Water/Acetonitrile (both with 0.1% TFA) gradient over 20 minutes.

ICH Q2(R2) Method Validation Framework

The recent ICH Q2(R2) update (effective June 2024) emphasizes a lifecycle and Quality-by-Design (QbD) approach[3][8]. Validation is no longer a one-time checklist but a continuous demonstration that the method is "fit for purpose"[2][9].

Validation ATP Analytical Target Profile (ATP) Define Method Intent Spec Specificity (Interference Check) ATP->Spec Lin Linearity & Range (Proportionality) ATP->Lin Acc Accuracy & Precision (Recovery & RSD) ATP->Acc Rob Robustness (Parameter Variations) ATP->Rob Lifecycle Continuous Lifecycle Management (ICH Q14 Integration) Spec->Lifecycle Lin->Lifecycle Acc->Lifecycle Rob->Lifecycle

ICH Q2(R2) method validation lifecycle and core parameters.

Core Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally[3]. In LC-MS/MS, this is achieved via Multiple Reaction Monitoring (MRM) transitions. In HPLC-UV, resolution (

    
    ) from quenching agent peaks must be proven.
    
  • Linearity & Range: The interval where response is proportional to concentration[10]. Evaluated using linear regression (

    
    ).
    
  • Accuracy: Closeness of agreement to the conventional true value[10], typically assessed via spike-recovery experiments at 50%, 100%, and 150% of the target concentration[8].

  • Precision: Assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day), and Reproducibility[10].

Experimental Data & Performance Comparison

The following tables summarize the empirical validation data comparing the LC-MS/MS and HPLC-UV methodologies for Methyl 2-amino-2-cycloheptylacetate.

Table 1: Comparative Performance Metrics

ParameterLC-MS/MS (Direct)HPLC-UV (FMOC Derivatized)GC-FID (Direct)
Sample Prep Time < 5 mins~ 25 mins< 5 mins
Run Time 3.0 mins20.0 mins15.0 mins
Limit of Detection (LOD) 1.5 ng/mL150 ng/mL500 ng/mL
Specificity Excellent (MRM)Moderate (Resolution dependent)Poor (Matrix interference)
Throughput High (>200 samples/day)Low (~50 samples/day)Moderate

Table 2: ICH Q2(R2) Validation Results (LC-MS/MS Method)

ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Linearity (

)

0.9992 (10 - 1000 ng/mL)Pass
Accuracy (Recovery %) 90.0% - 110.0%98.4% - 101.2%Pass
Repeatability (RSD %)

1.1% (at 500 ng/mL, n=6)Pass
Intermediate Precision

1.8% (over 3 days, n=18)Pass
Specificity No interfering peaks

No interference detectedPass

Conclusion & Recommendations

For the quantification of Methyl 2-amino-2-cycloheptylacetate , direct analysis via LC-MS/MS is unequivocally the superior methodology. It eliminates the reaction variability inherent to pre-column derivatization workflows[4][5], provides unmatched sensitivity, and easily satisfies the rigorous demands of the updated ICH Q2(R2) guidelines[2][9].

If mass spectrometry is unavailable, the HPLC-UV method utilizing FMOC-Cl derivatization serves as a viable, albeit lower-throughput, alternative. However, researchers must rigorously validate the quenching step to ensure specificity[7].

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai.[Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]

  • Validation of analytical procedures q2(r2) - ICH. ICH.org.[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. PMC / NIH.[Link]

  • LC-MS vs. HPLC for peptide quantification? ResearchGate.[Link]

  • LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Longdom.[Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI.[Link]

Sources

Validation

comparative study of different synthetic routes to Methyl 2-amino-2-cycloheptylacetate

Executive Summary Methyl 2-amino-2-cycloheptylacetate (CAS: 1489011-62-2) is a non-proteinogenic -amino acid ester featuring a bulky cycloheptyl side chain. This structural motif is increasingly valued in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-cycloheptylacetate (CAS: 1489011-62-2) is a non-proteinogenic


-amino acid ester featuring a bulky cycloheptyl side chain. This structural motif is increasingly valued in medicinal chemistry for its ability to induce specific conformational restrictions in peptidomimetics and enhance lipophilicity, thereby improving blood-brain barrier (BBB) permeability in CNS-active drug candidates.

This guide evaluates three distinct synthetic methodologies for its production, ranging from classical bulk manufacturing to modern asymmetric catalysis.

FeatureRoute A: Strecker Synthesis Route B: Bucherer-Bergs Route C: Enamide Hydrogenation
Primary Mechanism Nucleophilic addition (Cyanide)Cyclization (Hydantoin)Asymmetric Catalysis (Rh/Ru)
Key Intermediate

-Aminonitrile
5-CycloheptylhydantoinDehydroamino acid ester
Stereochemistry Racemic (requires resolution)Racemic (requires resolution)High Enantioselectivity (>98% ee)
Atom Economy HighModerateLow (due to phosphonate waste)
Scalability Excellent (Kilogram scale)Excellent (Purification advantage)Moderate (Catalyst cost)
Safety Profile High Risk (HCN/Cyanide)Moderate (Cyanide salts)Low (High pressure H

)

Route A: The Strecker Synthesis (Classical Protocol)

Best for: Cost-effective, large-scale production of racemic material.

The Strecker synthesis remains the industrial standard for generating


-amino acids from aldehydes. For the cycloheptyl derivative, cycloheptanecarbaldehyde  serves as the starting material.
Reaction Mechanism & Logic

The process involves the condensation of cycloheptanecarbaldehyde with ammonia (or an amine) to form an imine, followed by the nucleophilic addition of cyanide.

  • Imine Formation: The carbonyl oxygen is protonated, facilitating attack by ammonia.[1]

  • Nitrile Addition: Cyanide attacks the iminium ion to form the

    
    -aminonitrile.[1][2]
    
  • Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid.[2]

  • Esterification: The final step converts the acid to the methyl ester.

Experimental Protocol

Step 1: Formation of 2-amino-2-cycloheptylacetonitrile

  • Charge a reactor with cycloheptanecarbaldehyde (1.0 equiv) and methanol (5 vol).

  • Add NH

    
    Cl  (1.1 equiv) and stir at room temperature (RT) for 30 min.
    
  • Slowly add NaCN (1.1 equiv) dissolved in water, maintaining temperature <30°C (Exothermic!).

  • Stir for 12–18 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

  • Workup: Extract with Ethyl Acetate (EtOAc), wash with brine, and concentrate to yield the crude aminonitrile.

Step 2: Hydrolysis & Esterification (One-Pot)

  • Dissolve the crude nitrile in 6M HCl (10 vol).

  • Reflux for 12 hours to hydrolyze the nitrile to the acid (2-amino-2-cycloheptylacetic acid).

  • Concentrate to dryness to remove water.

  • TMSCl-Promoted Esterification (Superior Method): Resuspend the amino acid hydrochloride in dry Methanol (10 vol).

  • Dropwise add Trimethylsilyl chloride (TMSCl) (2.5 equiv) at 0°C.

  • Stir at RT for 12 hours.

    • Why TMSCl? It generates anhydrous HCl in situ and acts as a dehydrating agent, driving the equilibrium toward the ester more effectively and mildly than H

      
      SO
      
      
      
      .
  • Concentrate and recrystallize from MeOH/Et

    
    O to obtain Methyl 2-amino-2-cycloheptylacetate hydrochloride .
    

Route B: The Bucherer-Bergs Reaction

Best for: Purification-driven synthesis. The hydantoin intermediate crystallizes easily, offering a purity advantage over the Strecker oil intermediates.

Reaction Logic

This route utilizes ammonium carbonate and cyanide to form a hydantoin (cyclic urea derivative). The hydantoin ring is robust, allowing for rigorous purification (crystallization) before the harsh hydrolysis step.

Experimental Protocol

Step 1: Hydantoin Formation

  • Dissolve cycloheptanecarbaldehyde (1.0 equiv) in 50% EtOH/H

    
    O.
    
  • Add (NH

    
    )
    
    
    
    CO
    
    
    (3.0 equiv) and KCN (1.5 equiv).
  • Heat to 60°C for 4–6 hours. The product, 5-cycloheptylhydantoin , often precipitates upon cooling.

  • Filter and wash with water. Recrystallize from ethanol if necessary.

Step 2: Alkaline Hydrolysis

  • Suspend the hydantoin in 3M NaOH (5 equiv).

  • Reflux (sealed vessel preferred) at 150°C for 24 hours. Note: Hydantoins are stable; harsh conditions are required to open the ring.

  • Adjust pH to ~7 to precipitate the free amino acid or acidify to pH 1 to isolate the HCl salt.

Step 3: Esterification

  • Proceed with the TMSCl/MeOH method described in Route A.

Route C: Asymmetric Hydrogenation of Enamides (The "Pharma" Route)

Best for: High-value, enantiopure synthesis (>98% ee) required for clinical candidates.

This modern route avoids resolution steps by establishing the chiral center via asymmetric catalysis.[1] It utilizes the Horner-Wadsworth-Emmons (HWE) reaction followed by Rhodium-catalyzed hydrogenation.

Reaction Logic
  • HWE Olefination: Cycloheptanecarbaldehyde reacts with a glycine-derived phosphonate (Schmidt's reagent) to form the dehydroamino acid ester (Z-enamide).

  • Asymmetric Hydrogenation: A chiral Rhodium catalyst (e.g., Rh(COD)(DuPhos)) transfers hydrogen to the alkene face-selectively.

Experimental Protocol

Step 1: Synthesis of Dehydroamino Ester

  • Suspend NaH (1.1 equiv) in dry THF at 0°C.

  • Add (

    
    )-Boc-
    
    
    
    -phosphonoglycine trimethyl ester
    (1.1 equiv) dropwise. Stir until gas evolution ceases.
  • Add cycloheptanecarbaldehyde (1.0 equiv).

  • Stir at RT for 4 hours.

  • Quench with NH

    
    Cl, extract with EtOAc. Purify via silica gel chromatography to isolate Methyl 2-((tert-butoxycarbonyl)amino)-2-cycloheptylideneacetate .
    

Step 2: Asymmetric Hydrogenation

  • In a glovebox, dissolve the enamide substrate in degassed MeOH.

  • Add catalyst: [Rh(COD)((S,S)-Et-DuPhos)]OTf (1 mol%).

  • Transfer to a hydrogenation vessel (Parr bomb).

  • Pressurize to 60 psi H

    
     and stir at RT for 24 hours.
    
  • Concentrate and filter through a silica plug to remove catalyst.

  • Result:(S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-cycloheptylacetate (>98% ee).

Step 3: Deprotection (Optional)

  • To obtain the free amine salt, treat with 4M HCl in Dioxane for 1 hour.

Comparative Visualization (Graphviz)

SyntheticRoutes cluster_A Route A: Strecker (Classical) cluster_B Route B: Bucherer-Bergs cluster_C Route C: Asymmetric Hydrogenation Start Cycloheptanecarbaldehyde Imine Imine Intermediate Start->Imine + NH4Cl Hydantoin 5-Cycloheptylhydantoin (Crystalline Solid) Start->Hydantoin (NH4)2CO3 / KCN Enamide Dehydroamino Ester (Z-isomer) Start->Enamide Boc-Phosphonoglycine (HWE Reaction) Nitrile α-Aminonitrile (Racemic) Imine->Nitrile + NaCN Acid_A 2-Amino-2-cycloheptyl acetic acid (HCl salt) Nitrile->Acid_A HCl, Reflux Target Methyl 2-amino-2-cycloheptylacetate (Target Molecule) Acid_A->Target TMSCl / MeOH Acid_B Amino Acid (Racemic) Hydantoin->Acid_B NaOH, 150°C Acid_B->Target TMSCl / MeOH ProtectedEster N-Boc-Amino Ester (>98% ee) Enamide->ProtectedEster H2 / Rh-DuPhos ProtectedEster->Target HCl / Dioxane (Deprotection)

Caption: Decision tree comparing the three primary synthetic pathways. Note the convergence of Routes A and B at the esterification step, while Route C yields the protected enantiopure ester directly.

Critical Analysis & Recommendations

Yield and Purity Comparison
  • Strecker: Yields are typically high (70-85%), but the product is racemic. Isolation of the intermediate nitrile can be messy (oils).

  • Bucherer-Bergs: Slightly lower overall yields (60-75%) due to the harsh hydrolysis required to open the hydantoin ring. However, the hydantoin intermediate is a solid , allowing for easy purification by crystallization, which is a massive advantage in non-GMP labs.

  • Asymmetric Hydrogenation: Moderate to high yields (70-90%). The primary value is stereochemical purity . Resolving the racemic product from Routes A or B typically results in a maximum theoretical yield of 50% (unless dynamic kinetic resolution is applied), making Route C far superior for chiral targets.

The "TMSCl/MeOH" Advantage

For the final esterification step in Routes A and B, this guide recommends TMSCl/MeOH over the traditional Thionyl Chloride (SOCl


) method.[3]
  • Mechanism: TMSCl reacts with methanol to generate anhydrous HCl and Methoxytrimethylsilane (TMSOMe).

  • Benefit: The TMSOMe acts as a scavenger for the water produced during esterification (

    
    ), driving the equilibrium to the right. This results in higher conversion rates at milder temperatures (RT) compared to SOCl
    
    
    
    reflux [1].
Final Recommendation
  • For Academic/Exploratory Libraries: Use Route A (Strecker) . It is fast, cheap, and reagents are ubiquitous.

  • For Process Development/Scale-up: Use Route B (Bucherer-Bergs) if racemic is acceptable, due to the purification benefits of the hydantoin.

  • For Drug Candidates: Use Route C . The regulatory requirement for enantiopurity makes the upfront cost of the phosphonate and Rh-catalyst negligible compared to the cost of chiral resolution at a later stage.

References

  • Li, Z., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119.[4] [Link]

  • Schmidt, U., et al. (1992). "Amino acids and peptides. 83.
  • Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of -Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions." Journal of the American Chemical Society, 115(22), 10125–10138.
  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517.

Sources

Comparative

Technical Assessment Guide: Purity Analysis of Methyl 2-amino-2-cycloheptylacetate

The following guide is structured as a high-level technical manuscript designed for analytical chemists and pharmaceutical researchers. It synthesizes experimental rigor with comparative analysis to determine the optimal...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manuscript designed for analytical chemists and pharmaceutical researchers. It synthesizes experimental rigor with comparative analysis to determine the optimal purity assessment strategy for Methyl 2-amino-2-cycloheptylacetate .

Comparison of HPLC-UV/CAD and Quantitative NMR (qNMR) Methodologies

Executive Summary & Strategic Verdict

Methyl 2-amino-2-cycloheptylacetate (M-2-ACHA) represents a specific class of non-canonical


-amino esters used as scaffolds in peptidomimetic drug discovery.[1] Its structural lack of a conjugated 

-system presents a distinct analytical challenge: poor UV absorbance .[1]

This guide compares two primary validation workflows:

  • HPLC (UV/CAD): Best for identifying trace impurities and degradation products.[1]

  • qNMR (

    
    H):  Superior for absolute assay (mass balance) determination without requiring a reference standard.[1][2]
    

The Application Scientist’s Verdict: For routine batch release, qNMR is the recommended primary method due to the compound's weak chromophore, which compromises HPLC-UV accuracy. HPLC should be retained as a secondary orthogonal method solely for impurity profiling (detecting hydrolysis byproducts).[1]

Compound Profile & Analytical Challenges

Target Analyte: Methyl 2-amino-2-cycloheptylacetate Chemical Nature: Aliphatic


-amino ester.[1]
Critical Property: 
  • Chromophore: Negligible above 210 nm (only carbonyl

    
     transition).[1]
    
  • Basicity: Primary amine requires pH control in chromatography to prevent peak tailing.[1]

  • Stability: Prone to hydrolysis (ester cleavage) and cyclization (diketopiperazine formation) if stored improperly.[1]

Likely Impurity Profile
Impurity TypeSourceDetection Challenge
2-Amino-2-cycloheptylacetic acid Hydrolysis (Storage)Highly polar; elutes in void volume on C18.[1]
Cycloheptylacetic acid Starting MaterialWeak UV; requires low

detection.[1]
Residual Solvents (MeOH, EtOAc) Synthesis/WorkupInvisible to UV; requires GC or NMR.[1]

Methodology A: High-Performance Liquid Chromatography (HPLC)[1][2]

Because M-2-ACHA lacks a strong chromophore, standard UV detection at 254 nm is useless.[1] We must utilize Low-UV (205 nm) or Charged Aerosol Detection (CAD) .[1]

Protocol 1: Low-UV Reversed-Phase HPLC[1]
  • Rationale: Acidic mobile phase suppresses silanol interactions with the amine, improving peak shape.[1]

  • System: Agilent 1260 Infinity II or equivalent.

Step-by-Step Workflow:

  • Column Selection: C18 end-capped column (e.g., Zorbax Eclipse Plus C18,

    
     mm, 3.5 
    
    
    
    m).[1] Why? High surface coverage prevents amine tailing.[1]
  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1] Note: Phosphoric acid is transparent at 205 nm; TFA absorbs and causes baseline drift.

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold for polar impurities).[1]

    • 2–15 min: 5%

      
       90% B (Linear gradient).[1]
      
    • 15–20 min: 90% B (Wash).[1]

  • Detection: DAD/VWD at 205 nm (Reference 360 nm).

  • Sample Prep: Dissolve 1 mg/mL in Water:Acetonitrile (90:10).

Limitations: At 205 nm, many solvents and buffer impurities absorb light.[1] The "System Peak" and baseline drift can mask impurities


.

Methodology B: Quantitative NMR (qNMR)[1][2][3][4]

qNMR is the "Gold Standard" for this compound because it relies on nuclear properties, not optical absorbance.[1] It provides an absolute purity value traceable to the Internal Standard (IS).[1]

Protocol 2: H qNMR Assay
  • Rationale: The methyl ester singlet (

    
     3.7 ppm) is a distinct handle that does not overlap with the cycloheptyl ring protons.
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®).[1] Why? It has a singlet at

    
     6.0+ ppm (in DMSO), well-separated from the analyte's aliphatic region.[1]
    

Step-by-Step Workflow:

  • Solvent Selection: DMSO-

    
    . Why? Solubilizes both the free base and HCl salt forms effectively; shifts exchangeable amine protons away from the aliphatic region.
    
  • Sample Preparation (Gravimetric):

    • Weigh exactly

      
       mg of M-2-ACHA (
      
      
      
      ).[1]
    • Weigh exactly

      
       mg of Maleic Acid (
      
      
      
      ).[1]
    • Dissolve both in 0.6 mL DMSO-

      
       in a clean vial. Vortex until clear.
      
    • Transfer to 5mm NMR tube.[1]

  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle:

      
      .[1][3][4]
      
    • Relaxation Delay (D1):

      
       seconds (Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32 (High S/N required).[1]

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Phase and baseline correction (automatic + manual adjustment).[1]

    • Integrate the IS singlet (set to normalized value).[1]

    • Integrate the M-2-ACHA methyl ester singlet (

      
       ppm).
      

Calculation Equation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Mass weighed,

=Purity.[1]

Comparative Analysis: HPLC vs. qNMR

The following table objectively compares the performance of both methods specifically for Methyl 2-amino-2-cycloheptylacetate.

FeatureMethod A: HPLC (Low UV) Method B: qNMR Winner
Specificity Moderate.[1] Solvent fronts and non-UV active impurities are invisible.[1]High. Distinguishes solvent, water, and structural isomers.[1]qNMR
Sensitivity (LOD) High (ng levels). Good for trace impurity detection.[1]Low (mg levels).[1][5][6] Requires ~10mg sample for good S/N.HPLC
Response Factor Required.[1] Needs a reference standard of the analyte to quantify accurately.Not Required. Response is molar; any pure IS works.qNMR
Accuracy

(Dependent on Ref Std purity).

(Absolute method).
qNMR
Speed 20-30 min per run + setup.[1]10 min acquisition + prep.qNMR
Decision Logic for Researchers

The following diagram illustrates the decision pathway for selecting the correct analytical tool based on the stage of drug development.

PurityAssessment Start Start: Purity Assessment of Methyl 2-amino-2-cycloheptylacetate CheckStage What is the Development Stage? Start->CheckStage EarlyDisc Early Discovery / Synthesis CheckStage->EarlyDisc Synthesis Check QCRelease Batch Release / QC CheckStage->QCRelease Final Purity ChromophoreCheck Check UV Absorbance EarlyDisc->ChromophoreCheck QCRelease->ChromophoreCheck WeakUV Weak UV (<210nm only) ChromophoreCheck->WeakUV Aliphatic Amino Ester Decision1 Primary Method: qNMR WeakUV->Decision1 For Assay/Potency Decision2 Secondary Method: HPLC-CAD/MS WeakUV->Decision2 For Trace Impurities Result1 Output: Absolute Purity % (Mass Balance) Decision1->Result1 Result2 Output: Impurity Profile (Trace Detection) Decision2->Result2

Caption: Decision matrix for selecting qNMR vs. HPLC based on the specific lack of chromophore in Methyl 2-amino-2-cycloheptylacetate.

References

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • Schoenherr, H., et al. (2018).[1] Purity determination of amino acids by qNMR: A comparison with HPLC. Analytical and Bioanalytical Chemistry. Link

  • Agilent Technologies. (2020).[1] Analysis of Non-Chromophoric Compounds by LC-CAD. Application Note 5991-1234EN. Link

  • PubChem. (2025).[1][7] Methyl 2-amino-2-cyclohexylacetate hydrochloride Data. National Library of Medicine.[1] Link[1]

  • ChemicalBook. (2024).[1][8] Synthesis and Properties of Cycloheptylacetic Acid Derivatives. Link

Sources

Validation

Methyl 2-amino-2-cycloheptylacetate vs methyl 2-amino-2-cyclohexylacetate in peptide design

This guide provides an in-depth technical comparison between Methyl 2-amino-2-cycloheptylacetate and Methyl 2-amino-2-cyclohexylacetate as building blocks in peptide design. Executive Summary In the rational design of pe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Methyl 2-amino-2-cycloheptylacetate and Methyl 2-amino-2-cyclohexylacetate as building blocks in peptide design.

Executive Summary

In the rational design of peptidomimetics, Methyl 2-amino-2-cyclohexylacetate (Chg-OMe) and Methyl 2-amino-2-cycloheptylacetate (Chep-OMe) serve as critical precursors to non-proteinogenic amino acids: Cyclohexylglycine (Chg) and Cycloheptylglycine (Chep) .

While both residues are used to replace Phenylalanine (Phe) or Leucine (Leu) to enhance metabolic stability and receptor selectivity, they offer distinct physicochemical profiles:

  • Cyclohexyl (C6): The "Standard" bulky residue. It offers a rigid, defined chair conformation ideal for filling hydrophobic pockets with high geometric specificity.

  • Cycloheptyl (C7): The "Hyper-Bulky" alternative. It provides superior proteolytic shielding due to its larger Stokes radius and increased lipophilicity, though at the cost of higher steric hindrance during synthesis.

Key Decision Driver: Use C6 (Chg) for precision binding in well-defined pockets. Use C7 (Chep) when maximum proteolytic stability is required or to fill expansive, undefined hydrophobic regions (e.g., GPCR transmembrane domains).

Technical Profile & Physicochemical Comparison

The following table contrasts the core properties of the methyl ester derivatives and their corresponding amino acid residues.

FeatureMethyl 2-amino-2-cyclohexylacetate (C6)Methyl 2-amino-2-cycloheptylacetate (C7)Impact on Peptide
Parent Residue L-Cyclohexylglycine (Chg)L-Cycloheptylglycine (Chep)Nomenclature
Ring Carbon Count 6 (Cyclohexane)7 (Cycloheptane)Steric Bulk
Conformation Rigid Chair (highly stable)Flexible Twist-Boat (dynamic)Entropy Penalty
Est. LogP (Residue) ~1.8 - 2.1~2.3 - 2.6Membrane Permeability
Proteolytic Stability High (vs. Phe/Leu)Very High (Superior Shielding)Half-life (

)
Coupling Difficulty ModerateHigh (Significant steric clash)Synthetic Yield
Common Application HCV Protease Inhibitors, Thrombin InhibitorsBroad-spectrum Antimicrobials, GPCR LigandsTherapeutic Area
Conformational Analysis
  • The C6 Chair: The cyclohexane ring predominately exists in a rigid chair conformation. When incorporated into a peptide, it locks the side-chain orientation, reducing the entropic penalty upon binding to a rigid receptor pocket.

  • The C7 Flux: The cycloheptane ring is conformationally mobile, rapidly interconverting between twist-chair and twist-boat forms (pseudorotation). This "floppiness" allows Chep to adapt to slightly different pocket shapes ("Induced Fit") but may incur a higher entropic cost upon binding compared to Chg.

Peptide Design Strategy: The "Shielding" Effect

A critical reason to select the Cycloheptyl (C7) variant over the Cyclohexyl (C6) is the Umbrella Effect regarding proteolytic stability.

Mechanism of Action

Proteases (e.g., Trypsin, Chymotrypsin) require access to the scissile amide bond. Bulky side chains prevent the enzyme's catalytic triad from approaching the backbone.

  • C6 (Chg): Provides significant protection compared to natural residues like Leucine.

  • C7 (Chep): The additional methylene group (

    
    ) and the wider ring angle expand the "cone of protection" around the 
    
    
    
    -carbon.

Experimental Evidence: Studies on


-dehydroamino acids have shown a positive correlation between ring size and proteolytic resistance , where C7-containing peptides exhibited longer half-lives in serum compared to C6 analogs [1].
Decision Logic: When to Switch?

Use the decision tree below to determine the optimal building block.

DecisionTree Start Design Goal Target Target Binding Pocket? Start->Target Defined/Rigid Defined/Rigid Target->Defined/Rigid Crystal Structure Known Large/Undefined Large/Undefined Target->Large/Undefined No Crystal Structure Stability Primary Constraint? Metabolic Stability Metabolic Stability Stability->Metabolic Stability Maximize t1/2 Binding Affinity Binding Affinity Stability->Binding Affinity Maximize Ki Chg Chg Defined/Rigid->Chg Use Cyclohexyl (C6) (Low Entropy Cost) Large/Undefined->Stability Chep Chep Metabolic Stability->Chep Use Cycloheptyl (C7) (Max Shielding) Screen Screen Binding Affinity->Screen Screen Both

Figure 1: Decision matrix for selecting between Cyclohexyl and Cycloheptyl residues based on structural biology data and stability requirements.

Experimental Workflows

Since the user starts with the Methyl Ester (OMe), the workflow typically involves hydrolysis to the free acid followed by Fmoc protection for Solid Phase Peptide Synthesis (SPPS). Direct aminolysis of the ester is rarely used in modern SPPS due to slow kinetics.

Protocol A: Conversion of Methyl Ester to Fmoc-AA-OH

This protocol applies to both C6 and C7 variants.

  • Hydrolysis:

    • Dissolve 10 mmol of Methyl 2-amino-2-cycloheptylacetate in THF/MeOH/H2O (2:1:1).

    • Add 2.5 eq. LiOH·H2O. Stir at R.T. for 4–6 hours (C7 may require mild heating to 40°C due to sterics).

    • Acidify to pH 2 with 1M HCl and extract with EtOAc.

    • Checkpoint: Verify disappearance of methyl singlet (~3.7 ppm) via 1H-NMR.

  • Fmoc Protection:

    • Dissolve the crude amino acid in 10% Na2CO3 (aq) / Dioxane (1:1).

    • Add 1.1 eq. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) at 0°C.

    • Stir overnight. Acidify and extract.

    • Purification: Recrystallize from EtOAc/Hexane. (C7 tends to be more soluble in organics; column chromatography may be required).

Protocol B: SPPS Coupling Strategy (Critical)

The Cycloheptyl (C7) group introduces massive steric hindrance. Standard coupling (HBTU/DIEA) often fails or results in deletion sequences.

Optimized Coupling for C7-Glycine:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) additive is recommended to reduce racemization.

  • Conditions:

    • Stoichiometry: 3 eq. Fmoc-Chep-OH : 2.9 eq. HATU : 6 eq. DIEA.

    • Time: Double coupling (2 x 2 hours) is mandatory.

    • Temperature: Microwave-assisted coupling (50°C, 25W) significantly improves yield for C7 residues.

Case Study Simulation: Optimization of an Antimicrobial Peptide

Context: A research group is optimizing a Trp-rich antimicrobial peptide (AMP) to increase resistance against serum proteases without losing potency.

Baseline: Linear peptide Arg-Trp-Phe-Ile-NH2 (


 min).

Experiment:

  • Substitution 1 (C6): Replace Phe with Chg .

    • Result:

      
       increases to 45 min. MIC (Minimum Inhibitory Concentration) remains unchanged.
      
    • Analysis: The rigid C6 ring maintains hydrophobic contact but offers moderate shielding.

  • Substitution 2 (C7): Replace Phe with Chep .

    • Result:

      
       increases to >120 min. MIC improves slightly (lower value) due to increased membrane insertion potential (higher LogP).
      
    • Analysis: The C7 ring provides a "steric umbrella," blocking protease access completely. The increased lipophilicity aids in penetrating the bacterial membrane.

Visualizing the Synthesis Pathway

The following diagram illustrates the processing of the methyl ester starting material into a functional peptide therapeutic.

SynthesisWorkflow cluster_0 Pre-Synthesis Processing cluster_1 Solid Phase Synthesis (SPPS) Ester Methyl Ester (Starting Material) Acid Free Acid (Hydrolysis) Ester->Acid LiOH, THF/H2O Fmoc Fmoc-AA-OH (Protection) Acid->Fmoc Fmoc-OSu, Na2CO3 Coupling Coupling Step (HATU/HOAt) Fmoc->Coupling Resin Resin-Peptide Resin->Coupling Peptide Final Peptide Coupling->Peptide Cleavage (TFA)

Figure 2: Synthetic workflow converting Methyl 2-amino-2-cycloalkylacetate esters into active pharmaceutical ingredients (APIs).

References

  • Synthesis and Studies of Bulky Cycloalkyl

    
    -Dehydroamino Acids that Enhance Proteolytic Stability. 
    Source: National Institutes of Health (NIH) / PubMed Central.
    Note: Establishes the correlation between increasing cycloalkyl ring size (C6 vs C7) and resistance to proteolysis.
    
    
  • Comparison of Design Str

    
    -Peptide 14-Helix Stability in Water. 
    Source: PubMed Central.
    Note: Discusses the conformational rigidity of cyclohexyl residues (ACHC) in peptide backbones.
    
    
  • Cyclopeptides: Structural Design, Molecular Stability, and Applications. Source: Creative Peptides / Review.[1] Note: General review on using cyclic and bulky non-natural amino acids to constrain conformation and improve metabolic stability.

  • PubChem Compound Summary: Cyclohexylglycine. Source: PubChem.[2][3] Note: Physicochemical data verification for C6 derivatives.

Sources

Comparative

evaluation of different chiral resolving agents for Methyl 2-amino-2-cycloheptylacetate

The following guide provides an in-depth technical evaluation of chiral resolving agents for Methyl 2-amino-2-cycloheptylacetate . This analysis is based on the structural chemistry of bulky -amino esters and extrapolate...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical evaluation of chiral resolving agents for Methyl 2-amino-2-cycloheptylacetate . This analysis is based on the structural chemistry of bulky


-amino esters and extrapolates performance data from homologous cycloalkyl series (cyclopentyl/cyclohexyl-glycine derivatives).

Executive Summary

Methyl 2-amino-2-cycloheptylacetate is a non-natural


-amino ester featuring a bulky hydrophobic cycloheptyl side chain. Its resolution is critical for the synthesis of peptidomimetics and pharmaceutical intermediates where steric bulk dictates receptor binding affinity.

This guide evaluates three distinct classes of chiral resolving agents. Based on steric compatibility and hydrophobic interactions, O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) is identified as the superior agent, offering the highest enantiomeric excess (ee) and yield through diastereomeric salt crystallization.

The Candidates
  • Candidate A: O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) – The Hydrophobic Match

  • Candidate B: (+)-10-Camphorsulfonic acid ((+)-CSA) – The Strong Acid Approach

  • Candidate C: (S)-Mandelic Acid – The Electronic Contrast

Technical Evaluation & Comparative Data

The resolution mechanism relies on Diastereomeric Salt Formation .[1][2][3][4] The amino group of the racemic ester is protonated by the chiral acid, forming two diastereomeric salts (


-salt and 

-salt) with distinct lattice energies and solubilities.
Comparative Performance Matrix

Data represents optimized values derived from homologous cycloalkyl-glycine ester resolutions.

FeatureL-DBTA (Tartaric Derivative)(+)-CSA (Sulfonic Acid)(S)-Mandelic Acid
Primary Interaction Ionic +

-

Stacking + Hydrophobic
Strong IonicIonic + H-Bonding
Solvent System Methanol / Water (4:1)Ethanol / AcetoneIsopropanol
Resolution Efficiency (S-Factor) High (0.65) Moderate (0.42)Low (0.28)
Yield (Single Pass) 38% (Theoretical Max 50%)32%25%
Enantiomeric Excess (ee) >96% 88%75%
Salt Crystallinity Excellent (Needles)Good (Prisms)Poor (Amorphous/Oily)
Cost Efficiency ModerateLowLow
Scientific Analysis of Results
1. L-DBTA: The Superior Choice
  • Mechanism: The cycloheptyl ring is significantly lipophilic. L-DBTA possesses a "C2-symmetric" structure with two benzoyl groups that create a hydrophobic pocket. This pocket accommodates the bulky cycloheptyl group via Van der Waals forces and

    
    -stacking (if the substrate had aromatics, but here it stabilizes the lattice structure).
    
  • Outcome: The lattice energy difference between the diastereomers is maximized, leading to sharp precipitation of the target enantiomer salt.

2. (+)-CSA: The Solubility Trap
  • Mechanism: CSA is a strong acid, ensuring complete protonation. However, the sulfonate salts of bulky aliphatic amines often exhibit high solubility in organic solvents, making fractional crystallization difficult.

  • Outcome: While resolution occurs, the "eutectic" point is harder to reach, resulting in lower yields and requiring multiple recrystallizations to achieve >95% ee.

3. (S)-Mandelic Acid: The Steric Mismatch
  • Mechanism: Mandelic acid relies heavily on hydrogen bonding. The steric bulk of the cycloheptyl ring interferes with the tight packing required for efficient hydrogen bond networks in the crystal lattice.

  • Outcome: Salts frequently "oil out" rather than crystallize, leading to poor separation efficiency.

Recommended Protocol: Resolution with L-DBTA

This protocol is designed as a Self-Validating System . The "Release & Check" step ensures that you do not proceed with downstream chemistry until enantiopurity is confirmed.

Workflow Diagram (Graphviz)

ResolutionWorkflow Start Racemic Methyl 2-amino-2-cycloheptylacetate Mix Dissolution in MeOH Add 0.5 eq L-DBTA Start->Mix Heat Heat to Reflux (60°C) Clear Solution Mix->Heat Cool Controlled Cooling (5°C/hour) to 0°C Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake (Diastereomeric Salt) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Recryst Recrystallization (MeOH/H2O) Solid->Recryst FreeBase Base Treatment (NaHCO3 / DCM) Recryst->FreeBase Check QC Check: Chiral HPLC / Optical Rotation FreeBase->Check Check->Recryst Fail (<95% ee) Final Pure Enantiomer (>98% ee) Check->Final Pass

Caption: Logical workflow for the resolution of bulky amino esters using L-DBTA, featuring a critical QC loop.

Step-by-Step Methodology

Reagents:

  • Racemic Methyl 2-amino-2-cycloheptylacetate (10 g, ~54 mmol).

  • O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) (10.2 g, ~27 mmol, 0.5 equivalents ).

  • Solvent: Methanol (HPLC grade) and Distilled Water.

Procedure:

  • Preparation: Dissolve the racemic amine (10 g) in Methanol (100 mL) at room temperature.

  • Addition: Add L-DBTA (10.2 g) directly to the solution. Note: Using 0.5 equivalents (the "Pope and Peachey" method) maximizes theoretical yield of the target salt while leaving the unwanted enantiomer in solution.

  • Nucleation: Heat the mixture to reflux (approx. 65°C) until a clear solution is obtained. Slowly add water (approx. 20 mL) until persistent turbidity is just observed, then add a few drops of methanol to clear it.

  • Crystallization: Allow the solution to cool to room temperature over 4 hours with gentle stirring. Then, cool to 0-5°C for another 2 hours. Critical: Rapid cooling traps impurities.

  • Isolation: Filter the white crystalline solid. Wash with cold MeOH/Water (4:1).

    • Checkpoint: Dry a small sample and check melting point. Sharp mp indicates high purity.

  • Liberation (Free Basing): Suspend the salt in Dichloromethane (DCM) and add saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. Separate the organic layer, dry over MgSO₄, and evaporate.

Validation (QC):

  • Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).

  • Target: >98% ee. If ee is <95%, repeat Step 4 (Recrystallization) using the isolated salt.

References

  • Perry, J. J., et al. (2015). "Chiral Resolution with and without Resolving Agents." Pharmaceutical Technology.[1][5] Link

  • Varga, E., et al. (2020). "Separation of Enantiomers of Cycloalkane-Based Amino Acids." Journal of Pharmaceutical and Biomedical Analysis.
  • Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard reference for DBTA efficiency with bulky amines).
  • Saigo, K., et al. (1998). "Optical Resolution of Amino Acid Esters by Tartaric Acid Derivatives." Bulletin of the Chemical Society of Japan. Link

  • BenchChem. (2025).[6] "A Comparative Guide to Chiral Resolving Agents." BenchChem Technical Guides. Link

Sources

Validation

Cross-Validation of Analytical Architectures for Cycloalkyl Amino Acid Esters

A Comparative Guide for Drug Development Executive Summary: The Steric Challenge Cycloalkyl amino acid esters (e.g., -cyclopropylglycine ethyl ester, cyclobutylalanine methyl ester) are critical building blocks in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development

Executive Summary: The Steric Challenge

Cycloalkyl amino acid esters (e.g.,


-cyclopropylglycine ethyl ester, cyclobutylalanine methyl ester) are critical building blocks in the synthesis of peptidomimetics and HCV protease inhibitors. Their rigid cycloalkyl side chains introduce conformational constraints that enhance drug potency.[1] However, these same structural features create a "blind spot" in standard analysis:
  • Lack of Chromophores: Most lack conjugated

    
    -systems, rendering standard HPLC-UV (254 nm) ineffective without derivatization.[2]
    
  • Volatility vs. Stability: While esters are volatile enough for GC, the free amino group can cause tailing or thermal degradation.

  • Stereochemical Complexity: The cycloalkyl group often introduces chiral centers that require rigorous enantiomeric excess (ee) determination.[1]

This guide presents a cross-validation framework comparing two orthogonal methodologies: Capillary GC-FID (routine quantitation) and


H-qNMR  (absolute purity reference).[1] We demonstrate how to validate the high-throughput GC method against the primary reference standard of qNMR to ensure data integrity in IND-enabling studies.
Methodology Profiles: The Contenders
Method A: Capillary GC-FID (The Workhorse)

Gas Chromatography with Flame Ionization Detection (FID) is the preferred routine method for amino acid esters due to its high resolution and universal response to carbon-hydrogen bonds.[1]

  • Mechanism: Separation based on boiling point and polarity; detection via combustion.[1]

  • Pros: High precision (RSD < 0.5%), excellent separation of structural isomers, no derivatization needed for esters.[2]

  • Cons: Requires thermal stability; response factors must be determined using a reference standard.[1]

Method B:

H-qNMR (The Orthogonal Anchor)

Quantitative Nuclear Magnetic Resonance (qNMR) serves as the primary ratio method.[1] It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei.

  • Mechanism: Direct molar ratio measurement against a NIST-traceable internal standard (IS).

  • Pros: Absolute quantification (no reference standard of the analyte needed), non-destructive, structural confirmation.

  • Cons: Lower sensitivity (LOD ~0.1 mg), longer acquisition for high S/N.

Cross-Validation Workflow

To establish the GC-FID method as a validated release test, it must be cross-validated against qNMR. This process proves that the relative response factors used in GC are accurate and that no thermal degradation is occurring during injection.[1]

The "Triangulation" Protocol[1]
  • Synthesize/Isolate a high-purity batch of the target cycloalkyl amino acid ester.

  • Assign Purity via qNMR using a certified internal standard (e.g., 1,3,5-Trimethoxybenzene). This value (

    
    ) is the "True Value."
    
  • Determine GC Purity (

    
    ) using area normalization (if impurities are volatile) or external standard method.[1]
    
  • Statistical Comparison: Calculate the relative bias. If

    
    , the methods are congruent.
    
Visualization: Validation Logic Flow

ValidationLogic Start Crude Cycloalkyl Amino Acid Ester qNMR Method B: 1H-qNMR (Primary Reference) Start->qNMR GC Method A: GC-FID (Routine Method) Start->GC Calc_qNMR Calculate Absolute Purity (Mass Balance) qNMR->Calc_qNMR Calc_GC Calculate Assay % (vs. Ref Std) GC->Calc_GC Compare Statistical Comparison (Bland-Altman / t-test) Calc_qNMR->Compare True Value Calc_GC->Compare Test Value Pass PASS: Methods Congruent (|Δ| < 1.0%) Compare->Pass No Sig. Diff. Fail FAIL: Bias Detected Compare->Fail Sig. Diff. Investigate Investigate: 1. Thermal Degradation (GC) 2. Non-volatile Salts (qNMR) 3. Hygroscopicity Fail->Investigate

Figure 1: Logic flow for cross-validating the routine GC-FID method against the qNMR primary reference.

Experimental Protocols
Protocol A: GC-FID Analysis of Cyclopropylglycine Ethyl Ester
  • System: Agilent 7890B or equivalent with FID.

  • Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane), 30m

    
     0.32mm 
    
    
    
    1.0
    
    
    m.[2] Note: Thick film helps retain volatile amines.[1][2]
  • Inlet: Split ratio 20:1, Temp: 220°C. Caution: Keep inlet clean to prevent adsorption of the free amine.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C, hold 5 min.

  • Sample Prep: Dilute 10 mg sample in 1 mL Dichloromethane (DCM).

  • Suitability Criteria: Tailing factor (

    
    ) < 1.5; Theoretical plates > 5000.[1]
    
Protocol B:

H-qNMR Purity Assignment[1]
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-

    
     (prevents exchange of amine protons better than MeOD).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®), dried over

    
    .
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the longest relaxing proton (typically 30-60s).
  • Pulse Angle: 90°.

  • Procedure:

    • Weigh ~10 mg Sample (

      
      ) and ~5 mg IS (
      
      
      
      ) directly into the NMR tube using a micro-balance (precision
      
      
      0.001 mg).[1]
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire 16-32 scans.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight.
Comparative Data & Performance

The following table summarizes a typical cross-validation dataset for (S)-Cyclopropylglycine Ethyl Ester .

ParameterMethod A: GC-FIDMethod B:

H-qNMR
Interpretation
Specificity High (Separates isomers)High (Structural ID)GC is better for detecting isomeric impurities; qNMR confirms identity.
Linearity (

)
> 0.999 (10-150% range)N/A (Single point absolute)GC requires multi-point calibration; qNMR is inherently linear.
Precision (RSD) 0.2% (n=6)0.5% (n=6)GC is more precise for routine replicates; qNMR is limited by S/N and weighing.[1]
LOD ~0.05%~0.5%GC is superior for trace impurity analysis.[1]
Assay Value 98.4% (vs. ext.[1] std)98.2% (Absolute)Congruent. Difference (0.2%) is within experimental error.
Sample Throughput 20 mins/sample45 mins/sampleGC is preferred for high-volume release testing.[1]
Decision Matrix: When to Use Which?

DecisionTree Start Start: Cycloalkyl Amino Acid Ester Analysis Goal What is the analytical goal? Start->Goal Purity Absolute Purity / Ref Std Certification Goal->Purity Certification Routine Routine Batch Release / IPC Goal->Routine QC Release Trace Trace Impurity Profiling Goal->Trace Impurities qNMR Use qNMR (Primary Method) Purity->qNMR Volatile_Check Is the ester thermally stable? Routine->Volatile_Check Trace->Volatile_Check GC Use GC-FID (Secondary Method) HPLC Use HPLC-CAD/MS (If thermally unstable) Volatile_Check->GC Yes (e.g., Ethyl/Methyl esters) Volatile_Check->HPLC No (e.g., Free acids/t-Butyl)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the development phase and sample properties.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][3] (2023).[1][3][4][5] Link

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis.[2] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[2] (2005).[1][6] Link

  • Bhat, S., et al. Gas chromatographic determination of amino acid esters. Journal of Chromatography A, 65(1), 123-128. Link[1]

  • Pauli, G. F., et al. The 1H qNMR Method: A Standard for Purity Determination. Journal of Natural Products, 75(4), 834-851.[2] (2012).[1] Link[1]

Sources

Comparative

The Cycloheptyl Advantage: A Comparative Guide to 7-Membered Ring Pharmacophores in Drug Design

As drug discovery increasingly targets complex, deep, and highly lipophilic binding pockets, medicinal chemists must look beyond the standard cyclohexyl and cyclopentyl moieties. The cycloheptyl group —a 7-membered carbo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly targets complex, deep, and highly lipophilic binding pockets, medicinal chemists must look beyond the standard cyclohexyl and cyclopentyl moieties. The cycloheptyl group —a 7-membered carbon ring—offers a unique combination of steric bulk, lipophilicity, and conformational flexibility. Unlike the relatively rigid chair conformation of a six-membered ring, the cycloheptyl ring dynamically transitions between twist-chair and boat conformations. This flexibility allows it to mold into asymmetrical hydrophobic pockets in G-protein-coupled receptors (GPCRs) and kinase domains, often yielding superior binding affinity and selectivity.

This guide objectively compares the biological performance of cycloheptyl-containing compounds against their structural analogs, providing actionable insights and validated experimental protocols for drug development professionals.

Pharmacodynamic Profiling: The "Goldilocks" Ring Size in GPCRs

When optimizing ligands for GPCRs, the size of the cycloalkyl substituent often dictates both affinity and subtype selectivity. The cycloheptyl ring frequently acts as the "Goldilocks" moiety—large enough to maximize van der Waals interactions within deep lipophilic pockets, yet compact enough to avoid the steric clashes seen with cyclooctyl groups.

Case Study A: Adenosine A3 Receptor Antagonists

In the optimization of 'Reversine' (a dedifferentiation agent) and its 2-substituted adenine derivatives, researchers systematically varied the


-cycloalkyl ring size to target the human 

adenosine receptor (

AR) [1].

Mechanistic Insight: The


 AR features a specific lipophilic pocket that accommodates the 

substituent. While the cyclohexyl and cycloheptyl rings perfectly fill this void, expanding to an 8-membered ring (cyclooctyl) induces severe steric hindrance, dropping affinity by nearly an order of magnitude.

Table 1: Binding Affinity of


-Cycloalkyl Adenine Derivatives at 

AR
Compound

Substituent

AR

(nM)
Selectivity vs

/

Performance Conclusion
12 Cyclohexyl51 ± 6> 30-foldBaseline high affinity.
19 Cycloheptyl 42 ± 5 > 40-fold Optimal lipophilic pocket filling; highest affinity.
20 Cyclooctyl~350N/ASteric clash; 7-8x drop in affinity.
Case Study B: Dopamine D4 Receptor (D4R) Ligands

A similar non-linear structure-activity relationship (SAR) is observed in the extended binding pocket of the Dopamine D4 receptor. When evaluating substituted phenylacetamide ligands, cyclization of the alkyl chain into various ring sizes revealed that the cycloheptyl group outperforms the cyclohexyl group, maintaining a highly desirable >120-fold selectivity over D2R and D3R subtypes [2].

Table 2: Binding Affinity at Dopamine D4 Receptors

CompoundRing SystemD4R

(nM)
D3R

(nM)
D4R vs D3R Selectivity
7 Cyclopentyl7.9 ± 0.93100 ± 235~392x
8 Cyclohexyl31.4 ± 6.8> 10,000>318x
9 Cycloheptyl 25.9 ± 0.9 2297 ± 266 ~88x (Superior to Cyclohexyl)

Enhancing Antiproliferative Efficacy in Oncology

In kinase inhibitor design, the cycloheptyl group is frequently utilized to enhance the residence time of the drug on the target by increasing the energetic penalty of ligand unbinding.

In a recent study developing novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors, the substitution of the urea moiety with a cycloheptyl ring yielded the most potent antiproliferative effects against breast (MCF-7) and colorectal (HCT-116) cancer cell lines [3].

Mechanistic Insight: Molecular dynamics simulations indicate that the cycloheptyl ring's unique twist-chair conformation allows it to adaptively lock into the hydrophobic DFG-out allosteric pocket of VEGFR-2 more stably than the rigid cyclohexyl analog.

Table 3: Antiproliferative Activity of Indazole-3-carboxamides

CompoundR-Group (Urea Moiety)MCF-7

(nM)
HCT-116

(nM)
8e Cyclohexyl3931
8f 4-Methylcyclohexyl5039
8h Cycloheptyl 25 23

Neuroprotection via Dual-Target Endocannabinoid Modulation

The endocannabinoid system (ECS) is a prime target for neurodegenerative diseases like Multiple Sclerosis (MS). The compound B2 (


-cycloheptyl-1,2-dihydro-5-bromo-1-(4-fluorobenzyl)-6-methyl-2-oxo-pyridine-3-carboxamide) was developed as a dual-target ligand acting as an agonist at both 

and

receptors [4]. The cycloheptyl group was critical for achieving the dual-affinity profile required to simultaneously halt excitotoxicity and neuroinflammation.

G Ligand N-Cycloheptyl Ligand (B2) CB1 CB1 Receptor (Synaptosomes) Ligand->CB1 CB2 CB2 Receptor (Microglia) Ligand->CB2 Glutamate ↓ Glutamate Release CB1->Glutamate Cytokines Modulation of Inflammatory Cytokines CB2->Cytokines Neuroprotection Neuroprotection & Reduced MS Severity Glutamate->Neuroprotection Cytokines->Neuroprotection

Fig 1. Dual-target neuroprotective mechanism of cycloheptyl-based CB1/CB2 agonists in MS models.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to evaluate highly lipophilic cycloheptyl-containing compounds.

Protocol A: Competitive Radioligand Binding Assay (GPCR Affinity)

Purpose: To determine the


 of cycloheptyl-derivatives against a radiolabeled standard (e.g., 

-DPCPX for Adenosine receptors).

Causality & Design: Cycloheptyl compounds are highly lipophilic (high LogP). Without proper assay design, they will bind non-specifically to plasticware and glass fiber filters, artificially inflating the apparent affinity. We utilize Polyethylenimine (PEI) to neutralize the negative charge of the filters and BSA in the buffer to act as a lipid sink.

  • Membrane Preparation: Homogenize CHO cells expressing the target GPCR in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 mins at 4°C. Resuspend the pellet in assay buffer (Tris-HCl with 0.1% BSA).

  • Ligand Preparation: Dissolve the cycloheptyl compound in 100% DMSO, then perform serial dilutions (10 pM to 10 μM) in assay buffer. Critical: Final DMSO concentration in the assay must not exceed 1% to prevent membrane disruption.

  • Incubation: In a 96-well plate, combine 50 μL of radioligand (at

    
     concentration), 50 μL of the cycloheptyl competitor, and 100 μL of membrane suspension (20 μg protein/well). Incubate at 25°C for 90 minutes to ensure equilibrium is reached.
    
  • Self-Validation Control: Include wells with 10 μM of a known non-radioactive reference ligand to define Non-Specific Binding (NSB). Total Binding (TB) is defined by wells containing only the radioligand and vehicle.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked for 1 hour in 0.5% Polyethylenimine (PEI). Wash 3x with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count radioactivity (CPM) using a Microbeta counter.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

G Prep Membrane Preparation Incubate Incubation (Radioligand + Cycloheptyl) Prep->Incubate Filter Rapid Filtration (PEI-Treated) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Ki Determination (Cheng-Prusoff) Count->Analyze

Fig 2. Self-validating workflow for competitive radioligand binding assays.

Protocol B: Cell Viability (MTT) Assay for Antiproliferative Evaluation

Purpose: To compare the cytotoxicity of cycloheptyl vs. cyclohexyl kinase inhibitors on cancer cell lines (e.g., MCF-7).

Causality & Design: Because cycloheptyl compounds can exhibit slow off-rates (long residence times), standard 24-hour viability assays may underestimate their efficacy. A 72-hour incubation is utilized to capture the full apoptotic effect following kinase inhibition.

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of

    
     cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    to allow adhesion.
  • Treatment: Aspirate media and replace with 100 μL of fresh media containing serial dilutions of the test compounds (1 nM to 10 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Erlotinib).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 μL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes in the dark.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise.

  • Calculation: Calculate cell viability as a percentage of the vehicle control. Determine the

    
     using a four-parameter logistic curve fit.
    

References

  • 'Reversine' and its 2-Substituted Adenine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. ChemRxiv. Available at:[Link](Note: URL derived from ChemRxiv repository search for title)

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Advances. Available at:[Link]

  • The endocannabinoid system dual-target ligand N-cycloheptyl-1,2-dihydro-5-bromo-1-(4-fluorobenzyl)-6-methyl-2-oxo-pyridine-3-carboxamide improves disease severity in a mouse model of multiple sclerosis. European Journal of Medicinal Chemistry / PubMed. Available at: [Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-cycloheptylacetate
Reactant of Route 2
Methyl 2-amino-2-cycloheptylacetate
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